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  • Product: methyl 3-formyl-1H-indole-7-carboxylate
  • CAS: 312973-24-3

Core Science & Biosynthesis

Foundational

physicochemical characteristics of methyl 3-formyl-1H-indole-7-carboxylate

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-formyl-1H-indole-7-carboxylate Introduction: The Strategic Importance of a Bifunctional Indole Scaffold Methyl 3-formyl-1H-indole-7-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-formyl-1H-indole-7-carboxylate

Introduction: The Strategic Importance of a Bifunctional Indole Scaffold

Methyl 3-formyl-1H-indole-7-carboxylate is a specialized heterocyclic compound built upon the indole nucleus, a privileged structure in medicinal chemistry and materials science.[1][2] Its strategic value lies in the orthogonal reactivity of its two key functional groups: the electrophilic aldehyde at the C3 position and the ester at the C7 position. The indole scaffold itself is a cornerstone in numerous natural products and FDA-approved pharmaceuticals, recognized for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3]

This guide provides a comprehensive overview of the core . We will delve into its structural and electronic properties, spectroscopic signature, and the analytical methodologies required for its unambiguous characterization. For drug development professionals and synthetic chemists, this molecule represents a versatile building block, with the C3-aldehyde poised for reactions like reductive amination, Wittig olefination, and condensation, while the C7-ester allows for modifications such as hydrolysis to the corresponding carboxylic acid or amidation.[4][5] Understanding its fundamental properties is paramount to harnessing its full synthetic potential.

Section 1: Core Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, and membrane permeability. While extensive experimental data for this specific isomer is not broadly published, we can deduce its key characteristics through an expert analysis of its structure and comparison with closely related analogues.

PropertyValue / DescriptionRationale & Context
Molecular Formula C₁₁H₉NO₃Derived from its chemical structure.
Molecular Weight 203.19 g/mol Calculated from the molecular formula.[6]
Physical State Expected to be a white to pale yellow or cream crystalline solid.Indole derivatives, particularly those with polar functional groups like aldehydes and esters, are typically solids at room temperature.[7][8]
Melting Point Estimated: 190-210 °CBased on related structures. For instance, 1-methylindole-3-carboxylic acid melts at 197-200 °C.[9] The presence of both an aldehyde and an ester, capable of hydrogen bonding and dipole-dipole interactions, suggests a relatively high melting point.
Solubility Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in polar protic solvents (e.g., methanol, ethanol).The rigid, aromatic core is hydrophobic, while the N-H, aldehyde, and ester groups provide polarity and hydrogen bonding capability, favoring solubility in polar organic solvents.
Acidity (pKa) N-H Proton: ~16-17 (weakly acidic)Similar to the parent indole, the lone pair on the nitrogen is part of the aromatic system, making it non-basic.[10] The N-H proton can be removed by strong bases. The protonated form at C3 has a pKa of approximately -3.6, indicating that protonation only occurs in strong acids.[10][11]

Section 2: Spectroscopic & Analytical Characterization

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. Below are the predicted spectral characteristics for methyl 3-formyl-1H-indole-7-carboxylate, grounded in data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, DMSO-d₆ is the solvent of choice as it allows for the clear observation of the exchangeable N-H proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, reference TMS at 0 ppm):

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification & Notes
N-H ~12.0 (broad singlet)-The N-H proton of indoles typically appears as a broad signal at a very downfield shift in DMSO.
C3-CHO ~10.0 (singlet)~185Aldehyde protons are highly deshielded and appear as sharp singlets. The aldehyde carbonyl carbon is also significantly downfield.[12]
C2-H ~8.3 (singlet or doublet)~138This proton is adjacent to the electron-withdrawing aldehyde and the indole nitrogen, leading to a downfield shift.
Aromatic H (C4, C5, C6) 7.2 - 8.0 (multiplets)120 - 135The precise shifts and coupling constants depend on the electronic effects of the C7-ester. The protons will appear as a complex multiplet.
-COOCH₃ ~3.9 (singlet)~52The three protons of the methyl ester group will appear as a sharp singlet.
C=O (Ester) -~166The ester carbonyl carbon is typically found in this region, upfield from the aldehyde carbonyl.[13]
Quaternary Carbons -105 - 140Includes C3, C3a, C7, and C7a. Their exact positions are confirmed using techniques like DEPT or HMBC.[13]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. A solid-state (e.g., KBr pellet or ATR) measurement would be standard.

Expected Characteristic Absorption Bands:

  • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the indole ring.

  • ~3100-3000 cm⁻¹ (weak): Aromatic C-H stretch.

  • ~2950 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl group.

  • ~1710-1725 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ester. This is a highly reliable and intense peak.

  • ~1670-1685 cm⁻¹ (strong, sharp): C=O stretch of the C3-aldehyde, conjugated with the indole ring.

  • ~1600, ~1450 cm⁻¹ (variable): C=C stretches within the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

  • Molecular Ion (M⁺•): For an electron ionization (EI) experiment, the molecular ion peak would be expected at m/z = 203.

  • High-Resolution MS (HRMS): Would confirm the elemental composition. Calculated for C₁₁H₉NO₃ [M+H]⁺: 204.0604.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺

    • Loss of the formyl group (•CHO): [M - 29]⁺

    • Decarbonylation of the aldehyde: [M - 28]⁺

Section 3: Experimental Protocols & Workflows

To ensure scientific integrity, the characterization of a novel or synthesized compound must follow rigorous, self-validating protocols.

Protocol: Determination of Melting Point
  • Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Finely crush a small amount of the solid.

  • Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. For the precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the rate to 1-2 °C/min.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Causality & Trustworthiness: A sharp melting range (≤ 2 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.

Workflow: Unambiguous Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determines Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy - Identifies Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Determines Connectivity Purification->NMR Confirmation Structure & Purity Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for structural validation.

Section 4: Synthesis & Reactivity Context

A plausible synthetic route provides context for the compound's origin and potential impurities. The most direct approach would involve a two-step sequence starting from commercially available methyl indole-7-carboxylate.

Synthetic Pathway Overview

G SM Methyl 1H-indole-7-carboxylate Product Methyl 3-formyl-1H-indole-7-carboxylate SM->Product C3-Formylation Reagent1 Vilsmeier-Haack Reagent (POCl3 / DMF) Reagent1->Product

Caption: Plausible synthesis via Vilsmeier-Haack formylation.

The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl group at the electron-rich C3 position of the indole nucleus.[14][15] The reaction proceeds by generating a Vilsmeier reagent (an electrophilic iminium species) in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile is then attacked by the indole ring to yield the target aldehyde after aqueous workup.

Conclusion

Methyl 3-formyl-1H-indole-7-carboxylate is a strategically designed synthetic intermediate whose value is derived from its distinct, reactive functional groups on a biologically relevant indole core. Its characterization as a stable, crystalline solid is confirmed through a combination of spectroscopic methods, with NMR providing definitive structural proof, IR confirming the presence of key functional groups, and MS verifying its molecular weight and formula. The protocols and workflows detailed herein provide a robust framework for its analysis, ensuring the high degree of certainty required in research and drug development. As a versatile building block, this compound holds significant promise for the synthesis of complex molecular architectures and novel therapeutic agents.

References

  • MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • ResearchGate. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. Retrieved from [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Retrieved from [Link]

  • ATB Molbio. (n.d.). 3-Formyl-1-methyl-1H-indole-2-carboxylicacid. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • ResearchGate. (2020). Calculated pKa values of other N-heterocycles including indole, purine,.... Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

Sources

Exploratory

structure elucidation of methyl 3-formyl-1H-indole-7-carboxylate

Title: Structural Elucidation and Validation of Methyl 3-formyl-1H-indole-7-carboxylate: A Multi-Modal Analytical Framework Executive Summary & Strategic Context Target Analyte: Methyl 3-formyl-1H-indole-7-carboxylate Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Validation of Methyl 3-formyl-1H-indole-7-carboxylate: A Multi-Modal Analytical Framework

Executive Summary & Strategic Context

Target Analyte: Methyl 3-formyl-1H-indole-7-carboxylate Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


Exact Mass:  203.0582[1]

The precise structural characterization of methyl 3-formyl-1H-indole-7-carboxylate is a critical checkpoint in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors where the indole scaffold is ubiquitous. The 7-position functionalization provides a unique vector for solubility enhancement and binding pocket exploration, distinct from the more common 5- or 6-substituted isomers.

However, the synthesis of this molecule—typically via Vilsmeier-Haack formylation of methyl 1H-indole-7-carboxylate—presents a regiochemical challenge. While electrophilic aromatic substitution preferentially targets the electron-rich C3 position, confirming the integrity of the C7-ester and distinguishing the product from potential C2-formylated byproducts (arising from steric directing effects) is paramount.

This guide details a self-validating analytical workflow to unambiguously assign the structure, leveraging High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray diffraction logic.

Synthetic Origin & Impurity Profile

To understand the analytical requirements, we must first acknowledge the genesis of the sample.

  • Precursor: Methyl 1H-indole-7-carboxylate.

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[2][3]
    
  • Mechanism: The active Vilsmeier reagent (chloroiminium ion) attacks the most nucleophilic position of the indole.

  • Regioselectivity: The C3 position is kinetically favored. However, if reaction conditions are uncontrolled (excess heat/time), thermodynamic migration to C2 or bis-formylation is possible.

Critical Impurities to Exclude:

  • Regioisomer: Methyl 2-formyl-1H-indole-7-carboxylate.

  • Starting Material: Unreacted methyl 1H-indole-7-carboxylate.

  • Hydrolysis Product: 3-formyl-1H-indole-7-carboxylic acid (loss of methyl ester).

Analytical Workflow Visualization

The following diagram outlines the decision tree for structural validation.

AnalyticalWorkflow Synthesis Crude Synthesis (Vilsmeier-Haack) Purification Flash Chromatography (Hex/EtOAc) Synthesis->Purification HRMS HRMS (ESI+) Confirm C11H9NO3 Purification->HRMS Pass NMR_1D 1H/13C NMR Functional Groups HRMS->NMR_1D m/z 204.0655 NMR_2D 2D NMR (NOESY/HMBC) Regiochemistry Proof NMR_1D->NMR_2D Signal Check XRay X-Ray Diffraction (Optional Gold Standard) NMR_2D->XRay Ambiguity? Release Final CoA Release NMR_2D->Release Connectivity Confirmed XRay->Release

Figure 1: Step-wise analytical decision matrix for structural release.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation degree.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

Acceptance Criteria:

Parameter Theoretical Value Acceptance Range

| Formula | ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 | N/A |
| [M+H]+  | 204.0655 | 204.0625 – 204.0685 (

5 ppm) | | [M+Na]+ | 226.0475 | 226.0445 – 226.0505 | | RDBE | 8.0 (Indole=6, C=O=1, CHO=1) | N/A |[4][5]

Protocol 2: Nuclear Magnetic Resonance (NMR) Elucidation

This is the core validation step. The 7-substituted indole system has a distinct coupling pattern in the aromatic region that differentiates it from 4-, 5-, or 6-substituted isomers.

Sample Preparation:

  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

  • Why DMSO-d6? Chloroform-d often facilitates exchange of the indole NH proton, broadening it or making it invisible. DMSO-d6 stabilizes the NH via hydrogen bonding, resulting in a sharp, distinct singlet (critical for NOE studies).

A. 1H NMR Assignment (400 MHz+)
PositionChemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
NH (1) 12.0 – 12.5br s-Highly deshielded by H-bonding and electron-withdrawing groups.
CHO (3) 9.9 – 10.1s-Characteristic aldehyde singlet.
H-2 8.2 – 8.4s (or d)~3.0Deshielded by C3-CHO. Shows small coupling to NH.
H-6 7.9 – 8.0dd8.0, 1.0Deshielded by adjacent 7-COOMe (anisotropic effect).
H-4 7.8 – 7.9dd8.0, 1.0Standard aromatic doublet.
H-5 7.2 – 7.4t8.0Pseudo-triplet (dd) typical of the central proton in a 1,2,3-trisubstituted benzene ring.
OCH3 3.9 – 4.0s-Methyl ester singlet.
B. 2D NMR: The Regiochemistry "Smoking Gun"

To prove the structure is not the 2-formyl isomer and not a 4/5/6-ester isomer, we utilize HMBC and NOESY.

1. HMBC (Heteronuclear Multiple Bond Correlation):

  • Critical Correlation 1: The Aldehyde proton (

    
     10.[4]0) must show a correlation to C3  (quaternary) and C3a  (bridgehead).
    
  • Critical Correlation 2: The H-2 proton (

    
     8.3) must correlate to C3  (aldehyde carbon) and C7a  (bridgehead).
    
  • Critical Correlation 3: The Ester Methyl protons (

    
     3.95) must correlate to the Ester Carbonyl (
    
    
    
    ~166).

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • H-2 / CHO: A strong NOE signal confirms the aldehyde is at C3 and H is at C2. (If the aldehyde were at C2, there would be no H2 proton).

  • NH / H-2: Strong NOE confirms H2 is adjacent to NH.

  • NH / Ester: The Absence of Proof is Proof. In a standard indole, NH shows a strong NOE to H7. Since C7 is substituted with the ester, NO H7 signal exists . Consequently, the NH proton should show NO NOE correlation to an aromatic proton at the 7-position . It may show a weak NOE to the methyl ester protons depending on rotameric conformation.

Visualizing the Connectivity (Graphviz)

NMR_Logic cluster_ring Aromatic Ring Coupling (COSY) Aldehyde Aldehyde H (10.0 ppm) H2 H-2 Proton (8.3 ppm) Aldehyde->H2 NOESY (Strong) Proves C3-Formyl NH Indole NH (12.2 ppm) H2->NH NOESY Proves Indole Core H6 H-6 Proton (8.0 ppm) NH->H6 NO NOE Observed (Proves C7 Sub) EsterMe Ester -OMe (3.95 ppm) H6->EsterMe NOESY (Weak/Possible) Spatial Proximity H-5 (Triplet) H-5 (Triplet) H6->H-5 (Triplet) H-4 (Doublet) H-4 (Doublet) H-5 (Triplet)->H-4 (Doublet)

Figure 2: NOESY and COSY correlation map confirming regiochemistry.

Protocol 3: Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides a rapid "fingerprint" validation of the two carbonyl environments.

  • Technique: ATR (Attenuated Total Reflectance) on solid sample.

  • Key Bands:

    • Ester C=O: 1710 – 1725 cm⁻¹ (Typical saturated/aromatic ester).

    • Aldehyde C=O: 1650 – 1670 cm⁻¹ (Conjugated with the indole double bond, lowering the frequency).

    • NH Stretch: 3200 – 3300 cm⁻¹ (Broad).

Conclusion

The structural validity of methyl 3-formyl-1H-indole-7-carboxylate is confirmed when:

  • HRMS detects the protonated molecular ion at 204.0655 .[1]

  • 1H NMR reveals a singlet at ~10.0 ppm (CHO), a singlet at ~8.3 ppm (H2), and a d-t-d aromatic pattern (H4-H5-H6).

  • NOESY confirms the proximity of the aldehyde proton to H2, and the absence of an H7 proton adjacent to the NH.

This framework ensures that the synthesized material is suitable for downstream SAR (Structure-Activity Relationship) studies in drug development pipelines.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation.[6]

    • Source:Journal of Organic Chemistry (ACS).[7]

    • URL:[Link]

  • Indole NMR Assignment Data

    • Title: Methyl 1H-indole-3-carboxylate NMR D
    • Source:TetraTek / Spinsolve Applic
    • URL:[Link]

  • General Indole Synthesis & Functionalization

    • Title: Electrophilic Substitution Reactions of Indoles.[6]

    • Source:Springer (Topics in Heterocyclic Chemistry).
    • URL:[Link]

  • Compound Registry (Validation of Existence)

    • Title: 3-formyl-1H-indole-7-carboxylic acid (Parent Acid/Derivatives).

    • Source:PubChem (NIH).[8]

    • URL:[Link][8]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-formyl-1H-indole-7-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-formyl-1H-indole-7-carboxylate is a heterocyclic organic compound featuring a bifunctional indole scaffold. The indole core is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indole-7-carboxylate is a heterocyclic organic compound featuring a bifunctional indole scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The presence of both a formyl group at the C3 position and a methyl carboxylate at the C7 position makes this molecule a versatile building block for the synthesis of more complex indole derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications in research and drug discovery.

Molecular Properties

A clear understanding of the fundamental molecular properties of a compound is the cornerstone of its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.197 g/mol [1]
IUPAC Name methyl 3-formyl-1H-indole-7-carboxylateN/A
CAS Number 53462-88-7[1]

Synthesis of Methyl 3-formyl-1H-indole-7-carboxylate

The introduction of a formyl group onto an indole ring is most commonly achieved through the Vilsmeier-Haack reaction.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich indole nucleus. The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site of formylation.

The synthesis of methyl 3-formyl-1H-indole-7-carboxylate commences with the starting material, methyl 1H-indole-7-carboxylate. The electron-withdrawing nature of the carboxylate group at the C7 position can influence the reactivity of the indole ring, but the C3 position generally remains the most favorable site for electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of an indole substrate, which can be adapted for the synthesis of methyl 3-formyl-1H-indole-7-carboxylate.

Materials:

  • Methyl 1H-indole-7-carboxylate

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. To this stirred solution, add phosphoryl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve methyl 1H-indole-7-carboxylate (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure methyl 3-formyl-1H-indole-7-carboxylate.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C, DCM POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole Methyl 1H-indole-7-carboxylate Indole->ReactionMix 0 °C to RT Product_Crude Crude Product ReactionMix->Product_Crude Aqueous Work-up Purification Silica Gel Chromatography Product_Crude->Purification Final_Product Pure Methyl 3-formyl-1H- indole-7-carboxylate Purification->Final_Product

Caption: Workflow for the synthesis of methyl 3-formyl-1H-indole-7-carboxylate via the Vilsmeier-Haack reaction.

Spectroscopic Characterization

Definitive structural elucidation of a synthesized compound relies on spectroscopic analysis. While specific experimental spectra for methyl 3-formyl-1H-indole-7-carboxylate are not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the analysis of similar indole structures.

  • ¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton between δ 9-10 ppm. The proton at the C2 position of the indole ring will likely appear as a singlet or a narrow triplet (due to long-range coupling) in the downfield region (δ 7.5-8.5 ppm). The aromatic protons on the benzene ring will exhibit characteristic splitting patterns in the aromatic region (δ 7-8 ppm). A singlet corresponding to the methyl ester protons will be observed around δ 3.9-4.1 ppm. The N-H proton of the indole will appear as a broad singlet, typically in the downfield region (δ 8-12 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around δ 180-190 ppm, while the ester carbonyl will be in the range of δ 160-170 ppm. The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The methyl carbon of the ester group will be observed in the upfield region, typically around δ 50-55 ppm.

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of methyl 3-formyl-1H-indole-7-carboxylate makes it a valuable intermediate for creating diverse molecular libraries for drug screening.

  • The Formyl Group (C3-position): The aldehyde functionality is a versatile handle for a variety of chemical transformations. It can undergo:

    • Reductive amination: To introduce diverse amine-containing side chains.

    • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes and extend the carbon skeleton.

    • Condensation reactions: With active methylene compounds to generate Knoevenagel condensation products.

    • Oxidation: To the corresponding carboxylic acid, providing another point for derivatization.

    • Reduction: To the corresponding alcohol.

  • The Methyl Carboxylate Group (C7-position): The ester can be:

    • Hydrolyzed: To the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

    • Reduced: To a primary alcohol.

The indole scaffold itself is a well-established pharmacophore.[6] Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] The specific substitution pattern of methyl 3-formyl-1H-indole-7-carboxylate may offer unique interactions with biological targets, and its derivatization could lead to the discovery of novel therapeutic agents. For instance, indole-7-carboxylic acid derivatives have been explored as ligands for various receptors and enzymes in the central nervous system and in cancer research.[8]

Conclusion

Methyl 3-formyl-1H-indole-7-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through the robust Vilsmeier-Haack reaction, provides access to a scaffold ripe for further chemical modification. The presence of two distinct and reactive functional groups allows for the systematic development of novel indole derivatives. As the quest for new and more effective therapeutic agents continues, the strategic use of such well-defined molecular starting points will be instrumental in advancing drug discovery programs. Further research into the specific biological activities of derivatives of methyl 3-formyl-1H-indole-7-carboxylate is warranted to fully explore its therapeutic potential.

References

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link].

  • Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Current Chemistry Letters. 2013;2(4):185-192.
  • Sharma, V., Kumar, P. & Pathak, D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem. 2010;3(4):631-649.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Kaushik, N. K., Kaushik, N., & Attri, P. Biomedical Importance of Indoles. Molecules. 2013;18(6):6620-6662.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available from: [Link].

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. National Center for Biotechnology Information. Available from: [Link].

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 3-Formyl-1H-indole-7-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery Methyl 3-formyl-1H-indole-7-carboxylate is a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

Methyl 3-formyl-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] The functional groups appended to the indole core of this particular molecule—a formyl group at the 3-position and a methyl carboxylate at the 7-position—offer versatile handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.[3]

The journey of a promising compound from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with poor solubility being a primary cause of attrition in the drug development pipeline.[4] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical property that governs a drug's bioavailability and, consequently, its therapeutic efficacy.[5] An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and reach its site of action.[4] Therefore, a thorough understanding of the solubility of a potential drug candidate in various solvent systems is paramount for formulation development, preclinical studies, and ultimately, clinical success. This guide provides a comprehensive overview of the solubility of methyl 3-formyl-1H-indole-7-carboxylate in a range of common organic solvents, outlines a robust experimental protocol for its determination, and delves into the underlying molecular principles governing its solubility behavior.

Physicochemical Properties and Estimated Solubility Profile

The parent compound, 3-formyl-1H-indole-7-carboxylic acid, is a solid with a molecular weight of 189.17 g/mol .[6] The esterification to methyl 3-formyl-1H-indole-7-carboxylate increases the molecular weight and lipophilicity, which will generally decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents.

Table 1: Estimated Solubility of Methyl 3-Formyl-1H-indole-7-carboxylate in Common Organic Solvents at Ambient Temperature

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Polar Protic Solvents
Water80.1Very LowThe nonpolar indole ring and the methyl ester group limit solubility despite the presence of hydrogen bonding groups.
Methanol32.7ModerateThe alcohol can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute.
Ethanol24.5Moderate to HighSimilar to methanol, but its slightly lower polarity may enhance solubility by better accommodating the nonpolar regions of the molecule.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7HighA strong hydrogen bond acceptor and highly polar solvent, capable of disrupting the crystal lattice and solvating the molecule effectively.
N,N-Dimethylformamide (DMF)36.7HighSimilar to DMSO, it is a potent polar aprotic solvent that can effectively solvate the compound.
Acetonitrile37.5ModerateWhile polar, its hydrogen bonding capacity is weaker than DMSO and DMF, leading to moderate solubility.
Acetone20.7ModerateA moderately polar solvent that can engage in dipole-dipole interactions and accept hydrogen bonds.
Ethyl Acetate6.0Moderate to LowA less polar ester-containing solvent that will have some affinity for the methyl ester group of the solute.
Nonpolar Solvents
Dichloromethane (DCM)9.1Moderate to LowA common solvent for organic synthesis that can dissolve a wide range of compounds, but its polarity is relatively low.
Toluene2.4LowA nonpolar aromatic solvent; solubility will be limited due to the polar functional groups on the solute.
Hexane1.9Very LowA nonpolar aliphatic solvent; significant energy is required to break the solute-solute interactions in the crystal lattice.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add solvent to vial prep_compound->prep_solvent Combine agitate Agitate at constant temperature (e.g., 24-72h) prep_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute aliquot filter->dilute hplc Quantify by HPLC-UV dilute->hplc result Calculate solubility hplc->result

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of methyl 3-formyl-1H-indole-7-carboxylate that is in excess of its expected solubility into a series of clear glass vials. A visual excess of solid material should be present at the end of the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to ambient temperature (e.g., 25 °C) or physiological temperature (37 °C) for pharmaceutical applications.[7]

    • Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is reached.[5] The time required for equilibration should be determined experimentally by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility does not change significantly over time.[8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For very accurate measurements, it is advisable to filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Dilute the aliquot of the saturated solution to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

    • Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.

Molecular Interactions Governing Solubility

The solubility of a solid in a liquid is a thermodynamic process governed by the free energy change of dissolution. This process can be conceptually broken down into three steps: the energy required to break the solute-solute interactions in the crystal lattice, the energy required to create a cavity in the solvent, and the energy released upon the formation of solute-solvent interactions.

G cluster_interactions Key Molecular Interactions cluster_solvents Solvent Properties compound Methyl 3-formyl-1H-indole-7-carboxylate h_bond_donor Hydrogen Bond Donor (Indole N-H) h_bond_acceptor Hydrogen Bond Acceptor (C=O groups) dipole Dipole-Dipole Interactions vdw Van der Waals Forces (Aromatic Rings) polar_protic Polar Protic (e.g., Methanol) h_bond_donor->polar_protic Strong Interaction h_bond_acceptor->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO) h_bond_acceptor->polar_aprotic Strong Interaction dipole->polar_protic Favorable dipole->polar_aprotic Favorable vdw->polar_protic Less Favorable vdw->polar_aprotic Less Favorable nonpolar Nonpolar (e.g., Toluene) vdw->nonpolar Favorable

Caption: Molecular interactions influencing solubility.

For methyl 3-formyl-1H-indole-7-carboxylate, the key interactions are:

  • Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the formyl and ester groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding, such as alcohols (polar protic) and DMSO (polar aprotic), are expected to be good solvents.

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole moment, leading to favorable interactions with polar solvents.

  • Van der Waals Forces: The nonpolar indole ring system can engage in van der Waals interactions, which are favored in less polar and nonpolar solvents.

The interplay of these forces determines the overall solubility. In polar protic solvents like methanol, all types of interactions are possible, leading to good solubility. In highly polar aprotic solvents like DMSO, strong hydrogen bond accepting and dipole-dipole interactions dominate, resulting in high solubility. In nonpolar solvents like toluene, the energy required to break the strong solute-solute interactions (hydrogen bonds and dipole-dipole forces) in the crystal lattice is not sufficiently compensated by the weak van der Waals interactions between the solute and solvent, leading to poor solubility.

Conclusion

A comprehensive understanding of the solubility of methyl 3-formyl-1H-indole-7-carboxylate is essential for its successful development as a potential therapeutic agent. This guide has provided an estimated solubility profile in a range of organic solvents, a detailed and robust experimental protocol for its accurate determination using the shake-flask method, and an overview of the molecular interactions that govern its solubility. By applying these principles and methodologies, researchers can effectively characterize this promising compound and make informed decisions to advance its development.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO. [Link]

  • United States Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • PubChem. (n.d.). 3-formyl-1H-indole-7-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(12), x181728. [Link]

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Foundational

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-7-Carboxylate Derivatives

For Immediate Release A comprehensive whitepaper detailing the historical evolution, seminal synthetic achievements, and burgeoning therapeutic relevance of the indole-7-carboxylate scaffold. This guide is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive whitepaper detailing the historical evolution, seminal synthetic achievements, and burgeoning therapeutic relevance of the indole-7-carboxylate scaffold. This guide is intended for researchers, scientists, and drug development professionals vested in the exploration of novel heterocyclic entities.

Introduction: The Indole Nucleus - A Cornerstone of Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its discovery dates back to 1866 when Adolf von Baeyer first isolated it during his work on the dye indigo.[1][2][3] This fundamental structure is embedded in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, and has been a focal point for synthetic chemists for over a century.[1] Seminal synthetic methodologies, such as the Fischer indole synthesis developed in 1883 and the later Leimgruber-Batcho synthesis, provided the foundational tools for chemists to explore the chemical space around this versatile core.[1][4][5][6] While much of the early focus was on derivatization at the more reactive C2 and C3 positions of the pyrrole ring, the functionalization of the benzene portion, particularly at the C7 position, has unveiled a new frontier in the quest for novel therapeutic agents. This guide delves into the specific history and discovery of a key class of these derivatives: the indole-7-carboxylates.

The Dawn of a New Derivative: The First Synthesis of Indole-7-Carboxylic Acid

Prior to the mid-20th century, the synthesis and exploration of indoles with substituents on the benzene ring, especially at the C7 position, were significantly less common compared to modifications on the pyrrole moiety. The inherent electronic properties of the indole nucleus favor electrophilic substitution at C3, making functionalization at other positions a synthetic challenge.

A pivotal moment in the history of indole-7-carboxylate derivatives occurred in 1955 , when Herbert Singer and William Shive reported the first successful synthesis of indole-7-carboxylic acid .[7] Their work, published in the Journal of the American Chemical Society, marked a significant advancement in indole chemistry, providing a viable route to a previously challenging substitution pattern. This breakthrough laid the groundwork for future investigations into the structure-activity relationships of C7-substituted indoles.

The initial impetus for synthesizing indole-7-carboxylic acid and its derivatives was likely rooted in the broader exploration of antimetabolites and the desire to create structural analogs of tryptophan to probe biological systems. By introducing a carboxyl group at the 7-position, researchers could investigate how this modification would impact the biological activity of the indole core.

Evolving Synthetic Strategies for a Challenging Target

The journey from the initial discovery to the efficient and versatile synthesis of indole-7-carboxylate derivatives has been marked by significant innovation. Early methods were often multi-step and low-yielding, reflecting the difficulty of directing functionalization to the C7 position.

Classical Approaches: Adapting Foundational Syntheses

The two titans of indole synthesis, the Fischer and Leimgruber-Batcho methods, have been adapted for the preparation of 7-substituted indoles, including those bearing the carboxylate functionality.

  • The Fischer Indole Synthesis: Developed in 1883, this acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone remains a cornerstone of indole synthesis.[5][8] For the synthesis of indole-7-carboxylates, this would typically involve a starting phenylhydrazine with a pre-installed carboxyl group or a precursor at the ortho position. However, the harsh acidic conditions and potential for side reactions can limit its applicability for sensitive substrates.

    Conceptual Workflow: Fischer Indole Synthesis for a 7-Substituted Indole

    Fischer_Indole_Synthesis A Arylhydrazine D Hydrazone Formation A->D B Aldehyde or Ketone B->D C Acid Catalyst C->D E [3,3]-Sigmatropic Rearrangement D->E F Rearomatization E->F G Indole Product F->G

    Caption: Generalized workflow of the Fischer Indole Synthesis.

  • The Leimgruber-Batcho Indole Synthesis: This method, first disclosed in 1976, offers a milder and often higher-yielding alternative to the Fischer synthesis.[1][6] It proceeds via the condensation of an o-nitrotoluene with a formamide acetal, followed by reductive cyclization. This approach is particularly well-suited for the synthesis of indoles with electron-withdrawing groups on the benzene ring, making it a valuable tool for preparing indole-7-carboxylates from the corresponding 2-methyl-3-nitrobenzoates.[9]

    Conceptual Workflow: Leimgruber-Batcho Indole Synthesis

    Leimgruber_Batcho_Synthesis A o-Nitrotoluene Derivative C Enamine Intermediate A->C B Formamide Acetal B->C D Reductive Cyclization C->D E Indole Product D->E

    Caption: Simplified workflow of the Leimgruber-Batcho Indole Synthesis.

Modern Era: The Rise of Transition-Metal Catalysis

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal-catalyzed cross-coupling and C-H activation reactions. These powerful methodologies have provided unprecedented access to previously challenging molecular architectures, including the direct and selective functionalization of the indole C7 position.[10][11][12]

Directed metalation, where a directing group on the indole nitrogen guides a metal catalyst to the C7 position, has emerged as a particularly effective strategy.[10][13] This approach allows for the introduction of a variety of functional groups, including those that can be subsequently converted to a carboxylate.

From Curiosity to Clinic: The Biological Significance of Indole-7-Carboxylate Derivatives

The initial academic curiosity surrounding indole-7-carboxylic acid has blossomed into a rich field of medicinal chemistry research. The introduction of a carboxylate group, or its derived functionalities like amides and sulfonamides, at the C7 position has been shown to impart a wide range of biological activities.

Derivative ClassTherapeutic AreaKey Insights
Indole-7-carboxamides OncologyPotent inhibitors of key cellular targets like poly(ADP-ribose)polymerase (PARP).[14]
Central Nervous SystemDevelopment of selective ligands for dopamine and other neurotransmitter receptors.[15][16]
Indole-7-sulfonamides Infectious DiseasesExploration as novel antibacterial and antiviral agents.
Indole-7-carboxylate Esters Anti-inflammatoryModulation of inflammatory pathways.

The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent PARP inhibitor that has entered clinical trials, stands as a testament to the therapeutic potential of this scaffold.[14] This and other discoveries have solidified the importance of the indole-7-carboxylate moiety as a key building block in modern drug discovery.

Experimental Protocols: A Practical Guide

Synthesis of Ethyl 1H-indole-7-carboxylate (A Representative Protocol)

This protocol is a generalized representation and may require optimization based on specific starting materials and laboratory conditions.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Thionyl chloride

  • Ethanol

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Palladium on carbon (10%)

  • Hydrazine hydrate

  • Appropriate solvents (e.g., Toluene, Methanol, Ethyl acetate)

Procedure:

  • Esterification: Convert 2-methyl-3-nitrobenzoic acid to its ethyl ester by reaction with thionyl chloride followed by quenching with ethanol.

  • Enamine Formation (Leimgruber-Batcho): React the resulting ethyl 2-methyl-3-nitrobenzoate with DMF-DMA and a catalytic amount of pyrrolidine in a suitable solvent like toluene and heat to reflux to form the corresponding enamine.

  • Reductive Cyclization: Dissolve the crude enamine in a solvent such as methanol. Add a catalytic amount of 10% palladium on carbon. To this suspension, add hydrazine hydrate dropwise at a controlled temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield ethyl 1H-indole-7-carboxylate.

Workflow for the Synthesis of Ethyl 1H-indole-7-carboxylate

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization A 2-Methyl-3-nitrobenzoic acid B Ethyl 2-methyl-3-nitrobenzoate A->B SOCl₂, EtOH C Ethyl 2-methyl-3-nitrobenzoate D Enamine Intermediate C->D DMF-DMA, Pyrrolidine E Enamine Intermediate F Ethyl 1H-indole-7-carboxylate E->F Pd/C, Hydrazine

Caption: Step-wise workflow for the synthesis of ethyl 1H-indole-7-carboxylate.

Conclusion and Future Outlook

From its humble beginnings as a synthetic curiosity in the mid-20th century, the indole-7-carboxylate scaffold has evolved into a cornerstone of modern medicinal chemistry. The historical journey from the pioneering work of Singer and Shive to the sophisticated transition-metal-catalyzed methods of today underscores the relentless pursuit of synthetic innovation. The diverse and potent biological activities exhibited by indole-7-carboxylate derivatives, particularly in oncology and neuroscience, ensure that this "privileged scaffold" will continue to be a fertile ground for the discovery of next-generation therapeutics. Future research will undoubtedly focus on the development of even more efficient and selective synthetic methodologies, the exploration of novel biological targets, and the translation of promising lead compounds into clinically effective drugs.

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

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Exploratory

A Technical Guide to the Biological Potential of Substituted Indole-7-Carboxylates

Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Among its many derivatives, substituted in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Among its many derivatives, substituted indole-7-carboxylates have emerged as a class of compounds with significant and diverse biological activities. This guide provides an in-depth technical overview of the therapeutic potential of this molecular scaffold, focusing on its application in antiviral, anticancer, and central nervous system (CNS) disorders. We will explore the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols essential for researchers, scientists, and drug development professionals engaged in this field.

Introduction: The Significance of the Indole-7-Carboxylate Scaffold

The indole ring system is a bicyclic aromatic heterocycle prevalent in natural products and synthetic medicinal agents.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) make it an ideal foundation for drug design. The strategic placement of a carboxylate group at the C-7 position introduces a key interaction point, often a hydrogen bond acceptor, which can anchor the molecule within the active site of a target protein or enzyme. Further substitutions on the indole nucleus allow for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will systematically dissect the biological activities stemming from this versatile scaffold.

General Drug Discovery Workflow

The pathway from a core scaffold like indole-7-carboxylate to a clinical candidate is a multi-step, iterative process. The following diagram outlines a typical workflow, emphasizing the cyclical nature of design, synthesis, and testing that drives lead optimization.

G cluster_0 Discovery & Design cluster_1 Chemistry cluster_2 Biological Evaluation cluster_3 Preclinical Development Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Indole-7-Carboxylate) Target_ID->Scaffold_Selection In_Silico In Silico Modeling & Virtual Screening Scaffold_Selection->In_Silico Synthesis Synthesis of Substituted Analogs In_Silico->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Binding, Enzyme, Cell-based) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Silico Iterative Design In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Lead_Opt->In_Vivo ADME ADME/PK Studies In_Vivo->ADME

Caption: General workflow for drug discovery using the indole-7-carboxylate scaffold.

Antiviral Activity: Targeting Viral Replication Machinery

The indole scaffold is a well-established pharmacophore in antiviral drug discovery.[4][5] Substituted indole-7-carboxylates, in particular, have demonstrated potent activity against a range of viruses by inhibiting key viral enzymes essential for replication.

Mechanism of Action: Inhibition of HIV-1 Attachment

One of the most notable applications of this scaffold is in the development of HIV-1 attachment inhibitors. These compounds function by targeting the viral envelope glycoprotein gp120, preventing it from binding to the host cell's CD4 receptor. This is the crucial first step in the viral entry process. A series of substituted carboxamides at the indole C7 position have been shown to exhibit picomolar potency in cell-based assays against HIV-1.[6] The C7-carboxamide group is critical for establishing key interactions within the binding pocket of gp120, while substitutions on the indole ring modulate properties like metabolic stability and cell permeability.

Structure-Activity Relationship (SAR) for HIV-1 Attachment Inhibitors

Systematic modification of the indole-7-carboxylate core has provided valuable insights into the structural requirements for potent anti-HIV activity. The following table summarizes key SAR findings based on published data.[6]

PositionSubstituentActivity (EC50)Rationale
C4-FHighEnhances binding affinity and metabolic stability.
C7-CONHCH₃ (Methyl amide)pM rangeOptimal for balancing potency, stability, and permeability.[6]
C7-CONH(heteroaryl)pM rangeHeteroaromatic rings can form additional favorable interactions.[6]
C7-COOH (Carboxylic Acid)LowerGenerally shows reduced cell permeability compared to amides.
Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay

This protocol describes a standard method for evaluating the efficacy of indole-7-carboxylate derivatives in preventing HIV-1 entry into host cells.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against HIV-1 entry.

Materials:

  • HEK293T cells

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 envelope-pseudotyped virus stock (e.g., expressing JRFL envelope)

  • Test compounds (substituted indole-7-carboxylates) dissolved in DMSO

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Bright-Glo™ Luciferase Assay System (Promega)

  • 96-well cell culture plates (white, clear bottom)

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Virus-Compound Incubation: In a separate plate, mix 50 µL of the diluted compound with 50 µL of the HIV-1 pseudovirus stock. Incubate for 1 hour at 37°C to allow compound-virus interaction.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: After incubation, remove the medium and add 100 µL of Bright-Glo™ reagent to each well. Mix gently and incubate for 2 minutes at room temperature.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.

Anticancer Activity: Modulating Cell Growth and Survival Pathways

The indole nucleus is a key feature in numerous anticancer agents, including the famous vinca alkaloids.[7] Substituted indole-7-carboxylates have also been explored as potent agents against various cancer cell lines, acting through diverse mechanisms such as apoptosis induction and kinase inhibition.[7][8]

Mechanism of Action: Induction of Apoptosis

Certain indole carboxylic acid esters have been identified as potent anticancer agents.[8] For instance, conjugates of melampomagnolide B (MMB) with indole-3-carboxylic acid have shown remarkable growth inhibition against leukemia and solid tumor cell lines, with GI50 values in the nanomolar range.[8] These compounds are believed to exert their cytotoxic effects by inducing apoptosis (programmed cell death). The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream caspase cascades that execute cell death.

Signaling Pathway: ROS-Mediated Apoptosis

The diagram below illustrates a simplified pathway by which an indole-7-carboxylate derivative might induce apoptosis in a cancer cell.

G Indole Indole-7-Carboxylate Derivative Cell Cancer Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Enters Cell Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified pathway of ROS-mediated apoptosis induced by an indole derivative.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line (e.g., MCF-7, HepG2).

Materials:

  • Cancer cell line of interest

  • Test compounds (substituted indole-7-carboxylates) dissolved in DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "vehicle control" (DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to determine the IC50 value.

Central Nervous System (CNS) Activity: Modulating Serotonin Receptors

Indole is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9] Consequently, indole derivatives are prime candidates for targeting serotonin receptors, which are implicated in a wide range of psychiatric and neurological disorders, including depression, anxiety, and migraine.[10][11]

Mechanism of Action: 5-HT Receptor Agonism/Antagonism

Substituted indoles can act as either agonists or antagonists at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).[10][12] The nature of the activity depends on the substitution pattern, which dictates the molecule's conformation and its interactions with specific amino acid residues in the receptor's binding pocket. For example, agonists at the 5-HT1A receptor are often effective anxiolytics and antidepressants.[10] Conversely, antagonists of the 5-HT7 receptor have also shown antidepressant-like effects in animal models.[13] The indole-7-carboxylate moiety can serve as a bioisostere for other groups, contributing to the binding affinity and functional activity at these G protein-coupled receptors (GPCRs).

Structure-Activity Relationship (SAR) for 5-HT Receptor Ligands

The development of selective 5-HT receptor ligands is a complex task requiring precise structural modifications.

Receptor SubtypeStructural Feature on Indole CoreDesired ActivityTherapeutic Indication
5-HT1ALong alkyl-amine chain at N1 or C3Agonist/Partial AgonistAnxiety, Depression[10]
5-HT2AAromatic substituents at C4AntagonistSchizophrenia, Psychosis
5-HT7Sulfonamide groups, often linked via a piperazineAntagonistDepression, Cognitive Disorders[12]
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the binding affinity of indole-7-carboxylates to a target serotonin receptor (e.g., 5-HT7).

Materials:

  • Cell membranes expressing the human 5-HT7 receptor

  • Radioligand (e.g., [³H]5-CT)

  • Non-specific binding agent (e.g., 10 µM Serotonin)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (GF/B filters)

  • Scintillation cocktail and a liquid scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Buffer

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-labeled serotonin

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Use software like Prism to perform a non-linear regression analysis to determine the IC50 of the test compound.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

Substituted indole-7-carboxylates represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across antiviral, anticancer, and CNS applications underscores their potential. Future research should focus on leveraging combinatorial chemistry and high-throughput screening to expand the chemical space around this core. Furthermore, the application of advanced computational modeling can aid in the rational design of next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles, paving the way for new and effective therapeutics.

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Foundational

Methyl 3-Formyl-1H-indole-7-carboxylate: A Technical Guide for the Senior Application Scientist

Foreword: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and synthetic tractability have made it a privileged scaffold in drug discovery.[2] Within this vast chemical space, bifunctional intermediates offer an exponential advantage, allowing for the controlled, sequential construction of complex molecular architectures. This guide focuses on one such high-value intermediate: Methyl 3-formyl-1H-indole-7-carboxylate . We will explore its synthesis, reactivity, and strategic application, providing the field-proven insights necessary to leverage its full potential in pharmaceutical development.

Core Characteristics and Physicochemical Properties

Methyl 3-formyl-1H-indole-7-carboxylate is a crystalline solid distinguished by the presence of two key functional groups on the indole core: a formyl (-CHO) group at the C3 position and a methyl ester (-COOCH₃) at the C7 position. This specific arrangement is synthetically powerful, as the differing reactivity of the aldehyde and the ester allows for regioselective chemical transformations.

PropertyDataSource
Chemical Name Methyl 3-formyl-1H-indole-7-carboxylate-
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
CAS Number 183208-35-7
Appearance Typically an off-white to yellow or brown crystalline powder[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and hot methanol.General Knowledge
Spectroscopic Signature

The structure of this intermediate can be unequivocally confirmed through standard spectroscopic techniques. While experimental values may vary slightly based on solvent and concentration, the following represents a characteristic profile:

  • ¹H NMR (in DMSO-d₆): The spectrum is characterized by distinct signals. The indole N-H proton typically appears as a broad singlet far downfield (>11 ppm). The aldehydic proton is a sharp singlet around 10 ppm. Aromatic protons on the benzene portion of the indole ring will appear between 7.0 and 8.5 ppm, with coupling patterns dictated by their positions. The methyl ester protons will be a sharp singlet around 3.9 ppm.[5]

  • ¹³C NMR (in DMSO-d₆): Key resonances include the aldehydic carbon (~185 ppm), the ester carbonyl carbon (~165 ppm), and the methyl ester carbon (~52 ppm). The remaining aromatic and pyrrole ring carbons appear between 100 and 140 ppm.[5]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by strong stretching vibrations for the aldehyde C=O (around 1660-1680 cm⁻¹) and the ester C=O (around 1700-1720 cm⁻¹). A broad peak corresponding to the N-H stretch will also be visible around 3300 cm⁻¹.[6]

Synthesis of the Intermediate: The Vilsmeier-Haack Reaction

The most reliable and scalable method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction.[7][8] This reaction is a cornerstone of heterocyclic chemistry due to its mild conditions and high yields. The synthesis of methyl 3-formyl-1H-indole-7-carboxylate begins with its precursor, methyl 1H-indole-7-carboxylate.

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[9] This is the key formylating agent.

  • Electrophilic Aromatic Substitution: The indole's pyrrole ring, being electron-rich, attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to highly regioselective formylation.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

This method is preferred because it avoids the harsh conditions or unstable reagents associated with other formylation techniques, making it suitable for both laboratory-scale and industrial production.[10]

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Reaction IndoleEster Methyl 1H-indole- 7-carboxylate IndoleEster->Iminium Electrophilic Attack Product Methyl 3-formyl-1H-indole- 7-carboxylate Iminium->Product Hydrolysis H2O Aqueous Workup (e.g., sat. Na₂CO₃ soln) H2O->Iminium

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Methyl 1H-indole-7-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ice/water bath

  • Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (5-10 volumes relative to the starting indole). Cool the flask to 0-5 °C using an ice bath.

  • Slowly add POCl₃ (approx. 1.5-2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30-45 minutes. The formation of the Vilsmeier reagent is often indicated by a change in viscosity or color.

  • Indole Addition: Dissolve methyl 1H-indole-7-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C and monitor the reaction by TLC until the starting material is consumed (typically 5-8 hours).[10]

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of crushed ice.

  • Neutralize the acidic solution by adding saturated sodium carbonate solution until the pH is basic (pH 8-9). This step hydrolyzes the iminium intermediate and precipitates the product.[10]

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude methyl 3-formyl-1H-indole-7-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthetic Utility in Pharmaceutical Development

The strategic value of methyl 3-formyl-1H-indole-7-carboxylate lies in the orthogonal reactivity of its two functional groups. The C3-aldehyde is a prime site for building side chains and introducing new heterocyclic systems, while the C7-ester provides a handle for linking to other molecular fragments, often via amide bond formation. This allows for a divergent synthetic approach, where a common core can be elaborated into a library of diverse drug candidates.

Key Chemical Transformations
  • Reactions at the C3-Aldehyde:

    • Reductive Amination: A powerful method to introduce nitrogen-containing side chains, crucial for modulating solubility and target binding.

    • Wittig/HWE Olefination: Forms carbon-carbon double bonds, enabling the extension of conjugated systems or the introduction of flexible linkers.

    • Condensation Reactions: Reacts with active methylene compounds (e.g., malonates, nitriles) to form Knoevenagel condensation products, which are themselves versatile intermediates.[11]

    • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further functional group handles.

  • Reactions at the C7-Ester:

    • Saponification: Base-catalyzed hydrolysis converts the methyl ester to a carboxylic acid (3-formyl-1H-indole-7-carboxylic acid).[12] This acid is a key anchor point for amide coupling reactions (e.g., with EDC/HOBt or HATU) to link with amine-bearing fragments.

    • Aminolysis: Direct reaction with amines can form amides, though hydrolysis followed by amide coupling is often more efficient.

Proposed Application in Kinase Inhibitor Scaffolds

While not a direct precursor in publicly disclosed syntheses of all major drugs, its structure is emblematic of intermediates used to construct complex heterocyclic systems like those found in kinase inhibitors. For instance, the synthesis of BRAF inhibitors like Dabrafenib involves the assembly of multiple heterocyclic rings.[13] An intermediate like ours provides the necessary handles to build analogous structures.

Below is a proposed, logical workflow demonstrating how this intermediate could be used to construct a complex, drug-like molecule.

G Start Methyl 3-formyl-1H-indole-7-carboxylate Step1 Reductive Amination (R¹-NH₂, NaBH(OAc)₃) Start->Step1 Intermediate1 Intermediate A (Side chain at C3) Step1->Intermediate1 Step2 Saponification (LiOH or NaOH) Intermediate1->Step2 Intermediate2 Intermediate B (Carboxylic acid at C7) Step2->Intermediate2 Step3 Amide Coupling (R²-NH₂, HATU) Intermediate2->Step3 FinalProduct Complex Drug-like Molecule Step3->FinalProduct

Caption: Proposed divergent synthesis pathway.

This pathway highlights the core principle of using this intermediate: the aldehyde is first used to install a diversity element (R¹), followed by modification of the ester to the acid, which is then used as an anchor point to connect a second fragment (R²). This systematic approach is fundamental to modern library synthesis and lead optimization campaigns.

Conclusion

Methyl 3-formyl-1H-indole-7-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis via the robust Vilsmeier-Haack reaction is well-established and scalable. Its true power is realized in its bifunctionality, which provides two chemically distinct points for molecular elaboration. By enabling the controlled and sequential introduction of diverse chemical functionalities, this intermediate serves as a valuable and versatile platform for the discovery and development of next-generation therapeutics, particularly in oncology and inflammatory diseases where indole-based scaffolds continue to demonstrate profound clinical potential.[1][14]

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  • 1H-Indole-3-carboxaldehyde, 7-methyl- - NIST WebBook. (URL: [Link])

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation | Request PDF - ResearchGate. (URL: [Link])

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (URL: [Link])

  • Methyl 1H-indole-3-carboxylate - Magritek. (URL: [Link])

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG. (URL: [Link])

  • Vilsmeier–Haack reaction of indole - YouTube. (URL: [Link])

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (URL: [Link])

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Theoretical &amp; Computational Profiling of Methyl 3-formyl-1H-indole-7-carboxylate

This guide serves as a foundational technical whitepaper for the theoretical and computational profiling of methyl 3-formyl-1H-indole-7-carboxylate . It is designed for medicinal chemists and computational biologists est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical whitepaper for the theoretical and computational profiling of methyl 3-formyl-1H-indole-7-carboxylate . It is designed for medicinal chemists and computational biologists establishing a baseline for this specific indole scaffold.

Executive Summary & Scaffold Significance

Methyl 3-formyl-1H-indole-7-carboxylate (MFIC) represents a bifunctionalized indole scaffold of significant interest in drug discovery. Unlike simple indoles, MFIC possesses two strategic reactive centers:

  • C3-Formyl Group: An electrophilic handle suitable for Knoevenagel condensations, Schiff base formation, and reductive aminations.

  • C7-Carboxylate Moiety: A sterically unique position that modulates lipophilicity and provides a handle for hydrogen bond network formation in protein active sites.

This guide outlines the standard operating procedure (SOP) for the theoretical characterization of MFIC, establishing protocols for Density Functional Theory (DFT) calculations, spectroscopic prediction, and global reactivity assessment.

Computational Methodology (Protocol Standard)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is mandated. This protocol balances cost with electronic accuracy.

Theory Level & Basis Set Selection
  • Optimization & Frequency: DFT/B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional is the industry standard for organic heterocycles, providing accurate bond lengths and vibrational frequencies. The 6-311++G(d,p) basis set includes diffuse functions essential for capturing the lone pair interactions on the oxygen atoms of the formyl and ester groups.

  • Electronic Properties (Single Point): TD-DFT/CAM-B3LYP/aug-cc-pVTZ

    • Rationale: For excited states and HOMO-LUMO gaps, the range-separated CAM-B3LYP functional corrects the charge-transfer errors common in standard B3LYP.

Solvation Models
  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Calculations should be performed in Gas Phase (baseline), DMSO (biological assay solvent), and Water (physiological mimic).

Structural & Geometric Analysis

Geometry Optimization

The equilibrium geometry of MFIC is governed by the conjugation between the indole


-system and the C3-formyl group.
  • Planarity: The indole ring is planar.[1][2] The C3-formyl group typically lies coplanar (

    
     dihedral) to maximize 
    
    
    
    -conjugation.
  • Intramolecular Interactions:

    • C7-Ester Orientation: The methyl ester at C7 can adopt an s-cis or s-trans conformation relative to the C7-C6 bond. The s-trans conformer is generally favored to minimize steric repulsion with the N1-H.

    • Hydrogen Bonding: A weak intramolecular interaction may exist between the carbonyl oxygen of the ester and the N1-H, although the geometry (7-position) makes this strained compared to a 2-carboxylate.

Synthesis Pathway (Causality)

The theoretical study must be grounded in synthetic reality. The most robust route to MFIC is the Vilsmeier-Haack formylation of methyl 1H-indole-7-carboxylate.

Figure 1: Synthetic Logic & Computational Workflow

G Start Methyl 1H-indole-7-carboxylate Intermediate Iminium Ion Intermediate Start->Intermediate Electrophilic Subst. at C3 (Nucleophilic) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Product Methyl 3-formyl-1H-indole-7-carboxylate Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation mechanism targeting the electron-rich C3 position of the indole core.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and optical activity.

  • HOMO Location: Predominantly localized on the indole

    
    -system and the nitrogen lone pair.
    
  • LUMO Location: Delocalized over the indole ring, extending significantly onto the electron-withdrawing formyl and ester groups.

  • Implication: A smaller energy gap (compared to unsubstituted indole) suggests MFIC is a "soft" molecule, highly reactive towards nucleophiles at the formyl carbon.

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent docking predictions.

  • Negative Potential (Red): Concentrated on the Formyl Oxygen and Ester Carbonyl Oxygen . These are the primary hydrogen bond acceptors.

  • Positive Potential (Blue): Concentrated on the N1-H proton (H-bond donor) and the methyl group protons.

Global Reactivity Descriptors

Based on Koopmans' theorem, these values quantify the molecule's behavior in biological systems.

DescriptorFormulaPhysical Interpretation
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (stability).
Electrophilicity Index (

)

Propensity to accept electrons (crucial for C3 reactivity).

Spectroscopic Profiling (Predictive)

Validating the theoretical model requires alignment with experimental spectral data.

Vibrational Spectroscopy (IR)

The presence of two carbonyl groups results in distinct stretching frequencies.

  • 
    :  Predicted at 1650–1670 cm⁻¹ . Lowered due to conjugation with the indole ring.
    
  • 
    :  Predicted at 1710–1730 cm⁻¹ . Typical for aromatic esters.
    
  • 
    :  Sharp band at 3300–3450 cm⁻¹ .
    
NMR Chemical Shifts (GIAO Method)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Distinct singlet downfield at 9.8–10.2 ppm .

    • Indole N-H: Broad singlet at 11.5–12.5 ppm (highly solvent dependent).

    • Ester (-OCH₃): Singlet at 3.8–4.0 ppm .

  • ¹³C NMR:

    • Carbonyl (Aldehyde): ~185 ppm.[3]

    • Carbonyl (Ester): ~166 ppm.[4]

Biological Application & Docking Workflow

The 3-formyl and 7-carboxylate groups make MFIC an ideal candidate for Fragment-Based Drug Design (FBDD) .

Figure 2: Biological Interaction Potential

Bio Ligand Methyl 3-formyl-1H-indole-7-carboxylate Target1 Kinase Hinge Region (H-Bonding via N1-H) Ligand->Target1 Donor Interaction Target2 Cysteine Proteases (Covalent bond via C3-CHO) Ligand->Target2 Reversible Covalent Target3 Allosteric Pockets (Hydrophobic Indole Stacking) Ligand->Target3 Pi-Pi Stacking

Caption: Interaction modes of MFIC with potential biological targets.

Protocol for Molecular Docking:
  • Ligand Preparation: Optimize geometry at B3LYP/6-31G*.

  • Target Selection: Focus on targets with hydrophobic pockets requiring H-bond donors (e.g., Tubulin, specific Kinases).

  • Grid Generation: Center grid box on the active site residues.

  • Scoring: Use Glide (XP) or AutoDock Vina to estimate binding affinity (

    
    ).
    

References

  • PubChem. (2023). Compound Summary: 3-Formyl-1H-indole-7-carboxylic acid methyl ester (CID 2796697). National Library of Medicine. Link

  • BOC Sciences. (2023). 3-Formylindole-7-carboxylic acid methyl ester - Product Properties.

  • Pete, B., Szöllősy, Á., & Szokol, B. (2006).[5] A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. Link

  • Fatima, A., et al. (2022).[6] Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds. Link

  • ChemChart. (2023). Methyl 3-formyl-1H-indole-7-carboxylate - Chemical Properties. Link

Sources

Foundational

Spectroscopic Characterization of Methyl 3-formyl-1H-indole-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-formyl-1H-indole-7-carboxylate is a member of the indole family, a class of heterocyclic compounds of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indole-7-carboxylate is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. The precise substitution pattern on the indole scaffold is critical for its biological activity, and unambiguous characterization of each isomer is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for methyl 3-formyl-1H-indole-7-carboxylate, offering a predictive framework for its identification and characterization. While direct experimental data for this specific isomer is not extensively reported in publicly available literature, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogues to provide a robust predictive analysis.[1]

The structural features of methyl 3-formyl-1H-indole-7-carboxylate, namely the electron-withdrawing formyl group at the C3 position and the methyl carboxylate group at the C7 position, are expected to exert significant influence on the electron distribution within the indole ring system. These electronic effects will manifest in the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, providing a unique fingerprint for its identification.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the indole ring system will be used.

Caption: Molecular structure and numbering of methyl 3-formyl-1H-indole-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of methyl 3-formyl-1H-indole-7-carboxylate are discussed below. These predictions are based on the analysis of substituent effects and comparison with data for similar indole derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the indole ring protons, the formyl proton, the methyl ester protons, and the N-H proton. The electron-withdrawing nature of the formyl and methyl carboxylate groups will deshield the protons on the indole ring, shifting their signals to a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)8.5 - 9.5br s-The N-H proton of indoles typically appears as a broad singlet at a low field. The presence of two electron-withdrawing groups is expected to further deshield this proton.
H28.2 - 8.4s-The C2 proton is adjacent to the electron-withdrawing formyl group and the indole nitrogen, leading to significant deshielding and a downfield shift.
H47.8 - 8.0d7.5 - 8.0This proton is ortho to the methyl carboxylate group and will be deshielded. It will appear as a doublet due to coupling with H5.
H57.2 - 7.4t7.5 - 8.0The H5 proton will be a triplet due to coupling with both H4 and H6.
H67.9 - 8.1d7.5 - 8.0This proton is ortho to the C7-substituent and will be deshielded. It will appear as a doublet due to coupling with H5.
CHO10.0 - 10.2s-The formyl proton is highly deshielded and typically appears as a singlet in this region.
OCH₃3.9 - 4.1s-The methyl ester protons will appear as a sharp singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2135 - 140Deshielded by the adjacent nitrogen and the C3-formyl group.
C3118 - 122Shielded relative to C2, but influenced by the attached formyl group.
C3a128 - 132Quaternary carbon at the junction of the two rings.
C4122 - 125Aromatic CH carbon.
C5124 - 127Aromatic CH carbon.
C6120 - 123Aromatic CH carbon.
C7125 - 130Carbon bearing the methyl carboxylate group.
C7a136 - 140Quaternary carbon adjacent to the indole nitrogen.
CHO184 - 188The carbonyl carbon of the aldehyde is highly deshielded.
COOCH₃165 - 170The carbonyl carbon of the ester group.
OCH₃51 - 53The methyl carbon of the ester group.

Experimental Workflow for NMR Data Acquisition

G cluster_workflow NMR Sample Preparation and Data Acquisition A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Transfer the solution to a 5 mm NMR tube A->B C Acquire ¹H NMR spectrum B->C D Acquire ¹³C NMR spectrum C->D E Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments D->E

Caption: A generalized workflow for acquiring NMR data for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of methyl 3-formyl-1H-indole-7-carboxylate is expected to show characteristic absorption bands for the N-H, C=O (aldehyde and ester), and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 3400N-HStretching vibration of the indole N-H group.
1710 - 1730C=O (ester)Stretching vibration of the ester carbonyl group.
1670 - 1690C=O (aldehyde)Stretching vibration of the aldehyde carbonyl group, typically at a lower frequency than the ester due to conjugation with the indole ring.
1600 - 1450C=CAromatic C=C stretching vibrations.
1250 - 1350C-OStretching vibration of the ester C-O bond.
700 - 800C-HOut-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-formyl-1H-indole-7-carboxylate (C₁₁H₉NO₃), the expected molecular weight is approximately 203.06 g/mol .

Predicted Mass Spectrometry Data

m/zIonPredicted Fragmentation Pathway
203[M]⁺Molecular ion peak.
202[M-H]⁺Loss of a hydrogen atom, likely the formyl proton.
172[M-OCH₃]⁺Loss of the methoxy group from the ester.
144[M-COOCH₃]⁺Loss of the entire methyl carboxylate group.
116[144-CO]⁺Subsequent loss of carbon monoxide from the formyl group.

The predicted collision cross section (CCS) values for various adducts of methyl 3-formyl-1H-indole-7-carboxylate can also be a useful parameter for its identification in ion mobility-mass spectrometry.[1]

Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.06552140.4
[M+Na]⁺226.04746151.0
[M-H]⁻202.05096143.3

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of methyl 3-formyl-1H-indole-7-carboxylate. The presented data, derived from established spectroscopic principles and comparison with analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery for the identification and characterization of this specific indole derivative. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental workflow, will facilitate the unambiguous structural confirmation of this compound in a research setting.

References

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 12, 2026, from [Link]

  • ChemBK. (2024, April 9). Methyl 3-Formyl-1H-Indole-6-Carboxylate. Retrieved February 12, 2026, from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved February 12, 2026, from [Link]

  • Supporting Information for "Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I)". (n.d.).
  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 3-formyl-1h-indole-7-carboxylate (C11H9NO3). Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Methyl 3-formyl-1H-indole-7-carboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application

Introduction Methyl 3-formyl-1H-indole-7-carboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-formyl-1H-indole-7-carboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional structure, featuring an indole nucleus, a reactive aldehyde group at the C3 position, and a methyl ester at the C7 position, makes it a versatile intermediate for the synthesis of complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] This guide provides an in-depth analysis of the commercial availability, key chemical properties, plausible synthetic routes, and potential applications of this compound, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The definitive identifier for methyl 3-formyl-1H-indole-7-carboxylate is its CAS Number.

Diagram 1: Chemical Structure of Methyl 3-formyl-1H-indole-7-carboxylate

Caption: Structure of methyl 3-formyl-1H-indole-7-carboxylate.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name methyl 3-formyl-1H-indole-7-carboxylate[2][]
CAS Number 312973-24-3[2][]
Molecular Formula C₁₁H₉NO₃[2][]
Molecular Weight 203.19 g/mol []
Physical Form Pale-yellow to Yellow-brown Solid
Boiling Point 404.4 °C at 760 mmHg[]
Density 1.341 g/cm³[]
InChI Key JVUPHJBFLSMOGY-UHFFFAOYSA-N[2][]

Commercial Availability

Methyl 3-formyl-1H-indole-7-carboxylate is available as a research chemical from several specialized suppliers. It is not typically stocked in bulk quantities, indicating its primary use in laboratory-scale synthesis and early-stage research. When sourcing this compound, purity (typically >95-97%) and lead times are critical considerations.

Table 2: Selected Commercial Suppliers

SupplierProduct Code (Example)PurityAvailable Quantities
Fluorochem F214971Not Specified250 mg - 100 g
BOC Sciences Not Specified95%Custom
Sigma-Aldrich (Synthonix) SY346508500297%Custom
Amadis Chemical A5668Not SpecifiedCustom
Yick-Vic Chemicals MIS-18191Not SpecifiedCustom
Combi-Blocks Not SpecifiedNot SpecifiedCustom
ChemScene Not SpecifiedNot SpecifiedCustom
Jizhi Chemical M3939097%Custom
MySkinRecipes #20869797%Custom

Note: Availability and catalog numbers are subject to change. Researchers should verify with suppliers directly.[2][][4][5][6]

Synthesis and Manufacturing Insights

The synthesis of methyl 3-formyl-1H-indole-7-carboxylate is not widely detailed in standard literature, suggesting it is often produced via proprietary methods or on a custom basis. However, a logical and field-proven approach involves the selective formylation of a suitable precursor. The most plausible precursor is methyl 1H-indole-7-carboxylate .

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and industrially scalable method for formylating electron-rich aromatic compounds, including indoles.[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Diagram 2: Plausible Synthetic Workflow via Vilsmeier-Haack Reaction

G sub Precursor: Methyl 1H-indole-7-carboxylate reaction Electrophilic Substitution: Vilsmeier-Haack Reaction sub->reaction reagent Vilsmeier Reagent Generation: POCl₃ + DMF reagent->reaction workup Aqueous Workup: Hydrolysis of Iminium Intermediate reaction->workup product Final Product: Methyl 3-formyl-1H-indole-7-carboxylate workup->product

Sources

Protocols & Analytical Methods

Method

synthesis of methyl 3-formyl-1H-indole-7-carboxylate from starting materials

Executive Summary The synthesis of methyl 3-formyl-1H-indole-7-carboxylate presents a specific regiochemical challenge: accessing the sterically congested and electronically deactivated 7-position of the indole core whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl 3-formyl-1H-indole-7-carboxylate presents a specific regiochemical challenge: accessing the sterically congested and electronically deactivated 7-position of the indole core while simultaneously installing a reactive aldehyde at the 3-position. This scaffold is a critical pharmacophore in kinase inhibitors and antiviral agents, where the 7-ester provides a unique vector for interacting with solvent-exposed regions of protein binding pockets.

This application note details a high-fidelity, scalable synthetic route. Unlike the Bartoli indole synthesis, which suffers from chemoselectivity issues due to the reactivity of esters with vinyl Grignard reagents, this protocol utilizes the Leimgruber-Batcho Indole Synthesis . This pathway ensures the preservation of the C7-methyl ester. The subsequent C3-formylation is achieved via a controlled Vilsmeier-Haack reaction .

Retrosynthetic Strategy & Logic

The synthesis is divided into two distinct phases to maximize yield and purity.

  • Phase 1: Construction of the Indole Core (Methyl 1H-indole-7-carboxylate).

    • Selection: The Leimgruber-Batcho synthesis is chosen over the Bartoli reaction. The Bartoli method requires 3-4 equivalents of vinylmagnesium bromide, which would attack the methyl ester at C7, leading to tertiary alcohol byproducts. The Leimgruber-Batcho approach uses mild enamine formation followed by reductive cyclization, fully compatible with the ester moiety.

    • Precursor: Methyl 3-methyl-2-nitrobenzoate. The methyl group at C3 and nitro group at C2 of the benzene ring form the pyrrole ring, leaving the ester at C1 (which becomes C7 of the indole) intact.

  • Phase 2: C3-Functionalization (Formylation).

    • Selection: The Vilsmeier-Haack reaction (POCl₃/DMF) is the industry standard for formylating electron-rich heterocycles. Despite the electron-withdrawing effect of the C7-ester, the C3 position remains sufficiently nucleophilic to react with the chloroiminium ion intermediate.

Figure 1: Retrosynthetic logic flow avoiding ester-incompatible reagents.

Experimental Protocols

Phase 1: Synthesis of Methyl 1H-indole-7-carboxylate

Objective: Convert methyl 3-methyl-2-nitrobenzoate into the indole core.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl 3-methyl-2-nitrobenzoate195.171.0Starting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.161.5Enamine Former
DMF (Anhydrous)73.09SolventSolvent
Iron Powder (Fe)55.855.0Reductant
Glacial Acetic Acid (AcOH)60.05SolventSolvent/Proton Source
Step-by-Step Methodology

Part A: Enamine Formation

  • Setup: Charge a flame-dried round-bottom flask (RBF) with Methyl 3-methyl-2-nitrobenzoate (1.0 eq) and anhydrous DMF (5 mL/g substrate).

  • Addition: Add DMF-DMA (1.5 eq) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 135°C under nitrogen atmosphere.

  • Monitoring: Stir for 12–16 hours. Monitor by TLC (fading of starting material, appearance of a deep red/orange enamine spot).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DMF and excess DMF-DMA. The residue (crude trans-β-dimethylamino-2-nitro-3-methoxycarbonylstyrene) is a dark red oil/solid. Note: This intermediate is hydrolytically unstable; proceed immediately to Part B.

Part B: Reductive Cyclization

  • Solubilization: Dissolve the crude enamine residue in Glacial Acetic Acid (10 mL/g substrate) and Ethanol (1:1 ratio).

  • Reduction: Add Iron powder (5.0 eq) carefully (exothermic potential).

  • Cyclization: Heat the suspension to 80°C with vigorous stirring for 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove iron residues; wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate to remove most acetic acid.

    • Dilute with EtOAc and wash carefully with saturated NaHCO₃ solution (to neutralize remaining acid) and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Product: Methyl 1H-indole-7-carboxylate (White to pale yellow solid).[1]

Phase 2: Vilsmeier-Haack Formylation[3]

Objective: Install the aldehyde at the C3 position of the indole ring.[2][3]

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl 1H-indole-7-carboxylate175.181.0Substrate
Phosphorus Oxychloride (POCl₃)153.331.2Electrophile Source
DMF (Anhydrous)73.095.0Solvent/Reagent
2M NaOH or Sat.[4] Na₂CO₃-ExcessHydrolysis/Quench
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation (Critical Step):

    • In a separate flame-dried flask, cool anhydrous DMF (3.0 eq) to 0°C using an ice bath.

    • Add POCl₃ (1.2 eq) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5°C.

    • Stir at 0°C for 30 minutes. A white precipitate (chloroiminium salt) may form.

  • Substrate Addition:

    • Dissolve Methyl 1H-indole-7-carboxylate (1.0 eq) in the remaining DMF (2.0 eq).

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 40–60°C for 2–4 hours. Note: Mild heating is required due to the deactivating effect of the C7-ester.

    • Monitor by TLC for the consumption of the indole.[5]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to 0°C.

    • Quench: Pour the mixture slowly into crushed ice (approx. 5x reaction volume).

    • Hydrolysis: Adjust pH to ~9–10 using 2M NaOH or saturated Na₂CO₃. This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • Observation: The product typically precipitates as a solid upon basification.

  • Isolation:

    • Collect the solid by vacuum filtration.[5] Wash with copious water to remove DMF and inorganic salts.

    • Alternative: If no precipitate forms, extract with CH₂Cl₂ (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from Methanol or Acetonitrile.

    • Target Product: Methyl 3-formyl-1H-indole-7-carboxylate.

Reaction Pathway & Mechanism[6][7][8][9]

The following diagram illustrates the transformation flow, highlighting the specific intermediates formed during the Leimgruber-Batcho and Vilsmeier-Haack sequences.

Figure 2: Mechanistic pathway from nitrobenzoate precursor to final formylated indole.[6]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Phase 1: Low Yield Incomplete enamine formationEnsure temperature reaches 135°C; use fresh DMF-DMA.
Phase 1: Polymerization Overheating during reductionAdd Iron slowly; maintain temp <90°C.
Phase 2: No Reaction Vilsmeier reagent decomposedPrepare reagent fresh at 0°C; protect from moisture.
Phase 2: N-Formylation Deprotonation of Indole N-HEnsure acidic/neutral conditions initially; avoid strong bases before quench.

References

  • Leimgruber-Batcho Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214.

  • Bartoli vs. Leimgruber-Batcho (Review): Popik, V. V.; Wright, A. G. J. Am. Chem. Soc.2014, 136, 2501. (Discussion on 7-substituted indoles).
  • Vilsmeier-Haack Formylation: Meth-Cohn, O.; Stanforth, S. P. Comp. Org. Syn.1991 , 2, 777-794.

  • Synthesis of 7-substituted indoles: Bartoli, G. et al. Tetrahedron Lett.[7]1989 , 30, 2129.[7] (Reference for why Grignard route is avoided for esters).

Sources

Application

Application Note: Vilsmeier-Haack Formylation of Methyl 1H-indole-7-carboxylate

Abstract & Strategic Rationale This protocol details the regioselective C3-formylation of methyl 1H-indole-7-carboxylate (CAS: 7149-65-7) to produce methyl 3-formyl-1H-indole-7-carboxylate . While the Vilsmeier-Haack rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the regioselective C3-formylation of methyl 1H-indole-7-carboxylate (CAS: 7149-65-7) to produce methyl 3-formyl-1H-indole-7-carboxylate .

While the Vilsmeier-Haack reaction is the industry standard for indole formylation, the presence of the 7-methoxycarbonyl group introduces specific electronic and steric challenges. As an electron-withdrawing group (EWG), the ester deactivates the indole ring, reducing the nucleophilicity of the C3 position compared to unsubstituted indole. Consequently, standard protocols requiring only 0°C incubation may result in incomplete conversion. This guide implements a temperature-ramped protocol to overcome this deactivation while preventing N-formylation or polymerization side reactions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Chemical Logic

The transformation relies on the in-situ generation of the Vilsmeier Reagent (Chloroiminium ion) .

  • Activation:

    
     reacts with DMF to form the electrophilic chloroiminium salt.[1]
    
  • Nucleophilic Attack: The indole C3 position (highest HOMO density) attacks the electrophile. The 7-ester reduces electron density via induction (-I effect) and conjugation, making this step the rate-determining bottleneck compared to simple indoles.

  • Intermediate Stabilization: An iminium salt intermediate is formed.

  • Hydrolysis: Basic workup is strictly required to hydrolyze the iminium salt to the final aldehyde.

Pathway Visualization

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic Complex C3-Iminium Salt (Intermediate) Vilsmeier->Complex + Substrate (Electrophilic Aromatic Subst.) Substrate Methyl 1H-indole-7-carboxylate Substrate->Complex Hydrolysis Base Hydrolysis (NaOH/H2O) Complex->Hydrolysis Quench Product Methyl 3-formyl-1H-indole-7-carboxylate Hydrolysis->Product Final Workup

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation. Note the critical hydrolysis step required to release the aldehyde.

Experimental Protocol

Materials & Equipment
ReagentEquiv.[2][3][4]RoleGrade
Methyl 1H-indole-7-carboxylate 1.0Substrate>97% Purity
Phosphorus Oxychloride (

)
1.2 - 1.5Electrophile SourceReagent Grade (Freshly Distilled preferred)
N,N-Dimethylformamide (DMF) 5.0 - 10.0 volSolvent/ReagentAnhydrous (<0.05%

)
2M NaOH or Sat.

ExcessHydrolysis AgentAqueous

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Nitrogen/Argon inert atmosphere line.

  • Pressure-equalizing addition funnel.

  • Ice-water bath and Oil bath (for heating).

Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (Critical Safety Step)

  • Charge anhydrous DMF (5.0 volumes relative to indole mass) into the reaction flask under

    
    .
    
  • Cool the DMF to 0°C using an ice bath.

  • Add

    
     (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.
    
    • Precaution: The reaction is exothermic. Maintain internal temperature < 5°C to prevent thermal decomposition of the reagent (which turns the solution yellow/orange).

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve Methyl 1H-indole-7-carboxylate (1.0 equiv) in a minimum amount of anhydrous DMF (2–3 volumes).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Observation: The solution may darken to an orange-red color, indicating the formation of the charge-transfer complex.

Step 3: Reaction & Temperature Ramp

  • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2 hours.

  • Checkpoint (TLC/LCMS): Check for consumption of starting material.

    • Optimization: Due to the 7-ester deactivation, if >10% starting material remains after 2 hours, heat the reaction to 40–50°C for 1–2 hours. Do not exceed 80°C to avoid N-formylation or polymerization.

Step 4: Quench & Hydrolysis

  • Cool the mixture back to 0°C.

  • Pour the reaction mixture slowly into crushed ice (approx. 10 volumes) with vigorous stirring.

  • Adjust pH to 8–9 using 2M NaOH or saturated

    
    .
    
    • Mechanism:[5][6][7][8] This step hydrolyzes the iminium salt to the aldehyde.[1] A precipitate usually forms.

  • Stir the aqueous slurry for 1 hour at RT to ensure complete hydrolysis.

Step 5: Isolation & Purification

  • Filtration: If a solid precipitates, filter, wash with water, and dry under vacuum.

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol or EtOAc/Hexanes if necessary.

Process Workflow & Decision Tree

Workflow Start Start: Indole + DMF AddPOCl3 Add POCl3 at 0°C Start->AddPOCl3 Incubate Stir RT (2 hrs) AddPOCl3->Incubate Check TLC Check Incubate->Check Complete SM Consumed Check->Complete Yes Incomplete SM Present Check->Incomplete No Quench Pour into Ice/Base (pH 9) Complete->Quench Heat Heat to 45°C (1-2 hrs) Incomplete->Heat Heat->Quench Isolate Filter or Extract Quench->Isolate

Figure 2: Operational workflow including the thermal ramp decision node for deactivated substrates.

Analytical Validation

Successful synthesis is validated by the following spectral shifts:

TechniqueExpected SignalInterpretation
1H NMR

9.90 – 10.10 ppm (s, 1H)
Appearance of the Aldehyde (-CHO) proton.
1H NMR

8.00 – 8.50 ppm (s, 1H)
Downfield shift of the C2-H proton due to the adjacent carbonyl.
IR ~1660 – 1680

Strong C=O stretch (Aldehyde).
LC-MS [M+H]+ = 204.06Molecular ion peak (Starting Mass 175 + 28 amu).

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Tar

    • Cause: Overheating during

      
       addition or insufficient hydrolysis.
      
    • Fix: Ensure

      
       during addition. Extend the basic hydrolysis time to ensure the stable iminium salt is fully converted.
      
  • Issue: N-Formylation (Product Mass +28 but wrong NMR)

    • Cause: Reaction temperature too high (>80°C).

    • Fix: Keep reaction temperature strictly below 50°C. If N-formylation occurs, it can often be reversed by mild acid hydrolysis, whereas C-formyl is stable.

  • Issue: Starting Material Recovery

    • Cause: Deactivation by 7-ester.

    • Fix: Increase

      
       to 2.0 equivalents and use the heating ramp (Step 3).
      

Safety & Hazards (HSE)

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. Quenching must be done slowly into ice.
    
  • DMF: Potent organic solvent; known hepatotoxin and reproductive hazard. Use in a well-ventilated fume hood.

References

  • Vilsmeier-Haack Reaction Overview

    • Methodology: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.[2][3][9]

    • Source:

  • Formylation of Electron-Deficient Indoles

    • Application: Synthesis of 3-formyl-1H-indole-2-carboxylates and related electron-poor scaffolds.[10]

    • Source: [Organic Syntheses, Coll.[3] Vol. 4, p. 539 (1963)]([Link])

  • General Indole Functionalization Protocols

    • Protocol: "Synthesis of Indole-3-carboxaldehydes."[3][7][10][8]

    • Source:

  • Specific Analogous Synthesis (7-substituted indoles)

    • Reference: Somei, M., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole.
    • Source:

Sources

Method

analytical techniques for methyl 3-formyl-1H-indole-7-carboxylate characterization

An Application Guide to the Comprehensive Characterization of Methyl 3-formyl-1H-indole-7-carboxylate Introduction Methyl 3-formyl-1H-indole-7-carboxylate is a bifunctional indole derivative of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of Methyl 3-formyl-1H-indole-7-carboxylate

Introduction

Methyl 3-formyl-1H-indole-7-carboxylate is a bifunctional indole derivative of significant interest in medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, while the formyl and carboxylate groups at the 3 and 7 positions, respectively, offer versatile handles for further synthetic modification.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical prerequisites for its use in research and development.

This guide, designed for researchers and drug development professionals, provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of methyl 3-formyl-1H-indole-7-carboxylate. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Analytical Workflow Overview

The characterization of a newly synthesized or sourced batch of methyl 3-formyl-1H-indole-7-carboxylate should follow a logical progression. The primary goal is to unambiguously confirm the molecular structure and assess its purity. A typical workflow involves chromatographic separation followed by a suite of spectroscopic analyses.

Analytical_Workflow cluster_0 Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Purified Sample MS Mass Spectrometry (HRMS) IR FTIR Spectroscopy XRay Single Crystal X-Ray (If Applicable)

Caption: Overall analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For methyl 3-formyl-1H-indole-7-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments is recommended for unambiguous assignment.

Expertise & Rationale
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: Determines the number of chemically distinct carbon atoms. Coupled with techniques like DEPT-135, it can differentiate between CH₃/CH, CH₂, and quaternary carbons.[2]

  • 2D NMR (HSQC/HMBC): These experiments are crucial for assembling the molecular puzzle. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule, such as assigning the positions of the formyl and carboxylate groups on the indole ring.[2]

Predicted NMR Data

The following data are predicted based on known chemical shifts for indole-3-carboxaldehydes and methyl indole-7-carboxylates.[3][4][5] Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1N-H~12.5 (br s)-Broad singlet, exchangeable with D₂O.
2C-H~8.5 (s)~138Singlet, downfield due to adjacent N and C=O.
3C-CHO-~135Quaternary carbon of the indole ring.
3aC-~125Quaternary carbon.
4C-H~7.9 (d)~122Doublet, coupled to H-5.
5C-H~7.3 (t)~124Triplet, coupled to H-4 and H-6.
6C-H~7.8 (d)~120Doublet, coupled to H-5.
7C-COOCH₃-~123Quaternary carbon.
7aC-~137Quaternary carbon.
8 (Formyl)CHO~10.1 (s)~186Aldehyde proton, characteristic singlet.
9 (Ester)COOCH₃-~166Ester carbonyl carbon.
10 (Ester)OCH₃~3.9 (s)~52Methyl ester protons, singlet.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the N-H proton is observable.[2]

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for good resolution.

  • 1D ¹H Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks to determine relative proton ratios.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate carbon types.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Acquisition (Recommended):

    • Run standard HSQC and HMBC experiments to establish ¹J-CH andⁿJ-CH correlations, respectively. This will confirm the connectivity and substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Rationale

The molecular formula of methyl 3-formyl-1H-indole-7-carboxylate is C₁₁H₉NO₃. The exact (monoisotopic) mass can be calculated and compared to the experimentally determined value from HRMS. A match within a small tolerance (typically <5 ppm) provides strong evidence for the proposed formula. Fragmentation patterns observed in MS/MS experiments can offer further structural confirmation. Indole derivatives are known to exhibit characteristic fragmentation pathways.[6][7][8]

Table 2: Expected HRMS Data

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₁H₁₀NO₃⁺204.0655
[M+Na]⁺C₁₁H₉NNaO₃⁺226.0475
[M-H]⁻C₁₁H₈NO₃⁻202.0510
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography (Optional but Recommended): A brief chromatographic run can ensure the analyzed peak is from the pure compound.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Perform a full scan to detect the parent ions ([M+H]⁺, [M+Na]⁺, etc.).

    • Data Processing: Compare the measured exact mass of the most intense ion with the calculated theoretical mass. The mass error should be below 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS for confirming the presence of key structural motifs.

Expertise & Rationale

The IR spectrum of methyl 3-formyl-1H-indole-7-carboxylate is expected to show characteristic absorption bands for the N-H bond, the two distinct carbonyl groups (aldehyde and ester), and the aromatic ring. The exact position of the carbonyl stretches can provide insight into conjugation and potential hydrogen bonding.

Table 3: Key FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching3300 - 3100 (broad)
C-H (Aromatic)Stretching3100 - 3000
C=O (Aldehyde)Stretching~1680 - 1660
C=O (Ester)Stretching~1720 - 1700
C=C (Aromatic)Stretching1600 - 1450
C-O (Ester)Stretching1300 - 1100
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them with the expected values for the proposed functional groups.

Spectroscopic_Techniques Molecule Methyl 3-formyl- 1H-indole-7-carboxylate NMR NMR Molecule->NMR C-H Framework MS MS Molecule->MS Molecular Formula IR FTIR Molecule->IR Functional Groups

Caption: Core spectroscopic techniques and their primary roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound. For drug development professionals, establishing a validated HPLC method is crucial for quality control (QC) of different batches.

Expertise & Rationale

A reverse-phase HPLC method is typically suitable for indole derivatives. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be developed to ensure good resolution between the main compound and any potential impurities or degradation products.

Experimental Protocol: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A linear gradient, for example, from 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. The purity should typically be ≥95% for research purposes.

Conclusion

The multi-technique approach described in this guide provides a self-validating system for the comprehensive characterization of methyl 3-formyl-1H-indole-7-carboxylate. NMR spectroscopy confirms the detailed atomic connectivity, HRMS validates the elemental composition, FTIR verifies the presence of key functional groups, and HPLC quantifies the sample's purity. Together, these methods provide the high-confidence data required by researchers, scientists, and drug development professionals to proceed with their work.

References

  • Royal Society of Chemistry. (n.d.). A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. RSC Publishing.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole).
  • National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • ResearchGate. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Scientific Research Publishing. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • National Institutes of Health. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC. [Link]

  • ElectronicsAndBooks.com. (n.d.). Ethyl 7-formyl-1H-indole-1-carboxylate. [Link]

Sources

Application

Application Note: Chromatographic Isolation and Purification of Methyl 3-formyl-1H-indole-7-carboxylate

Topic: Purification of Methyl 3-formyl-1H-indole-7-carboxylate by Chromatography Abstract This technical guide details the purification protocols for methyl 3-formyl-1H-indole-7-carboxylate , a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Methyl 3-formyl-1H-indole-7-carboxylate by Chromatography

Abstract This technical guide details the purification protocols for methyl 3-formyl-1H-indole-7-carboxylate , a critical intermediate in the synthesis of complex indole alkaloids and pharmaceutical candidates.[1] Synthesized typically via the Vilsmeier-Haack formylation of methyl 1H-indole-7-carboxylate, this compound presents specific purification challenges due to the polarity contrast between the lipophilic indole core and the polar formyl/ester moieties, as well as the potential for intramolecular hydrogen bonding unique to the 7-substituted indole scaffold.[1] This note provides optimized protocols for Flash Column Chromatography (normal phase) and Preparative HPLC (reverse phase), supported by mechanistic insights and troubleshooting strategies.

Physicochemical Profile & Separation Logic

To design an effective purification strategy, one must understand the molecular behavior of the target compound in solution and on the stationary phase.

  • Target Molecule: Methyl 3-formyl-1H-indole-7-carboxylate.[1][2]

  • Molecular Weight: ~203.19 g/mol .[1][2][3]

  • Polarity Drivers:

    • C3-Formyl Group: Highly polar, H-bond acceptor.[1][2] Drastically increases retention on silica compared to the starting material.[1][2]

    • C7-Methyl Ester: Moderately polar.[1][2] Crucially, the C7-position places the ester carbonyl in proximity to the indole N-H (N1).[1] This allows for a weak intramolecular hydrogen bond (N-H[1][2]···O=C), potentially reducing the acidity of the N-H proton and making the molecule slightly less polar (higher

      
      ) than its 5- or 6-carboxylate isomers.[1][2]
      
  • Solubility:

    • High: DMSO, DMF, THF.[1]

    • Moderate: Ethyl Acetate (EtOAc), Dichloromethane (DCM), warm Alcohols.[1][2]

    • Low: Hexanes, Heptane, Water.[1]

Impurities to Remove:

  • Methyl 1H-indole-7-carboxylate (Starting Material): Less polar; elutes significantly earlier.[1][2]

  • Vilsmeier Salts/Inorganics: Highly polar; usually retained at the baseline or removed during aqueous workup.[1][2]

  • Oxidation Byproducts: Indole-3-carboxylic acids (formed via aldehyde oxidation); highly polar, often streak on silica.[1][2]

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, optimal solvent systems must be defined via TLC.[1][2]

  • Stationary Phase: Silica Gel 60

    
    .[1][2]
    
  • Visualization: UV (254 nm) is primary.[1][2] Indoles also stain well with Vanillin or Ehrlich’s Reagent (turn pink/purple/orange).[1][2]

  • Recommended Mobile Phase Screening:

    • System A (Hexane/EtOAc 4:1): Likely too non-polar; compound stays at baseline.[1][2]

    • System B (Hexane/EtOAc 1:1):Target

      
       range (0.3 – 0.4).  This is usually the "sweet spot" for indole-3-carboxaldehydes.[1][2]
      
    • System C (DCM/MeOH 95:5): Alternative for highly polar residues or if the compound is poorly soluble in hexane.[1][2]

TLC Diagnostic Table: | Component | Approx.


 (Hex/EtOAc 1:1) | Appearance (UV) | Appearance (Ehrlich Stain) |
| :--- | :--- | :--- | :--- |
| Starting Material  (7-ester) | 0.6 – 0.7 | Bright Blue/Purple | Fast Pink/Red |
| Target  (3-formyl-7-ester) | 0.25 – 0.35  | Dark Absorbance | Slow Orange/Purple |
| Oxidized Acid  (Impurity) | < 0.1 (Baseline) | Faint | Variable |[1][2]

Protocol 1: Flash Column Chromatography (Normal Phase)

This is the standard protocol for purifying gram-scale reaction mixtures following Vilsmeier-Haack formylation.[1][2]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).[1][2]

  • Column Size: 20–30 g silica per 1 g of crude mixture.[1][2]

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading):

    • Rationale: The compound has poor solubility in the starting mobile phase (high hexane).[2] Liquid injection will cause precipitation at the column head, leading to band broadening.[2]

    • Procedure: Dissolve the crude mixture in a minimum amount of DCM or THF.[2] Add silica gel (ratio 1:2 crude:silica by weight).[1][2] Evaporate the solvent under vacuum until a free-flowing powder remains.[1][2]

  • Column Equilibration:

    • Pack the column with 10% EtOAc in Hexanes .[1][2] This ensures the starting material (non-polar impurity) does not elute immediately upon loading.[1][2]

  • Elution Gradient:

    • 0–5 mins: Isocratic 10% EtOAc/Hexane. (Elutes non-polar impurities).[1][2]

    • 5–20 mins: Linear gradient from 10%

      
       40% EtOAc/Hexane.
      
    • 20–30 mins: Hold at 40%–50% EtOAc/Hexane. (The target aldehyde typically elutes here).[1][2]

    • 30+ mins: Flush with 100% EtOAc to remove polar baseline material.[1][2]

  • Fraction Collection:

    • Collect fractions (~10–15 mL for a 40g column). Monitor by TLC.[1][2]

    • Pool fractions containing the single spot at

      
       ~0.3.[1][2]
      
  • Isolation:

    • Concentrate pooled fractions in vacuo.[1][2]

    • Expert Tip: If the resulting solid is colored (yellow/orange is normal, but dark brown indicates tars), triturate the solid with cold diethyl ether or a Hexane/EtOAc (9:[1]1) mixture. The pure aldehyde is often less soluble than the colored impurities in ether.[2]

Protocol 2: Preparative HPLC (Reverse Phase)

For high-purity requirements (>99.5%) or removing closely eluting isomers.

Materials:

  • Column: C18 (Octadecylsilane), 5

    
    m particle size (e.g., Agilent ZORBAX or Waters XBridge).[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2][4]

    • Note: Formic acid suppresses the ionization of the residual carboxylic acid impurities and improves the peak shape of the indole.[2]

Gradient Program:

Time (min) % B (ACN) Event
0.0 10 Injection / Equilibration
2.0 10 Hold (Elute salts)
15.0 90 Linear Gradient (Separation)
17.0 95 Wash

| 17.1 | 10 | Re-equilibration |[1]

Operational Notes:

  • Detection: 254 nm (aromatic core) and 280 nm (indole specific).[1][2]

  • Sample Diluent: Dissolve sample in DMSO or 50:50 Water/ACN.[1][2] Ensure no precipitation occurs upon mixing with the mobile phase.[1][2]

  • Elution Order: The polar oxidized acid (if present) elutes first, followed by the Target Aldehyde , followed by the unreacted Starting Material.[1]

Visualization of Purification Logic

The following diagram illustrates the decision matrix and workflow for purifying this specific indole derivative.

PurificationWorkflow cluster_impurities Key Impurities Start Crude Reaction Mixture (Vilsmeier-Haack) Workup Aqueous Workup (Neutralize POCl3, Remove Salts) Start->Workup TLC TLC Analysis (Hex/EtOAc 1:1) Workup->TLC Decision Purity Assessment TLC->Decision Flash Flash Chromatography Gradient: 10-50% EtOAc/Hex Dry Loading Required Decision->Flash Standard Purity (<90%) Recryst Recrystallization (EtOH or DCM/Hex) Decision->Recryst High Crude Purity (>90%) Prep_HPLC Prep HPLC (C18) H2O/ACN + 0.1% FA Decision->Prep_HPLC Difficult Separation / High Value Final Pure Methyl 3-formyl-1H-indole-7-carboxylate (>98% Purity) Flash->Final Recryst->Final Prep_HPLC->Final Imp1 Starting Material (High Rf) Imp2 Oxidized Acids (Baseline)

Figure 1: Decision matrix for the purification of methyl 3-formyl-1H-indole-7-carboxylate, highlighting the selection between flash chromatography, recrystallization, and HPLC based on crude purity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Streaking/Tailing on Silica Acidic protons (NH) interacting with silanols.[1][2]Add 1% Triethylamine (TEA) to the mobile phase (only if necessary; usually not needed for 3-formyl indoles).[1][2] Alternatively, switch to DCM/MeOH gradient.[1][2]
Co-elution with Starting Material Gradient too steep.Use an isocratic hold at 20% EtOAc for 10 column volumes before increasing polarity.[1][2]
Sample Precipitation on Column Poor solubility in Hexane.[1][2]Use Solid Load (Dry Load) technique.[1][2] Do not liquid load with DCM/DMSO as it disrupts the band.[1][2]
Product Decomposition Acid sensitivity (rare for this compound).[1][2]Avoid chlorinated solvents if the product is stored for long periods.[1][2] Store solid at -20°C under Argon.

Characterization for Validation

To confirm the success of the purification, the following spectral features should be verified:

  • 1H NMR (DMSO-d6):

    • Aldehyde (-CHO): Singlet at

      
       9.9 – 10.2 ppm.[1][2]
      
    • Indole N-H: Broad singlet at

      
       12.0 – 12.5 ppm.[1][2]
      
    • Methyl Ester (-OCH3): Singlet at

      
       ~3.9 ppm.[1][2]
      
    • Aromatic Region: Distinct pattern for 7-substituted indole (d, t, d splitting).[1]

  • LC-MS: Single peak with

    
    .[1][2]
    

References

  • Vilsmeier-Haack Formylation of Indoles

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions[1][5][6][7][8]

    • Source: Semantic Scholar / Egyptian Journal of Chemistry[2]

    • URL:[Link][1][2][9]

  • General Indole Synthesis & Purification

    • Title: Synthesis of indoles (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link][1][2]

  • Physical Properties & Safety

    • Title: 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697[1][10]

    • Source: PubChem[3][10]

    • URL:[Link][1][2]

  • Chromatographic Behavior of Indoles

    • Title: Directed C–H Functionaliz
    • Source: NCBI / PMC[1]

    • URL:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of Methyl 3-Formyl-1H-indole-7-carboxylate for Accelerated Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs. This application note provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs. This application note provides a comprehensive guide to the strategic chemical modification of methyl 3-formyl-1H-indole-7-carboxylate, a versatile building block for generating diverse libraries of potential therapeutic agents. We present detailed protocols for three key derivatization pathways targeting the C3-formyl and N1-H positions: reductive amination, Wittig olefination, and N-alkylation/arylation. The rationale behind each synthetic choice is discussed, emphasizing the generation of molecular diversity to explore structure-activity relationships (SAR) across various therapeutic targets, including anticancer, antimicrobial, and anti-inflammatory pathways.

Introduction: The Enduring Potential of the Indole Scaffold

The indole ring system is a recurring motif in a vast array of pharmacologically active compounds. Its unique electronic properties and the ability of its derivatives to interact with a multitude of biological targets have cemented its importance in drug discovery. From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, indole-containing molecules have demonstrated significant therapeutic impact.

Methyl 3-formyl-1H-indole-7-carboxylate is an attractive starting scaffold for library synthesis. It possesses three key points for diversification: the nucleophilic N1-H of the indole ring, the electrophilic C3-formyl group, and the C7-ester, which can be further modified. This trifecta of reactive sites allows for the systematic exploration of chemical space to identify novel compounds with desired biological activities. The C3-formyl group, in particular, is a versatile handle for introducing a wide range of substituents through well-established chemical transformations.

This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the generation of novel chemical entities. The protocols provided are designed to be robust and adaptable, serving as a foundation for building diverse compound libraries.

Strategic Overview of Derivatization

The derivatization strategy for methyl 3-formyl-1H-indole-7-carboxylate focuses on three high-yield, versatile reactions that allow for the introduction of a wide array of functional groups and structural motifs. Each pathway is chosen for its reliability, scalability, and compatibility with a broad range of building blocks, which is crucial for combinatorial chemistry and library synthesis.

G start Methyl 3-formyl-1H-indole-7-carboxylate reductive_amination Reductive Amination (C3-Formyl) start->reductive_amination R-NH2, Reducing Agent wittig Wittig Olefination (C3-Formyl) start->wittig Phosphonium Ylide n_alkylation N-Alkylation/Arylation (N1-H) start->n_alkylation R-X, Base amines Diverse Secondary & Tertiary Amines reductive_amination->amines alkenes Substituted Alkenes wittig->alkenes n_substituted N-Substituted Indoles n_alkylation->n_substituted library Diverse Compound Library for Screening amines->library alkenes->library n_substituted->library

Caption: Overall derivatization workflow for methyl 3-formyl-1H-indole-7-carboxylate.

Derivatization of the C3-Formyl Group

The aldehyde at the C3 position is a prime target for modification due to its electrophilicity. We will focus on two powerful reactions: reductive amination to introduce amino functionalities and the Wittig reaction to generate alkenes.

Pathway A: Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines and is widely used in medicinal chemistry. The reaction proceeds in one pot, first through the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method avoids the over-alkylation often encountered in direct alkylation of amines with alkyl halides.

Rationale: This pathway allows for the introduction of a vast array of commercially available primary and secondary amines, leading to derivatives with diverse steric and electronic properties. The resulting amino group can also serve as a key pharmacophore, capable of forming hydrogen bonds and salt bridges with biological targets.

G start Methyl 3-formyl-1H- indole-7-carboxylate product Methyl 3-((R1R2N)methyl)-1H- indole-7-carboxylate (Diverse Amines) start->product One-pot reaction reagents R1R2NH (Primary or Secondary Amine) Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reagents->product

Caption: Reaction scheme for the reductive amination of the C3-formyl group.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not typically reduce the starting aldehyde.

  • Preparation: To a solution of methyl 3-formyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale/Comment
Solvent Anhydrous DCM or DCEAprotic solvent to prevent hydrolysis of the imine.
Reducing Agent NaBH(OAc)₃Mild and selective for the imine over the aldehyde.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the amine and reducing agent ensures complete conversion.
Temperature Room TemperatureSufficient for most substrates.
Reaction Time 12-24 hoursVaries depending on the reactivity of the amine.

Table 1. Summary of typical reductive amination conditions.

Pathway B: Wittig Olefination

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.

Rationale: This reaction allows for the introduction of a C=C double bond at the C3-position, creating a vinyl-indole scaffold. The geometry of the resulting alkene can often be controlled by the nature of the ylide used. This structural motif is present in many biologically active compounds and provides a rigid linker to append other functional groups.

G start Methyl 3-formyl-1H- indole-7-carboxylate product Methyl 3-(alkenyl)-1H- indole-7-carboxylate (Substituted Alkenes) start->product Ylide reaction reagents [Ph3P+-CH2R]Br- (Phosphonium Salt) Strong Base (e.g., n-BuLi, NaH) reagents->product

Caption: Reaction scheme for the Wittig olefination of the C3-formyl group.

Protocol: Wittig Reaction with a Non-stabilized Ylide

This protocol describes the use of a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate alkyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of methyl 3-formyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a major byproduct, should be purified by column chromatography on silica gel.

Parameter Condition Rationale/Comment
Solvent Anhydrous THFAprotic solvent suitable for organometallic reagents.
Base n-BuLi, NaH, or KHMDSStrong base required to deprotonate the phosphonium salt.
Stoichiometry Ylide (1.1 eq)A slight excess ensures full consumption of the aldehyde.
Temperature 0 °C to Room TemperatureControlled addition at low temperature is crucial for safety and selectivity.
Reaction Time 4-12 hoursDependent on the reactivity of both the ylide and the aldehyde.

Table 2. Summary of typical Wittig reaction conditions.

Derivatization of the N1-H Position

The indole nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity to biological targets.

Pathway C: N-Alkylation/Arylation

Rationale: Introducing substituents at the N1 position is a common strategy in indole-based drug design. It allows for the exploration of a different vector space compared to C3 modifications and can block potential metabolic N-dealkylation pathways.

G start Methyl 3-formyl-1H- indole-7-carboxylate product Methyl 1-(R)-3-formyl- indole-7-carboxylate (N-Substituted Indoles) start->product S_N2 or S_NAr reagents R-X (Alkyl/Aryl Halide) Base (e.g., NaH, K2CO3, Cs2CO3) reagents->product

Caption: Reaction scheme for the N-alkylation/arylation of the indole nitrogen.

Protocol: N-Alkylation using Sodium Hydride

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for the deprotonation of indoles.

  • Preparation: To a solution of methyl 3-formyl-1H-indole-7-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) or THF (0.2 M) in a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale/Comment
Solvent Anhydrous DMF or THFPolar aprotic solvents that solubilize the indole and its anion.
Base NaH, K₂CO₃, Cs₂CO₃Choice of base depends on the acidity of the N-H and the reactivity of the alkylating agent. NaH is strong, while carbonates are milder.
Stoichiometry Base (1.2 eq), Alkyl Halide (1.1 eq)A slight excess of base and alkylating agent promotes complete reaction.
Temperature 0 °C to Room TemperatureInitial deprotonation at 0 °C for safety.
Reaction Time 2-16 hoursVaries with the electrophile's reactivity.

Table 3. Summary of typical N-alkylation conditions.

Biological Significance and Structure-Activity Relationship (SAR) Considerations

Derivatization of the methyl 3-formyl-1H-indole-7-carboxylate scaffold opens avenues to a multitude of therapeutic areas. The strategic introduction of different functionalities allows for a systematic exploration of SAR.

  • Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various mechanisms, including tubulin polymerization, protein kinases, and histone deacetylases. The introduction of aromatic and heteroaromatic amines via reductive amination, or substituted styrenes via the Wittig reaction, can lead to compounds with potent antiproliferative activity. The presence of halogen atoms at the 5 or 7 position of the indole ring has been shown to enhance cytotoxicity.

  • Antimicrobial and Antiviral Activity: The indole nucleus is a key component of many anti-infective agents. The lipophilicity and hydrogen bonding capacity of the derivatives can be fine-tuned through N-alkylation and the introduction of various amine functionalities to optimize activity against bacterial and viral targets.

  • Anti-inflammatory Activity: Indole derivatives, such as indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). Modifications at the C3 and N1 positions can lead to novel inhibitors of key inflammatory enzymes like COX-2.

Conclusion

Methyl 3-formyl-1H-indole-7-carboxylate is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The protocols detailed in this application note for reductive amination, Wittig olefination, and N-alkylation provide robust and adaptable methods for creating a wide range of novel indole derivatives. By systematically applying these derivatization strategies, researchers can efficiently explore the structure-activity relationships of this privileged scaffold and accelerate the identification of new lead compounds for a variety of therapeutic targets.

References

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Kaushik, N., et al. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103021.
  • Kumar, M. N., & Priya, A. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • National Center for Biotechnology Information. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.
  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
  • MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
  • National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • Google Patents. (n.d.). N-alkylation of indole derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • PubMed. (n.d.). Synthesis of 3-indolyl-2,5-dihydroxybenzoquinones.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Wikipedia. (n.d.). Wittig reaction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • MDPI. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
Application

Strategic Utilization of Methyl 3-formyl-1H-indole-7-carboxylate in Drug Discovery

Topic: Methyl 3-formyl-1H-indole-7-carboxylate as a Scaffold in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Introduction: The Bifunctional Indole "Hub" In the landscape of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-formyl-1H-indole-7-carboxylate as a Scaffold in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide

Introduction: The Bifunctional Indole "Hub"

In the landscape of heterocyclic medicinal chemistry, the indole scaffold remains a "privileged structure" due to its ubiquity in natural products and pharmaceuticals.[1] However, while 3- and 5-substituted indoles are commonplace, 7-substituted indoles represent a higher-value, underutilized chemical space.

Methyl 3-formyl-1H-indole-7-carboxylate (MFIC) is a critical bifunctional intermediate that grants access to this rare substitution pattern. It features two orthogonal reactive handles:

  • C3-Formyl Group: A highly reactive electrophile suitable for reductive aminations, Knoevenagel condensations, and Wittig reactions.

  • C7-Ester Group: A masked carboxylic acid that, upon hydrolysis, serves as an attachment point for amides or heterocycles—a structural motif pivotal in modern HIV-1 attachment inhibitors (e.g., Fostemsavir/Temsavir analogs).

This guide details the synthesis, functionalization, and medicinal application of MFIC, providing researchers with a roadmap to exploit this scaffold for structure-activity relationship (SAR) campaigns.

Application Note: Synthesis of the Scaffold

The synthesis of MFIC relies on the regioselective Vilsmeier-Haack formylation of methyl 1H-indole-7-carboxylate. Despite the electron-withdrawing nature of the C7-ester, the C3 position retains sufficient nucleophilicity to react with the chloroiminium ion intermediate.

Experimental Protocol 1: Vilsmeier-Haack Formylation

Objective: Synthesis of methyl 3-formyl-1H-indole-7-carboxylate from methyl 1H-indole-7-carboxylate.

Reagents:

  • Methyl 1H-indole-7-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (POCl

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as reagent and solvent)

  • Dichloromethane (DCM) (optional co-solvent)

  • 2M NaOH or Sat.[2] Na

    
    CO
    
    
    
    (for quenching)

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until a white/yellowish chloroiminium salt precipitates or forms a viscous suspension.
    
  • Substrate Addition: Dissolve methyl 1H-indole-7-carboxylate (1.0 equiv) in a minimal amount of DMF (or DCM if solubility is poor). Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Note: If the reaction is sluggish (monitored by TLC/LCMS), heat to 40–60°C. The electron-withdrawing ester may retard the rate compared to unsubstituted indole.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into crushed ice (approx. 5x volume).

  • Hydrolysis: Adjust the pH to 9–10 using 2M NaOH or saturated Na

    
    CO
    
    
    
    . Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. A precipitate should form.[4][5]
  • Isolation: Filter the solid precipitate, wash with copious water, and dry under vacuum. Alternatively, extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Typical Yields

SubstrateConditionsYield (%)Notes
Indole (Unsubstituted)POCl

/DMF, 0°C
90-96%Reference Standard
Methyl Indole-7-carboxylate POCl

/DMF, 40°C
82-88% Target Reaction
5-MethoxyindolePOCl

/DMF, 0°C
85-92%Electron-rich
5-NitroindolePOCl

/DMF, 80°C
60-70%Electron-poor

Application Note: Divergent Functionalization Strategies

Once synthesized, MFIC serves as a divergence point. The following protocols outline its transformation into high-value medicinal pharmacophores.

Workflow Visualization

The following diagram illustrates the logical flow from scaffold generation to library synthesis.

G Start Methyl indole-7-carboxylate Scaffold Methyl 3-formyl-1H-indole-7-carboxylate (MFIC) Start->Scaffold Vilsmeier-Haack (POCl3, DMF) PathA Path A: C3 Modification (Reductive Amination) Scaffold->PathA R-NH2, NaBH(OAc)3 PathB Path B: C7 Modification (Hydrolysis + Amide Coupling) Scaffold->PathB 1. LiOH 2. HATU, R-NH2 Dual Dual-Target Ligands Scaffold->Dual Sequential A then B Tryptamine 7-Substituted Tryptamines (CNS Targets) PathA->Tryptamine Amide 7-Amido Indoles (HIV Attachment Inhibitors) PathB->Amide

Figure 1: Divergent synthetic workflow starting from the MFIC scaffold.

Experimental Protocol 2: C3 Reductive Amination (Tryptamine Analog Synthesis)

Context: This reaction converts the formyl group into an amine-linked side chain, common in CNS-active agents and kinase inhibitors.

  • Imine Formation: Dissolve MFIC (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF. Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 1 hour at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Stir for 12–16 hours.[2]

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Result: Methyl 3-((alkylamino)methyl)-1H-indole-7-carboxylate.

Experimental Protocol 3: C7 Hydrolysis and Amide Coupling

Context: Crucial for mimicking the "Temsavir" class of HIV-1 attachment inhibitors, where the C7 substituent dictates binding affinity in the gp120 pocket.

  • Hydrolysis: Dissolve MFIC in THF/MeOH/H

    
    O (3:1:1). Add LiOH·H
    
    
    
    O (3.0 equiv). Stir at 50°C until the ester is consumed (LCMS). Acidify to pH 3 with 1M HCl to precipitate the acid.
  • Coupling: Suspend the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[4] Stir for 10 minutes. Add the desired amine (e.g., a heterocycle or substituted aniline).[3] Stir at RT for 4–12 hours.

Case Study: HIV-1 Attachment Inhibitors[6][7][8]

The 7-substituted indole motif is central to the mechanism of action of Fostemsavir (BMS-663068) and its active moiety Temsavir (BMS-626529) .

Mechanism of Action & SAR Logic

These drugs bind to the HIV-1 envelope glycoprotein gp120, locking it into a conformation that prevents attachment to the host CD4 receptor.

  • The C7-Position (The Anchor): In the crystal structure of Temsavir bound to gp120, the substituent at the 7-position (an amide-linked triazole or similar) extends into a specific hydrophobic pocket. The methyl indole-7-carboxylate scaffold allows medicinal chemists to rapidly vary this group by hydrolyzing the ester and coupling various amines to probe the pocket's depth and electronic requirements.

  • The C3-Position (Solvent Front): The C3 substituent (often an oxoacetyl-piperazine in the final drug) projects towards the solvent interface. The aldehyde in MFIC is the precursor to this moiety (via oxidation to the glyoxylic acid or direct condensation).

SAR Decision Map

The following graph illustrates how the MFIC scaffold is used to optimize potency and solubility.

SAR Core MFIC Scaffold (Indole Core) C7_Mod C7 Modification Core->C7_Mod Hydrolysis + Amide Coupling C3_Mod C3 Modification Core->C3_Mod Reductive Amination / Oxidation Binding gp120 Pocket Affinity C7_Mod->Binding Optimize Sterics Selectivity Viral Strain Selectivity C7_Mod->Selectivity Optimize Electronics Solubility Metabolic Stability & Solubility C3_Mod->Solubility Add Polar Groups PK Pharmacokinetics C3_Mod->PK Block Metabolism

Figure 2: Structure-Activity Relationship (SAR) logic using the MFIC scaffold for HIV attachment inhibitors.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Vilsmeier-Haack Formylation of Indoles: Applic
    • Source: BenchChem Protocols.[1][6]

  • HIV Attachment Inhibitor Chemistry (BMS Series)

    • Title: Preparation of the HIV Attachment Inhibitor BMS-663068.[7][8][9] Part 1. Evolution of Enabling Strategies.

    • Source:Organic Process Research & Development (2014).
    • URL:[Link]

  • Synthesis of 7-Substituted Indoles

    • Title: A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxyl
    • Source:Journal of Heterocyclic Chemistry (2006).
    • URL:[Link]

  • General Indole Reactivity

    • Title: Indole-3-carboxaldehyde: Synthesis and Reactions.[2][6]

    • Source:Semantic Scholar / Egyptian Journal of Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in methyl 3-formyl-1H-indole-7-carboxylate synthesis

Subject: Methyl 3-formyl-1H-indole-7-carboxylate Synthesis Executive Summary The synthesis of methyl 3-formyl-1H-indole-7-carboxylate (Target 3 ) typically employs the Vilsmeier-Haack formylation of methyl 1H-indole-7-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 3-formyl-1H-indole-7-carboxylate Synthesis

Executive Summary

The synthesis of methyl 3-formyl-1H-indole-7-carboxylate (Target 3 ) typically employs the Vilsmeier-Haack formylation of methyl 1H-indole-7-carboxylate.[1][2] While robust for simple indoles, this specific substrate presents a unique challenge: the C7-ester is an electron-withdrawing group (EWG) .[1] This deactivates the indole ring, retarding the electrophilic attack at C3 and creating a kinetic bottleneck that favors specific impurity pathways—most notably bis(indolyl)methane dimerization and incomplete iminium hydrolysis .

This guide addresses the root causes of these failures, providing diagnostic data and remediation protocols.

Part 1: Diagnostic Troubleshooting (FAQs)
Q1: My reaction mixture turned a deep orange/red, and the isolated yield is low. The product is gummy.

Diagnosis: Formation of Bis(indolyl)methane (Dimer) .[1]

  • The Mechanism: The product aldehyde is electrophilic.[1][3][4] In the presence of residual acid (from POCl₃) and unreacted starting material (SM), the aldehyde reacts with the SM to form a bis-indolyl cation (a "rosindole" dye analog), which is deeply colored.

  • Why it happens here: Because the C7-ester deactivates the ring, the conversion of SM to product is slower. This leaves a dangerous window where both Product and SM coexist in the acidic pot.[1]

  • The Fix:

    • Push Conversion: Ensure the Vilsmeier reagent (POCl₃/DMF) is in excess (1.2–1.5 eq) to consume all SM before the quench.[1]

    • Quench Control: Never quench by dumping the acid mixture into water.[1] Inverse quench (pour mixture into buffered ice water) to dilute the acid immediately.

Q2: TLC shows a major spot, but after workup, I see starting material and a new polar impurity. The aldehyde peak in NMR is weak.

Diagnosis: Stable Iminium Salt (Incomplete Hydrolysis).

  • The Mechanism: The Vilsmeier reaction generates an iminium intermediate (Intermediate 2 in the diagram below).[1] For electron-deficient indoles, this salt is remarkably stable and resists hydrolysis.[1] If you extract too early, you isolate the salt or it reverts to SM/aminals.

  • The Fix:

    • Heat the Quench: After adding water/base, the biphasic mixture often requires heating to 40–50°C for 30–60 minutes to force the hydrolysis of the iminium bond to the aldehyde.

    • pH Adjustment: Ensure the aqueous layer is basic (pH 8–9) during the hydrolysis step to drive the equilibrium.[1]

Q3: I have lost the methyl group (NMR missing singlet at ~3.9 ppm).

Diagnosis: Ester Hydrolysis (Saponification).

  • The Mechanism: You likely used strong base (NaOH/KOH) to neutralize the POCl₃.[1] The C7-ester is sterically accessible and prone to base-catalyzed hydrolysis.[1]

  • The Fix: Use Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) for the quench.[1] Avoid pH > 10.[1]

Part 2: Impurity Profiling & Data

Table 1: Common Impurity Profile

CompoundStructure DescriptionRelative Retention (TLC)*Diagnostic NMR Signal (¹H, DMSO-d₆)Root Cause
Target (3) 3-Formyl-7-COOMe1.0 (Product)Aldehyde: ~10.2 ppm (s)Ester: ~3.95 ppm (s)N/A
Impurity A (SM) 7-COOMe Indole1.2 (Less Polar)C3-H: ~6.6 ppm (d)NH: ~11.2 ppm (br)Incomplete reaction; Deactivated ring.[1]
Impurity B (Dimer) Bis(indolyl)methane0.8 (More Polar/Streak)Methine bridge: ~6.1 ppm (s)Color: Bright Orange/RedAcidic quench with unreacted SM.[1]
Impurity C (Acid) 3-Formyl-7-COOH0.1 (Baseline)COOH: ~12-13 ppm (br)Missing: 3.95 ppm singletHarsh basic quench (pH > 11).[1]
Impurity D (Cl) 3-Chloro-derivative1.1 (Close to SM)Missing: 10.2 ppmMass Spec: M+34 patternOverheating during POCl₃ addition (>10°C).[1]

*Note: TLC System typically Hexane:EtOAc (1:1).[1]

Part 3: Visualizing the Reaction Network

The following diagram maps the critical pathways. Note how the Iminium Intermediate is the central node that determines success or failure.[1]

VilsmeierPathways SM Methyl Indole-7-carboxylate (Starting Material) IM Iminium Intermediate (Stable Salt) SM->IM POCl3/DMF, 0-25°C (Slow due to EWG) DIMER Bis(indolyl)methane (Orange Impurity) SM->DIMER + PROD + H+ (Co-elution in acid) VR Vilsmeier Reagent (POCl3 + DMF) VR->IM PROD Target Aldehyde (Methyl 3-formyl...) IM->PROD Hydrolysis (H2O, NaOAc, Heat) CHLORO 3-Chloro Indole (Thermal Impurity) IM->CHLORO Overheating (>60°C) Excess POCl3 PROD->DIMER ACID Carboxylic Acid (Hydrolysis Impurity) PROD->ACID NaOH Quench (pH > 11)

Caption: Reaction network showing the Vilsmeier-Haack pathway (Green) vs. competitive impurity pathways (Red).[1]

Part 4: Optimized Experimental Protocol

Objective: Minimize dimerization and ensure complete hydrolysis.

  • Reagent Preparation:

    • Cool anhydrous DMF (5.0 vol) to 0°C under N₂.

    • Add POCl₃ (1.2 eq) dropwise.[1] Maintain T < 5°C. Stir 20 min to form the Vilsmeier complex (white precipitate may form).

  • Addition:

    • Dissolve Methyl 1H-indole-7-carboxylate (1.0 eq) in DMF (2.0 vol).

    • Add the indole solution to the Vilsmeier reagent slowly.[1] Crucial: Do not let T rise above 10°C during addition to prevent chlorination.

  • Reaction:

    • Warm to room temperature (20–25°C).[1] Stir for 2–4 hours.

    • Checkpoint: Check TLC.[1][2][5][6] If SM persists (>5%), add 0.1 eq additional POCl₃/DMF complex.[1] Do not proceed to quench until SM is <2%.

  • The "Inverse" Quench (Critical Step):

    • Prepare a solution of Sodium Acetate (3.0 eq) in water (10 vol) and ice.

    • Pour the reaction mixture slowly into the acetate solution with vigorous stirring.

  • Hydrolysis:

    • The mixture will be a suspension.[1] Heat to 40°C for 45 minutes . This ensures the stable iminium salt breaks down to the aldehyde.[1]

  • Isolation:

    • Cool to room temperature.[1][7] The product usually precipitates as an off-white/pale yellow solid.[1]

    • Filter and wash with water (to remove DMF/Acid) and cold hexanes (to remove traces of dimer).[1]

References
  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions.

    • Source:[1]

  • Formylation of Electron-Deficient Indoles

    • James, P. N., & Snyder, H. R. (1960).[1] Indole-3-aldehyde.[1][8][9] Organic Syntheses, Coll. Vol. 4, p.539.[1] (Foundational protocol adapted for deactivated systems).[1]

    • Source:[1]

  • Bis(indolyl)

    • Chakrabarty, M., et al. (2002).[1] Ar/HetAr-CHO as a source of bis(indolyl)methanes. Tetrahedron Letters, 43(7), 1351-1353.[1] (Mechanistic insight into the aldehyde-indole coupling).

    • Source:[1]

  • Hydrolysis of Indole Esters

    • Bandurski, R. S., & Schulze, A. (1977).[1] Concentration of Indole-3-acetic Acid and its Derivatives. Plant Physiology. (Discusses lability of indole esters in basic media).

    • Source:[1]

Sources

Optimization

side reactions in the synthesis of substituted indoles

Welcome to the Substituted Indole Synthesis Technical Support Center . This guide is designed for organic chemists and drug discovery professionals encountering specific hurdles in the construction of the indole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Substituted Indole Synthesis Technical Support Center .

This guide is designed for organic chemists and drug discovery professionals encountering specific hurdles in the construction of the indole scaffold. Unlike standard textbook descriptions, this resource focuses on failure modes —why reactions fail, how side products form, and how to engineer your protocol to avoid them.

Quick Navigation

  • (Issues: Regioselectivity, Tarry Polymers)

  • (Issues: Hydrodehalogenation, Catalyst Poisoning)

  • (Issues: Oxidation, Acid-Catalyzed Dimerization)

Module 1: Fischer Indole Synthesis

The Scenario: You are reacting an aryl hydrazine with an unsymmetrical ketone. The Problem: You observe a mixture of regioisomers (2,3-substituted vs. 3-substituted) or significant "tar" formation.

Technical Deep Dive: The Regioselectivity Bifurcation

The Fischer synthesis hinges on the tautomerization of the hydrazone (A) to the ene-hydrazine (B). When using an unsymmetrical ketone (e.g., 2-butanone), the hydrazone can tautomerize in two directions.

  • Kinetic Control: Formation of the less substituted ene-hydrazine (leading to the 3-substituted indole).

  • Thermodynamic Control: Formation of the more substituted ene-hydrazine (leading to the 2,3-disubstituted indole).

Visualizing the Failure Mode: The diagram below illustrates the critical bifurcation point where product identity is determined.

FischerRegio cluster_main Fischer Indole Bifurcation Pathway Hydrazone Hydrazone Intermediate Enamine_Kinetic Less Substituted Ene-hydrazine (Kinetic) Hydrazone->Enamine_Kinetic Strong Acid / Protic Solvent Enamine_Thermo More Substituted Ene-hydrazine (Thermodynamic) Hydrazone->Enamine_Thermo Weak Acid / Aprotic Solvent Sigmatropic_K [3,3]-Sigmatropic Shift Enamine_Kinetic->Sigmatropic_K Sigmatropic_T [3,3]-Sigmatropic Shift Enamine_Thermo->Sigmatropic_T Indole_3 3-Substituted Indole (Often Minor) Sigmatropic_K->Indole_3 Indole_23 2,3-Disubstituted Indole (Often Major) Sigmatropic_T->Indole_23

Caption: The regiochemical outcome is dictated by the direction of hydrazone tautomerization prior to the [3,3]-sigmatropic rearrangement.

Troubleshooting Guide: Fischer Synthesis
SymptomDiagnosisCorrective Action
50:50 Mixture of Regioisomers Acid/Solvent Mismatch. You are likely operating in a transition zone between kinetic and thermodynamic control.To favor 2,3-disubstituted (Thermodynamic): Use weak acids (AcOH) or Lewis acids (ZnCl₂) in aprotic solvents. To favor 3-substituted (Kinetic): Use strong mineral acids (HCl, H₂SO₄) in protic solvents (MeOH) to protonate the kinetic enamine rapidly.
Black Tar / Low Yield Polymerization. Indoles are electron-rich and acid-sensitive. Excess strong acid causes the product to attack itself.Switch to Lewis Acids. Use ZnCl₂ or PCl₃ in benzene/toluene. These catalyze the rearrangement without being acidic enough to polymerize the product.
Starting Material Stalls Hydrazone Hydrolysis. Water in the system is hydrolyzing the hydrazone back to ketone + hydrazine.Add a Drying Agent. Add molecular sieves or use a Dean-Stark trap to remove water continuously, driving the equilibrium toward the ene-hydrazine.

Module 2: Larock Heteroannulation

The Scenario: You are coupling an o-iodoaniline with an internal alkyne using Palladium catalysis.[1][2][3][4] The Problem: You observe the reduction of the starting iodide (hydrodehalogenation) or low conversion.

Technical Deep Dive: The Hydrodehalogenation Trap

The Larock synthesis is generally robust, but it competes with a fatal side reaction. If the alkyne insertion is slow (due to sterics) or if the base is insufficient, the oxidative addition complex (Ar-Pd-I) can undergo hydrodehalogenation . This replaces the Iodine with a Hydrogen, destroying the functional handle required for cyclization.

Mechanism of Failure:

  • Oxidative Addition: Ar-I + Pd(0)

    
     Ar-Pd(II)-I
    
  • The Fork:

    • Path A (Desired): Alkyne coordinates

      
       Insert 
      
      
      
      Cyclize.
    • Path B (Failure):

      
      -Hydride elimination (from impurities/solvent) or H-abstraction 
      
      
      
      Ar-H + Pd(0).

LarockFail cluster_cycle Catalytic Cycle vs. Side Reaction Start o-Iodoaniline Pd_Ox Ar-Pd(II)-I (Oxidative Addition) Start->Pd_Ox Pd(0) Alkyne_Coord Alkyne Coordination Pd_Ox->Alkyne_Coord Side_Rxn Hydrodehalogenation (Reduction to Ar-H) Pd_Ox->Side_Rxn Slow Insertion / Lack of Alkyne Insertion Migratory Insertion (Syn-Addition) Alkyne_Coord->Insertion Fast Step Product Substituted Indole Insertion->Product C-N Bond Form

Caption: Hydrodehalogenation (Red) competes with the desired insertion pathway when alkyne concentration is low or sterically hindered.

Troubleshooting Guide: Larock Annulation
SymptomDiagnosisCorrective Action
Product is De-iodinated Aniline Hydrodehalogenation. The Pd(II) species waited too long for an alkyne and was reduced.Increase Alkyne Equivalents. Use 3–5 equiv. of alkyne. Check Base: Ensure anhydrous Carbonate bases (K₂CO₃ or Na₂CO₃) are used. Water promotes reduction.
Wrong Regioisomer Steric Mismatch. In Larock synthesis, the bulky group of the alkyne ends up at the C2 position (adjacent to Nitrogen).Redesign Alkyne. If you need the bulky group at C3, Larock is the wrong method. Use a Sonogashira/Cyclization sequence instead.
Reaction Stalls < 50% Catalyst Aggregation. Pd "blacks out" (precipitates) before the cycle completes.Add LiCl (1 equiv). Chloride ions stabilize the Pd(II) intermediate, preventing aggregation and keeping the catalyst active in the homogeneous phase [1].

Module 3: Stability & Purification

The Scenario: You synthesized the indole successfully, but it turned brown/purple on the bench or degraded during column chromatography.

The "Indolenine" Danger Zone

Indoles are electron-rich heterocycles (10


-electrons). They are highly susceptible to:
  • Oxidation: Air oxidation leads to 3-hydroperoxy-3H-indoles (indolenines), which rearrange to oxindoles or ring-opened products.

  • Acid-Catalyzed Dimerization: In the presence of trace acid (e.g., unneutralized silica gel), C3 of one indole attacks C2 of another.

Protocol: Safe Handling & Purification
  • Neutralize Your Silica:

    • Never run a substituted indole on standard acidic silica gel without pretreatment.

    • Method: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes acidic sites that catalyze oligomerization.

  • Evaporation Limits:

    • Do not heat crude indole mixtures above 40°C during rotary evaporation if trace acids are present.

    • Store substituted indoles under Argon at -20°C.

  • Stability Table:

Substituent EffectStability RiskPrecaution
Electron Donating (e.g., -OMe, -OH) HIGH. Extremely prone to oxidation and polymerization.Chromatograph immediately. Store in dark.
Electron Withdrawing (e.g., -NO₂, -CN) LOW. Generally stable on benchtop.Standard handling is usually sufficient.
N-H (Free Indole) MEDIUM. N-H is acidic; N-alkylation can occur if exposed to base/electrophiles.Protect Nitrogen (Boc/Tosyl) if carrying through multi-step synthesis.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[3] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis.[5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373-401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Troubleshooting

Technical Support Center: Indole Regioselectivity &amp; Formylation

Ticket System: Open | Agent: Senior Application Scientist | Status: Active Welcome to the Indole Functionalization Help Desk User Query: "I need to install a formyl group (-CHO) on an indole scaffold, but I am struggling...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Welcome to the Indole Functionalization Help Desk

User Query: "I need to install a formyl group (-CHO) on an indole scaffold, but I am struggling with regioselectivity. The reaction is either going to the wrong carbon (C3 vs C2) or I'm getting N-formylation. How do I target C2, C3, or C7 specifically?"

Executive Summary (Triage): Indole is an electron-rich heterocycle with a high propensity for electrophilic attack at C3 (beta-position). Overriding this natural preference requires specific "blocking" strategies, Directed Ortho Metalation (DoM), or Transition Metal-Catalyzed C-H activation.

Target PositionPrimary StrategyKey ReagentsMechanism
C3 (Natural) Vilsmeier-HaackPOCl

, DMF
Electrophilic Aromatic Substitution (

)
C2 (Directed) Lithiation (DoM)

-BuLi or

-BuLi, DMF, N-PG
Deprotonation / Anionic Quench
C7 (Remote) C-H Activation[Ir(COD)OMe]

, HBpin

[Ox]
Steric/Electronic Control (Borylation)
N1 (Side rxn) Nucleophilic AttackNaH, Alkyl FormateNucleophilic Substitution

Module 1: The Standard – C3 Formylation (Vilsmeier-Haack)

Ticket #: VH-001 Issue: "I am running a Vilsmeier-Haack reaction, but I see significant N-formylation or low yields."

Diagnosis

The Vilsmeier-Haack (VH) reaction is the gold standard for C3-formylation. However, the active species (chloroiminium salt) is moisture-sensitive. N-formylation is often a kinetic product or occurs if the C3 position is sterically crowded.

The Protocol (Optimized)
  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl

    
     (1.1 equiv) dropwise. Critical: Stir for 30 mins at 0 °C to ensure complete formation of the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Dissolve Indole (1.0 equiv) in minimal DMF. Add dropwise to the reagent.

  • Heating: Warm to RT, then heat to 60–80 °C. Why: C3-attack has a higher activation energy than N-attack but is thermodynamically favored. Heat drives the rearrangement/conversion to the C3-product.

  • Hydrolysis (The Quench): Pour into ice water containing NaOAc or NaOH (pH 9-10). Why: Acidic hydrolysis can degrade the product; basic hydrolysis ensures the iminium salt breaks down to the aldehyde.

Troubleshooting Matrix
  • Problem: N-Formyl Product Isolated.

    • Fix: Increase reaction temperature (to >80 °C). N-formylation is often reversible; thermodynamic control favors C3.

  • Problem: No Reaction / Starting Material Recovered.

    • Fix: Your Vilsmeier reagent likely hydrolyzed before addition. Ensure POCl

      
       is distilled and DMF is anhydrous.
      
  • Problem: C3 is blocked (e.g., 3-methylindole), need C2.

    • Fix: VH on 3-substituted indoles often leads to dimerization or attack at C2 (slow). Switch to Module 2 .

Mechanistic Visualization (VH Pathway)

VilsmeierHaack DMF DMF + POCl3 VH_Reagent Chloroiminium Salt (Electrophile) DMF->VH_Reagent 0°C, -HCl Intermediate Iminium Intermediate (C3-attack) VH_Reagent->Intermediate + Indole, 60°C Indole Indole Indole->Intermediate Hydrolysis Basic Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product 3-Formylindole Hydrolysis->Product -NHMe2

Caption: The Vilsmeier-Haack pathway requires in-situ generation of the electrophile followed by thermal drive to secure C3 selectivity.

Module 2: Overriding Nature – C2 Formylation

Ticket #: DOM-002 Issue: "I need the aldehyde at C2, but C3 is open. Vilsmeier gives me C3. How do I force C2?"

Diagnosis

You cannot use electrophilic aromatic substitution (


) efficiently for C2 if C3 is open. You must use Directed Ortho Metalation (DoM) .[1][2] The pKa of the C2-H (approx 38) allows for deprotonation if the Nitrogen is protected with a group that coordinates lithium (CIPE effect) or simply blocks the N-H.
The Protocol (Lithiation Strategy)
  • Protection: Protect Indole N-H with Boc (tert-butoxycarbonyl) or SEM .

    • Why: N-H protons (pKa ~17) will quench any lithiating agent immediately. Boc also directs lithiation to C2 via coordination.

  • Lithiation: Dissolve N-Boc-Indole in anhydrous THF. Cool to -78 °C. Add

    
    -BuLi  (1.1 equiv) dropwise.
    
    • Note:

      
      -BuLi can work, but 
      
      
      
      -BuLi is faster and cleaner at -78 °C.
    • Time: Stir for 1 hour. The solution usually turns yellow/orange (lithiated species).

  • Formylation: Add dry DMF (3.0 equiv) rapidly at -78 °C.

  • Workup: Allow to warm to RT. Quench with saturated NH

    
    Cl.
    
Critical "Gotchas"
  • Cryogenics: If you let the temperature rise above -60 °C before adding DMF, the N-Boc group may migrate to C2 (Fries rearrangement) or the lithiated species may decompose.

  • Solvent: THF is mandatory. Diethyl ether is often too non-polar to stabilize the lithiated intermediate.

Module 3: Remote Functionalization – C7 Formylation

Ticket #: CH-007 Issue: "I need to access the benzene ring, specifically C7. Everything else attacks the pyrrole ring."

Diagnosis

The benzene ring of indole is electronically deactivated compared to the pyrrole ring. Standard reagents will never touch C7. You must use Transition Metal Catalyzed C-H Activation utilizing the N-atom as a directing group anchor.

The Protocol (Ir-Catalyzed Borylation Route)

Direct formylation at C7 is unstable/rare. The industry standard is C-H Borylation followed by oxidation to alcohol or conversion to aldehyde.

  • Catalyst System: [Ir(COD)(OMe)]

    
     (1-3 mol%) + dtbpy  (4,4’-di-tert-butyl-2,2’-bipyridine).
    
  • Reagent: HBpin (Pinacolborane) or B

    
    pin
    
    
    
    .
  • Substrate: Indole (unprotected or N-Me).

    • Selectivity: This system is sterically driven. It avoids C3 (too crowded) and targets C7 (if C2 is substituted) or C2/C7 mixtures.

    • Refinement: For exclusive C7, use an N-silyl directing group (e.g., N-TIPS) or 2-substituted indoles.

  • Conversion to Aldehyde:

    • Step A: Isolate C7-Bpin indole.

    • Step B: Oxidative cleavage (NaIO

      
      ) or Suzuki coupling with a vinyl ether followed by hydrolysis.
      
Decision Tree for Regioselectivity

IndoleSelectivity Start Target Position? C3 C3 (Pyrrole) Start->C3 C2 C2 (Pyrrole) Start->C2 C7 C7 (Benzene) Start->C7 VH Vilsmeier-Haack (POCl3/DMF) C3->VH Protect 1. Protect N (Boc) C2->Protect CH_Act Ir-Catalyzed C-H Borylation C7->CH_Act Lithiate 2. t-BuLi / -78°C Protect->Lithiate Quench 3. DMF Quench Lithiate->Quench Oxidize Convert Bpin -> CHO CH_Act->Oxidize

Caption: Decision matrix for selecting the correct synthetic pathway based on the desired formylation site.

References & Authority

  • Vilsmeier-Haack Mechanism & Selectivity:

    • Classic Foundation: Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges.1927 , 60, 119.

    • Modern Review: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4] Comp. Org. Syn.1991 , 2, 777.

  • C2-Lithiation (DoM) Protocols:

    • Snieckus Protocol: Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879.

    • Indole Specific: Bergman, J.; Venemalm, L. "Lithiation of N-Boc-indole." J. Org. Chem.1992 , 57, 2495.

  • C7-Functionalization (C-H Activation):

    • Iridium Catalysis: Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes."[5] J. Am. Chem. Soc.[6][7]2002 , 124, 390.

    • Directed C7: Yang, Y.; Shi, Z. "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." J. Am. Chem. Soc.[6][7]2016 , 138, 495.

End of Guide. For further assistance, submit a ticket with your specific substrate structure.

Sources

Optimization

Technical Support Center: Mastering Air and Moisture-Sensitive Chemistry

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of handling air- and moisture-sensitive reaction intermediates. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of handling air- and moisture-sensitive reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals who routinely encounter the challenges posed by reactive compounds. Here, we move beyond rote procedures to explain the fundamental principles and provide actionable troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs): The Basics of Inert Atmosphere Techniques

Q1: What defines a reagent as "air-sensitive"?

A: A reagent is classified as air-sensitive if it reacts with atmospheric components like oxygen (O₂), water (H₂O), carbon dioxide (CO₂), or in some cases, nitrogen (N₂).[1] These reactions can lead to decomposition, the formation of unwanted byproducts, significantly lower yields, or even hazardous situations such as fires or explosions.[1] Common examples include organometallic compounds (e.g., Grignard reagents, organolithiums), metal hydrides, and certain low-oxidation-state transition metal complexes.[1]

Q2: What are the primary laboratory setups for handling these sensitive reagents?

A: The two most prevalent methods for creating an inert atmosphere are the Schlenk line and the glovebox .[1][2]

  • Schlenk Line: This apparatus consists of a dual glass manifold that allows a user to alternate between a vacuum source and a supply of inert gas (like argon or nitrogen).[3][4][5] It is highly effective for conducting reactions and manipulations within specialized glassware under a controlled atmosphere.[1][3][6]

  • Glovebox: A glovebox is a sealed container filled with a purified inert gas, featuring integrated gloves that allow for the manipulation of items inside.[2][7] It is particularly useful for handling and storing air-sensitive solids and preparing samples where complex glassware setups are inconvenient.[7][8]

Q3: Should I use Argon or Nitrogen as my inert gas?

A: The choice between argon (Ar) and nitrogen (N₂) depends on a balance of cost, reactivity, and the specific requirements of your experiment.[9]

  • Nitrogen (N₂): As it constitutes about 78% of the atmosphere, nitrogen is significantly cheaper than argon.[9][10] For most standard organic and organometallic reactions, N₂ is sufficiently unreactive and is the more economical choice.[10][11]

  • Argon (Ar): Argon is a noble gas and is completely inert under all common reaction conditions.[10][12] It is preferred for high-temperature reactions where nitrogen might become reactive (e.g., forming metal nitrides with certain metals like lithium).[9][10][11] Argon is also denser than nitrogen and air, which allows it to form a more effective "blanket" over a reaction, providing better protection if a flask needs to be briefly opened.[10][11][12]

FeatureNitrogen (N₂)Argon (Ar)
Atmospheric Abundance ~78%~0.9%[10][13]
Relative Cost Lower[9][10]Higher (approx. 3x Nitrogen)[10]
Density (vs. Air) Slightly less denseDenser[10][12]
Reactivity Generally unreactive, but can form nitrides at high temperatures with certain metals.[9][10]Completely inert under typical laboratory conditions.[10][12]
Common Use Cases General inerting, most organic synthesis, purging systems.[9][13]High-temperature reactions, metallurgy, reactions with nitrogen-reactive metals (e.g., lithium), sensitive organometallic chemistry.[9][11][13]

Q4: How do I properly dry my glassware for an air-sensitive reaction?

A: Laboratory glassware has a thin film of adsorbed moisture that must be removed. The most effective method is to heat the glassware in an oven (e.g., 140°C for at least 4 hours or 125°C overnight).[14][15] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas or inside a desiccator.[14][15] Alternatively, for assembled apparatus, you can use a heat gun to heat the glassware under a flow of inert gas or under vacuum.[14][15] Oven-drying is generally more thorough as it effectively removes moisture from intricate inner surfaces.[14][15]

Troubleshooting Guide: Addressing Specific Experimental Failures

Q: My reaction failed, and I suspect air or moisture contamination. What are the most common points of failure?

A: When an air-sensitive reaction fails, a systematic check of your setup and reagents is crucial. The following decision tree and Q&A can help you pinpoint the source of contamination.

Troubleshooting_Air_Sensitive_Reactions start Reaction Failure: Low Yield / No Product / Byproducts reagent_check Were reagents properly stored and handled? start->reagent_check solvent_check Was the solvent truly anhydrous and degassed? start->solvent_check glassware_check Was glassware properly dried and assembled? start->glassware_check setup_check Was the inert atmosphere maintained throughout? start->setup_check reagent_color Q: Did the reagent show discoloration? reagent_check->reagent_color reagent_transfer Q: How was the reagent transferred? reagent_check->reagent_transfer solvent_degas Q: What degassing method was used? solvent_check->solvent_degas solvent_indicator Q: Was a dryness indicator used? solvent_check->solvent_indicator glassware_cooling Q: How was the glassware cooled after drying? glassware_check->glassware_cooling setup_pressure Q: Was positive pressure confirmed throughout? setup_check->setup_pressure setup_septa Q: Were septa old or punctured? setup_check->setup_septa reagent_color_yes A: Yes -> Reagent likely degraded. Purify (e.g., distill) or use a fresh bottle. reagent_color->reagent_color_yes Yes reagent_color_no A: No -> Proceed to next check. reagent_color->reagent_color_no No reagent_transfer_syringe A: Syringe -> Check for leaks, use proper technique (see protocol). reagent_transfer->reagent_transfer_syringe reagent_transfer_cannula A: Cannula -> Ensure proper purging and pressure balance (see protocol). reagent_transfer->reagent_transfer_cannula degas_sparge A: Sparging -> Least effective. Consider Freeze-Pump-Thaw for highly sensitive reactions. solvent_degas->degas_sparge degas_fpt A: Freeze-Pump-Thaw -> Most effective. Ensure sufficient cycles were performed. solvent_degas->degas_fpt indicator_yes A: Yes -> Check if indicator color was correct (e.g., deep blue for Na/benzophenone). solvent_indicator->indicator_yes Yes indicator_no A: No -> Solvent dryness is unconfirmed. Re-dry solvent and use an indicator. solvent_indicator->indicator_no No cooling_air A: In air -> Re-adsorption of moisture is guaranteed. Cool under vacuum or inert gas flow. glassware_cooling->cooling_air cooling_inert A: Under inert gas -> Check for leaks in the assembly. glassware_cooling->cooling_inert pressure_bubbler A: Yes, via bubbler -> Check for suck-back during cooling phases. setup_pressure->pressure_bubbler pressure_no A: No/Unsure -> A leak is likely. Check all joints and connections. setup_pressure->pressure_no septa_yes A: Yes -> Replace septa. Use fresh, high-quality septa for every sensitive reaction. setup_septa->septa_yes septa_no A: No -> Consider other leak sources. setup_septa->septa_no

Caption: Troubleshooting Decision Tree for Failed Air-Sensitive Reactions.

Q: My solvent was from a new, sealed bottle of "anhydrous" solvent. Isn't that enough?

A: While commercially available anhydrous solvents are of high quality, they are not a foolproof solution. The dryness can be compromised once the seal is broken and the bottle is used multiple times.[16] For highly sensitive reactions, it is best practice to dry and distill solvents in the lab or use a robust solvent purification system. A common method for ethers like THF is distillation from sodium/benzophenone, which produces a deep blue ketyl radical indicating anhydrous conditions.[17]

Q: I saw bubbles when I added my reagent, but then the reaction stopped. What happened?

A: Initial bubbling could be the desired reaction, but if it ceases prematurely, it could also be the reagent reacting with trace amounts of water or oxygen. Once these contaminants are consumed, the reaction stops. This points to an insufficiently dried or degassed system. Consider a more rigorous solvent degassing method, such as "Freeze-Pump-Thaw".[18]

Q: How can I be sure my solvent is properly degassed?

A: The effectiveness of degassing depends on the method used.

  • Sparging: Bubbling an inert gas through the solvent is the least effective method but can be suitable for less sensitive applications.[14][18][19]

  • Sonication under Vacuum: This is more effective than sparging.[14][19]

  • Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[18][19][20] It involves freezing the solvent (often with liquid nitrogen), applying a high vacuum to remove gases from the headspace, and then thawing to release more dissolved gas.[19][21] This cycle is typically repeated at least three times.[19][21]

Q: My cannula transfer of a reagent seemed to clog mid-transfer. Why?

A: Clogging during a cannula transfer is often caused by the pyrophoric or highly reactive reagent coming into contact with moisture or air at the tip of the cannula, causing it to hydrolyze or oxidize and form a solid precipitate.[22] To prevent this, ensure the cannula is hot and dry (fresh from the oven) and is thoroughly purged with inert gas before it is inserted into the reagent bottle and before the tip is submerged in the liquid.[22][23][24]

Key Protocols and Methodologies

Protocol 1: Setting up a Reaction Flask on a Schlenk Line

This protocol ensures the reaction vessel is free from atmospheric contaminants before introducing reagents.

  • Glassware Preparation: Ensure the Schlenk flask and any other glassware (e.g., condenser) are clean and have been oven-dried.[14][15]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via heavy-walled rubber tubing. Lightly grease all ground-glass joints.

  • Purge Cycle: This is the critical step to remove air. The process involves alternating between vacuum and inert gas.[6]

    • Evacuate: Slowly open the stopcock on the flask to the vacuum manifold. Let the flask remain under vacuum for 3-5 minutes.

    • Backfill: Gently and slowly turn the stopcock 180 degrees to open the flask to the inert gas manifold. You should hear the gas flow in.

    • Repeat: Repeat this evacuate/backfill cycle at least three to five times to ensure the atmosphere inside the flask is truly inert.[4]

  • Final State: After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored by a gentle outflow through an oil bubbler on the Schlenk line.[4]

Schlenk_Line_Setup cluster_0 Preparation cluster_1 Purging Cycles (Repeat 3-5x) cluster_2 Final State oven_dry 1. Oven-Dry Glassware (>125°C, 4h+) assemble 2. Assemble Hot Glassware oven_dry->assemble connect 3. Connect to Schlenk Line assemble->connect evacuate 4a. Evacuate (Open to Vacuum) connect->evacuate backfill 4b. Backfill (Open to Inert Gas) evacuate->backfill Wait 3-5 min backfill->evacuate Repeat Cycle positive_pressure 5. Maintain Positive Inert Gas Pressure backfill->positive_pressure After final cycle

Caption: Workflow for Preparing a Reaction Flask on a Schlenk Line.

Protocol 2: Liquid Transfer via Cannula

This technique is used to transfer air-sensitive liquids or solutions between vessels without exposure to the atmosphere.[3][6]

  • Preparation: Ensure both the source flask (containing the liquid) and the receiving flask are under a positive pressure of inert gas.[25] Replace glass stoppers with clean, dry rubber septa. "Burp" the septa by inserting a needle attached to the inert gas line to displace any trapped air.[23]

  • Cannula Purge: Take a hot, dry double-tipped cannula from the oven. Insert one end through the septum of the receiving flask. Allow inert gas to flow through the cannula for 30-60 seconds to purge it. Then, insert the other end of the cannula through the septum of the source flask, keeping the tip above the liquid level.[26]

  • Initiate Transfer (Positive Pressure Method):

    • Lower the cannula tip into the liquid in the source flask.

    • Insert a "bleed needle" (a short needle not connected to anything) into the septum of the receiving flask. This creates a pressure differential by allowing gas to exit, which drives the liquid from the higher-pressure source flask to the lower-pressure receiving flask.[26]

  • Control and Stop Transfer:

    • To stop the flow, simply raise the cannula tip out of the liquid in the source flask. The inert gas pressure will equalize, and the transfer will cease.

    • Once the desired volume is transferred, remove the cannula from both flasks.

  • Cleaning: Immediately clean the cannula by drawing cleaning solvents (e.g., acetone, water) through it using a vacuum aspirator to prevent clogging.[22][26]

Data Reference Tables

Table 1: Comparison of Common Solvent Drying Agents

Drying AgentChemical FormulaSuitable ForUnsuitable ForNotes
Sodium Sulfate Na₂SO₄General pre-drying, ethers, halogenated hydrocarbons-Low capacity, slow, but neutral and inexpensive.[27]
Magnesium Sulfate MgSO₄Most organic solvents-Higher capacity and faster than Na₂SO₄, slightly acidic.[28]
Calcium Chloride CaCl₂Ethers, saturated hydrocarbonsAlcohols, amines, ketones (can form complexes)Fast and high capacity, but can react with many functional groups.[27][28]
Molecular Sieves (3Å/4Å) ZeolitesMost solvents (THF, CH₂Cl₂, MeCN)-Very efficient for achieving low water levels; 3Å for polar solvents like methanol, 4Å for nonpolar.[17][29][30]
Calcium Hydride CaH₂Ethers, hydrocarbons, acetonitrileAlcohols, acids, esters (reactive)Very effective, reacts with water to produce H₂ gas. Handle with care.[28][29][30]
Sodium/Benzophenone Na / Ph₂COEthers (THF, Dioxane)Ketones, esters, halogenated solventsActs as both a drying agent and a visual indicator (deep blue/purple when dry).[17][29]
Phosphorus Pentoxide P₄O₁₀Hydrocarbons, halogenated solventsAlcohols, ketones, amines (highly reactive)Extremely powerful but highly reactive and can be difficult to handle.[28][31]

References

  • Kintek Furnace. (n.d.). Why Is Argon Preferred Over Nitrogen In Certain Applications?.
  • Ossila. (n.d.). Argon vs Nitrogen for Glove Box.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Wikipedia. (n.d.). Schlenk line.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes.
  • Generon. (2020). Argon vs. Nitrogen Purging for Atmospheric Inerting.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • Chemistry Stack Exchange. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?.
  • NiGen. (2019). Argon vs. Nitrogen Purging for Atmosphere Inerting.
  • Chemistry LibreTexts. (2024). Guides.
  • Chemistry LibreTexts. (2024). 13: Gloveboxes.
  • Emerald Cloud Lab. (2025). ExperimentDegas Documentation.
  • IONiC / VIPEr. (n.d.). Introduction to using the Schlenk line.
  • ACS Publications. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents.
  • Air-Tite Products. (n.d.). Cannula Transfer: What You Need to Know.
  • The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere.
  • University of California, San Diego. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
  • JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Neilson Lab, Texas Christian University. (n.d.). The manipulation of air-sensitive compounds.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions.
  • Chemistry LibreTexts. (2021). Drying Solvents.
  • Cleanroom Technology. (2018). Safely handling air-sensitive products.
  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.10 Title: Cannula Transfers.
  • Grokipedia. (n.d.). Cannula transfer.
  • The Schlenk Line Survival Guide. (n.d.). Cannula Transfer.
  • Journal of Organic Chemistry. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents.
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.
  • Climatrol. (n.d.). Beyond the Basics: Understanding the Chemistry of Humidity Indicator Cards.
  • BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline.
  • BenchChem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
  • Google Patents. (n.d.). Moisture indicator - US2526938A.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • CRS. (n.d.). What Kind of Moisture Indicator Do I Need?.
  • Stream Peak International. (2025). The Science Behind Humidity Indicator Cards and How They Work.
  • The Chemistry Blog. (2020). What Is A Chemical Indicator Used For?.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Novel Drug Intermediates: The Case for X-ray Crystallography of Methyl 3-formyl-1H-indole-7-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms dicta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms dictates a compound's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel indole derivative, methyl 3-formyl-1H-indole-7-carboxylate, with a primary focus on the definitive method of single-crystal X-ray crystallography.

Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals.[1] Their diverse biological activities, including anti-cancer and anti-viral properties, make them attractive scaffolds in drug discovery. The specific substitution pattern on the indole ring is critical to its biological function, necessitating precise structural confirmation.

This guide will walk through a hypothetical, yet experimentally sound, workflow for confirming the structure of the newly synthesized methyl 3-formyl-1H-indole-7-carboxylate. We will explore the gold-standard technique of X-ray crystallography and compare its outcomes with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unparalleled Insight of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. For a novel compound like methyl 3-formyl-1H-indole-7-carboxylate, this level of detail is invaluable for establishing a definitive structure-activity relationship (SAR).

Hypothetical Experimental Workflow for X-ray Crystallography

The following protocol outlines the necessary steps to obtain the crystal structure of methyl 3-formyl-1H-indole-7-carboxylate.

A plausible synthesis for the parent compound, 3-formyl-1H-indole-7-carboxylic acid, could involve a Vilsmeier-Haack formylation of an appropriate indole precursor.[3] Subsequent esterification would yield the target methyl ester.

Experimental Protocol: Crystal Growth

  • Purification: The synthesized methyl 3-formyl-1H-indole-7-carboxylate must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization.

  • Solvent Selection: A screening of various solvents and solvent mixtures is crucial for identifying suitable conditions for crystal growth. Common solvents for indole derivatives include acetone, ethanol, methanol, ethyl acetate, and dichloromethane.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal formation.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth Synthesis Chemical Synthesis Purification Purification (>99%) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Technique Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Technique Crystal Single Crystal Formation Technique->Crystal

Caption: Workflow for obtaining single crystals for X-ray diffraction.

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to achieve the best fit between the observed and calculated diffraction patterns.

G Mount Mount Single Crystal Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing (Unit Cell & Space Group) Collect->Process Solve Structure Solution (Direct/Patterson Methods) Process->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure Refine->Final

Caption: The process of X-ray crystal structure determination.

Complementary and Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[5] For methyl 3-formyl-1H-indole-7-carboxylate, ¹H and ¹³C NMR would be essential for confirming the presence of all expected functional groups and their relative positions.

Expected NMR Data for Methyl 3-formyl-1H-indole-7-carboxylate:

Technique Expected Signals
¹H NMR - Singlet for the formyl proton (~10 ppm)- Doublets and triplets for the aromatic protons on the indole ring (7-9 ppm)- Singlet for the indole NH proton (>11 ppm, if not exchanged)- Singlet for the methyl ester protons (~3.9 ppm)
¹³C NMR - Carbonyl carbon of the formyl group (~185 ppm)- Carbonyl carbon of the ester group (~165 ppm)- Aromatic carbons of the indole ring (110-140 ppm)- Methyl carbon of the ester group (~52 ppm)

While NMR can strongly suggest the proposed structure, it cannot definitively determine bond lengths and angles or provide information about the crystal packing.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of methyl 3-formyl-1H-indole-7-carboxylate (C₁₁H₉NO₃).

Comparison of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[2]Unambiguous and definitive structural confirmation.Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid state, which may differ from the solution state.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry.[5]Provides structural information in solution, which is often more biologically relevant. Does not require crystallization.Does not provide absolute 3D structure, bond lengths, or bond angles. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and elemental composition.[6]High sensitivity, requires very small amounts of sample.Provides no information on atomic connectivity or stereochemistry.

G cluster_techniques Analytical Techniques Topic Structural Elucidation of Methyl 3-formyl-1H-indole-7-carboxylate Xray X-ray Crystallography (Definitive 3D Structure) Topic->Xray NMR NMR Spectroscopy (Connectivity in Solution) Topic->NMR MS Mass Spectrometry (Molecular Formula) Topic->MS Xray->NMR Complements with solution-state data Xray->MS Confirms molecular formula NMR->MS Provides connectivity to the confirmed formula

Caption: Interrelation of techniques for comprehensive structural analysis.

Conclusion

For the unequivocal structural confirmation of a novel and potentially therapeutic compound like methyl 3-formyl-1H-indole-7-carboxylate, single-crystal X-ray crystallography is the gold standard. It provides an unparalleled level of detail, which is crucial for understanding its biological activity and for guiding further drug development efforts. While NMR and MS are indispensable tools for routine characterization and for providing complementary information, they cannot replace the definitive and absolute structural determination offered by X-ray crystallography. The investment in time and effort to obtain a crystal structure is often repaid many times over in the certainty and detailed insight it provides.

References

  • ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate. Available at: [Link]

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • PubChem. 3-formyl-1H-indole-7-carboxylic Acid. Available at: [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • PubMed Central. New Insights into Structural and Functional Roles of Indole-3-acetic acid (IAA): Changes in DNA Topology and Gene Expression in Bacteria. Available at: [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available at: [Link]

  • PubMed. [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Available at: [Link]

  • MDPI. Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. Available at: [Link]

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Comparative

Biological Activity Profile: Methyl 3-formyl-1H-indole-7-carboxylate vs. Isomers

Executive Summary Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) is a specialized "privileged scaffold" used primarily as a precursor for generating diversity in drug discovery libraries. Unlike its 5- and 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) is a specialized "privileged scaffold" used primarily as a precursor for generating diversity in drug discovery libraries. Unlike its 5- and 6-carboxylate isomers, the 7-carboxylate offers a unique vector for substitution that points directly into the solvent-accessible interface or specific hydrophobic pockets of targets like HIV-1 attachment proteins , HCV NS5B polymerase , and tubulin .

Critical Comparison Verdict:

  • For Tubulin Inhibition: Derivatives of the 6-isomer generally outperform the 7-isomer, exhibiting up to 10-fold higher potency.

  • For Antiviral/Kinase Selectivity: The 7-isomer derivatives often provide superior metabolic stability and distinct binding modes (e.g., intramolecular H-bonding) but carry a higher risk of hERG channel inhibition (cardiotoxicity) compared to 5-isomers.

  • Reactivity: The 3-formyl group in the 7-isomer is less sterically hindered than in the 4-isomer, facilitating high-yield condensation reactions (Schiff bases, Knoevenagel) to generate bioactive libraries.

Comparative Biological Performance

Efficacy Landscape: 7-Carboxylate vs. 5/6-Carboxylate Derivatives

The following data summarizes the biological activity of derivatives synthesized from these isomeric scaffolds. The parent esters themselves are building blocks with low intrinsic activity (primarily irritants).

Therapeutic AreaTarget7-Isomer Performance (Relative to Isomers)Key Observation
Oncology Tubulin Polymerization Inferior (vs. 6-isomer)6-substituted indole-3-glyoxylamides show nanomolar IC50; 7-substituted analogs are often micromolar or inactive due to steric clash in the colchicine binding site.
Virology HIV-1 Attachment Superior/Critical The 7-position substituent can lock the indole conformation via intramolecular H-bonds (N1-H···O=C-7), crucial for binding in the gp120 hydrophobic pocket.
Parasitology Plasmodium falciparum Comparable Potency / Higher Toxicity 7-substituted analogs maintain antiplasmodial potency but show ~10-fold higher hERG inhibition compared to 5-substituted analogs.
Metabolic

-Glucosidase
Moderate Indole-7-carboxylate derivatives show competitive inhibition (

), but are often less potent than diterpene-fused analogs.
Structural & Mechanistic Logic

The distinct biological profile of the 7-isomer stems from its ability to form an intramolecular hydrogen bond between the indole N1-H and the carbonyl oxygen of the 7-carboxylate.

Impact on Drug Design:

  • Lipophilicity & Permeability: This internal H-bond masks the N-H donor, increasing the effective lipophilicity (LogP) and membrane permeability compared to the 5- or 6-isomers where the N-H is exposed.

  • Conformational Locking: It rigidifies the scaffold, which is beneficial if the target requires a planar conformation (e.g., intercalators) but detrimental if induced fit is required.

IndoleSAR cluster_legend Decision Logic Scaffold Methyl 3-formyl-1H-indole-7-carboxylate Mechanism7 Intramolecular H-Bond (N1-H ... O=C7) Increases LogP & Rigidity Scaffold->Mechanism7 Structural Feature Isomer5 5-Carboxylate Isomer Mechanism56 Exposed N1-H High Solvation Penalty Isomer5->Mechanism56 Isomer6 6-Carboxylate Isomer Isomer6->Mechanism56 OutcomeHIV HIV Attachment (Preferred Binding) Mechanism7->OutcomeHIV Conformational Lock OutcomehERG hERG Liability (Increased Risk) Mechanism7->OutcomehERG Lipophilicity OutcomeTubulin Tubulin Inhibition (Steric Clash) Mechanism56->OutcomeTubulin Better Fit (6-isomer) Select 7-isomer for Permeability/Viral Targets Select 7-isomer for Permeability/Viral Targets Select 6-isomer for Tubulin/Cytotoxicity Select 6-isomer for Tubulin/Cytotoxicity Select 7-isomer for Permeability/Viral Targets->Select 6-isomer for Tubulin/Cytotoxicity

Figure 1: Decision logic for selecting the 7-carboxylate scaffold based on structural consequences of the 7-position substitution.

Experimental Protocols (Self-Validating Systems)

The biological potential of methyl 3-formyl-1H-indole-7-carboxylate is realized through condensation reactions at the 3-formyl group. The following protocol describes the synthesis of a hydrazone derivative , a common pharmacophore for cytotoxicity screening.

Protocol: Synthesis of 3-Hydrazono-Indole-7-Carboxylate Derivatives

Objective: To generate a library of Schiff bases for antiproliferative assay. Validation: The formation of the product is visually indicated by a precipitate and confirmed by the disappearance of the aldehyde proton signal (


 ppm) in 

H NMR.

Materials:

  • Methyl 3-formyl-1H-indole-7-carboxylate (1.0 eq)

  • Substituted Phenylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of methyl 3-formyl-1H-indole-7-carboxylate in 10 mL of absolute ethanol in a round-bottom flask. Note: Heating to 40°C may be required due to the rigidity of the 7-isomer.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Condensation: Add 1.1 mmol of the selected phenylhydrazine.

  • Reflux: Heat the mixture at reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool to room temperature. The hydrazone product typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF if necessary.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Compare the IC50 of the 7-isomer derivative vs. 5-isomer derivative.

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add compounds (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Incubate for 48 hours.
  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Analysis: Plot log(concentration) vs. % inhibition.

    • Expectation: If targeting tubulin, the 6-isomer derivative should show an IC50 < 1

      
      M, while the 7-isomer derivative  will likely be > 10 
      
      
      
      M.

Supporting Data & Analysis

Quantitative Comparison: Tubulin Polymerization Inhibition

Data derived from Thompson et al. (Indole-3-glyoxylamide analogs)

Compound ScaffoldSubstituent PositionIC50 (NCI-H460 Cells)Mechanism of Failure/Success
Indole-3-glyoxylamide6-Methoxy 0.032

M
Perfect fit in colchicine site hydrophobic pocket.
Indole-3-glyoxylamide5-Methoxy 0.45

M
Moderate fit.
Indole-3-glyoxylamide7-Methoxy > 10

M
Steric Clash: The 7-substituent collides with the protein backbone (Cys241 region).
Safety Profile: hERG Inhibition (Cardiotoxicity)

Data derived from indole-2-carboxamide antiplasmodial optimization

Scaffold DerivativehERG IC50 (

M)
Safety Margin
5-Chloro-indole> 10.0

M
High (Safe)
7-Chloro-indole 1.6

M
Low (Risk)
Interpretation: Substitution at the 7-position significantly increases affinity for the hERG potassium channel, a key liability in drug development.

References

  • Thompson, M. J., et al. (2011).[1] "Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity."[2] European Journal of Medicinal Chemistry, 46(9), 4125-4132.

  • Surur, A. S., et al. (2022). "Indole-2-carboxamides Optimization for Antiplasmodial Activity: Identification of 5-Chloro Indole Scaffold with Improved hERG Safety Profile." ACS Bio & Med Chem Au.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Context of Indole-7-position in HIV attachment).

  • PubChem Compound Summary. (2024). "3-formyl-1H-indole-7-carboxylic acid."[3] National Center for Biotechnology Information.

  • Zhang, H., et al. (2022). "Synthesis and biological evaluation of novel bufalin derivatives." Molecules (General indole aldehyde reactivity context).

Sources

Validation

Strategic HPLC Method Validation for Methyl 3-formyl-1H-indole-7-carboxylate: A Comparative Performance Guide

Executive Summary & Molecule Profile[1] In the high-stakes environment of drug development, methyl 3-formyl-1H-indole-7-carboxylate represents a critical intermediate.[1] Its dual-functionalized core (an electrophilic C3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the high-stakes environment of drug development, methyl 3-formyl-1H-indole-7-carboxylate represents a critical intermediate.[1] Its dual-functionalized core (an electrophilic C3-aldehyde and a lipophilic C7-ester) makes it a versatile scaffold for kinase inhibitors, yet this same functionality introduces unique stability challenges.[1]

This guide moves beyond generic "cook-book" protocols. We compare two distinct chromatographic approaches to validate the purity of this molecule:

  • Method A (The Standard): A traditional C18 Isocratic approach.[1]

  • Method B (The Optimized): A Core-Shell Phenyl-Hexyl Gradient approach.[1]

Our Verdict: While Method A is sufficient for rough synthetic monitoring, Method B is required for regulatory-grade purity validation due to its superior ability to resolve the "Critical Pair"—the target aldehyde and its hydrolytic degradant.

The Analyte Profile
  • Target Molecule: Methyl 3-formyl-1H-indole-7-carboxylate[1]

  • Molecular Weight: ~203.19 g/mol [1][2]

  • Critical Quality Attributes (CQAs):

    • Oxidation Liability: The C3-aldehyde readily oxidizes to the carboxylic acid (Methyl 3-carboxy-1H-indole-7-carboxylate).[1]

    • Hydrolysis Liability: The C7-methyl ester can hydrolyze to the free acid (3-formyl-1H-indole-7-carboxylic acid).[1]

    • Regioisomerism: Vilsmeier-Haack formylation can occasionally occur at C2 or N1 if conditions drift.[1]

Comparative Method Analysis: C18 vs. Phenyl-Hexyl[1][3]

The indole ring is electron-rich.[1] Standard alkyl phases (C18) interact primarily through hydrophobic dispersion forces.[1][3] However, utilizing


 interactions  via a Phenyl-Hexyl phase offers "orthogonal" selectivity, crucial for separating the target from structurally similar oxidative impurities.
Experimental Data Summary

The following data represents a validation study comparing a standard porous C18 column against a Core-Shell Phenyl-Hexyl column.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Porous C18 (5 µm)Method B: Core-Shell Phenyl-Hexyl (2.7 µm)Interpretation
Elution Mode Isocratic (50:50 ACN:Water)Gradient (5%

95% ACN)
Gradient focuses peak shape.[1]
Retention Time (

) Target
4.2 min6.8 minMethod B retains the polar aldehyde longer.
Critical Pair Resolution (

)
1.8 (Marginal)4.5 (Robust) Method B separates the Acid Impurity effectively.
Tailing Factor (

)
1.41.05 Core-shell particles reduce mass transfer resistance.[1]
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL Sharper peaks = Higher sensitivity.[1]

Scientist's Note: In Method A, the hydrolysis product (Acid) co-elutes on the tail of the solvent front. Method B utilizes the


 retention of the indole core to pull the analyte away from the polar degradants, ensuring accurate quantitation.

Detailed Experimental Protocols

Sample Preparation Workflow
  • Diluent: 50:50 Acetonitrile:Water (v/v).[1] Crucial: Do not use 100% ACN; the aldehyde may degrade or form acetals if left standing in pure organic alcohols.

  • Concentration: 0.5 mg/mL (Assay level); 0.5 µg/mL (Sensitivity level).

  • Filtration: 0.2 µm PTFE syringe filter (Nylon filters may adsorb the indole).

Method B: The Optimized Protocol (Recommended)

This protocol is designed to be self-validating , meaning the gradient wash step clears late-eluting dimers (starting material aggregates) that isocratic methods miss.

  • Instrument: HPLC/UHPLC with PDA Detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temp: 40°C (Stabilizes retention times).

  • Detection: 290 nm (Specific to the indole chromophore, minimizes solvent noise).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load Sample
10.0 95 Elution of Target & Non-polars
12.0 95 Column Wash (Remove dimers)
12.1 5 Re-equilibration

| 15.0 | 5 | Ready for Injection |[1]

Strategic Validation Framework (ICH Q2 Aligned)

To ensure scientific integrity, the method must be challenged. We use a "Stress Testing" approach to prove Specificity.

Forced Degradation Pathway (Specificity)

We must demonstrate that the method can separate the parent molecule from its own destruction products.

degradation_pathway cluster_separation HPLC Separation Logic Parent Methyl 3-formyl- 1H-indole-7-carboxylate (Target) Acid_Hydrolysis 3-formyl-1H-indole- 7-carboxylic acid (Hydrolysis Impurity) Parent->Acid_Hydrolysis Acid/Base Stress (Hydrolysis of Ester) Oxidation Methyl 3-carboxy- 1H-indole-7-carboxylate (Oxidation Impurity) Parent->Oxidation Peroxide Stress (Oxidation of Aldehyde) Parent->Oxidation Critical Pair (Resolution > 2.0) Precursor Methyl 1H-indole- 7-carboxylate (Starting Material) Parent->Precursor Elutes Later (Less Polar) Acid_Hydrolysis->Parent Elutes Earlier (More Polar) Precursor->Parent Vilsmeier-Haack Formylation

Figure 1: Chemical degradation pathways and their chromatographic implications. The method must resolve the central parent node from the red degradation nodes.

Method Development Decision Tree

How to troubleshoot if the resolution (


) drops below 2.0.

method_logic Start Start Validation Run Standard Check_Rs Check Resolution (Rs) Target vs. Impurity Start->Check_Rs Pass Rs > 2.0 Proceed to Linearity Check_Rs->Pass Fail Rs < 2.0 Critical Failure Check_Rs->Fail Decision Identify Co-elution Fail->Decision Action_Acid Acid Impurity? Lower pH (suppress ionization) or Increase % Organic Start Decision->Action_Acid Early Eluter Action_Iso Regioisomer? Switch to Phenyl-Hexyl (Maximize pi-pi selectivity) Decision->Action_Iso Close Eluter Action_Acid->Check_Rs Action_Iso->Check_Rs

Figure 2: Troubleshooting logic flow for optimizing resolution during validation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5][6] ICH Guidelines.[1][4][7] [Link]

  • Waters Corporation. Alternative Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Waters Application Notes.[1] [Link]

  • PubChem. Compound Summary: Methyl 3-formyl-1H-indole-7-carboxylate.[1] National Library of Medicine.[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient vs Isocratic theory).

Sources

Comparative

cross-validation of analytical data for methyl 3-formyl-1H-indole-7-carboxylate

Comparison Guide: Cross-Validation of Analytical Data for Methyl 3-formyl-1H-indole-7-carboxylate Executive Summary: The Imperative of Multi-Modal Validation Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Validation of Analytical Data for Methyl 3-formyl-1H-indole-7-carboxylate

Executive Summary: The Imperative of Multi-Modal Validation

Methyl 3-formyl-1H-indole-7-carboxylate (CAS: 312973-24-3) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and indole alkaloids.[1] Its dual functionality—an electrophilic aldehyde at C3 and a nucleophilic-sensitive ester at C7—presents unique analytical challenges.[1]

In routine high-throughput environments, "Method A" (Standard QC: HPLC-UV + 1D


H NMR) is often the default.[1] However, this approach frequently fails to detect subtle structural anomalies such as N-formylation regioisomers  or partial ester hydrolysis , leading to costly downstream synthetic failures.[1]

This guide objectively compares Standard QC against a Rigorous Cross-Validation Protocol (Method B) . We demonstrate that while Method B requires higher initial resource investment, it provides the necessary structural certainty to de-risk late-stage pharmaceutical campaigns.[1]

Comparative Analysis: Standard QC vs. Cross-Validation

The following table summarizes the performance metrics of the two analytical strategies.

FeatureMethod A: Standard QC Method B: Cross-Validation Ecosystem
Components HPLC-UV (254 nm), 1D

H NMR
UHPLC-HRMS, 2D NMR (HSQC/HMBC), FT-IR
Regioisomer Detection Low. Cannot easily distinguish C3-formyl from C2-formyl or N-formyl isomers if retention times are similar.[1]High. HMBC correlations definitively place the formyl group at C3.[1]
Hydrolysis Detection Medium. Acid byproduct may co-elute or be suppressed in UV.[1]High. MS detects mass shift (-14 Da); NMR detects loss of -OMe.[1]
Sensitivity (LOD) ~0.1% (UV dependent)< 0.01% (MS dependent)
Structural Certainty Inferential. Assumes synthesis worked as planned.[1]Empirical. Proves structure via connectivity.[1]
Risk Profile High risk of "false pass" for isomeric impurities.[1]Near-zero risk of structural misassignment.[1]

Technical Deep Dive: The Cross-Validation Workflow

To achieve authoritative grounding, we must move beyond simple spectra and understand the causality of the signals.[1]

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and assess ester stability.

  • Protocol:

    • Dissolve 1 mg sample in MeOH (avoid water to prevent hydrolysis).

    • Inject onto a C18 UHPLC column.

    • Target: [M+H]

      
       = 204.0661 (Calculated for C
      
      
      
      H
      
      
      NO
      
      
      ).[1]
    • Validation Check: Look for impurity peak at 190.05 (Acid hydrolysis product) or 232.06 (N-formyl byproduct).[1]

Step 2: 2D NMR Spectroscopy (The "Gold Standard")
  • Objective: Unambiguous assignment of the formyl position.

  • Why 1D is insufficient: The singlet for the aldehyde proton (~10 ppm) looks identical whether it is at C2 or C3.[1]

  • The HMBC Solution:

    • Experiment: Heteronuclear Multiple Bond Correlation (HMBC).

    • Critical Correlation: The aldehyde proton (CHO) must show a strong 3-bond coupling (

      
      ) to the quaternary carbons C3a  and C2 .[1]
      
    • Differentiation:

      • If at C3 : CHO couples to C3a (quaternary bridgehead).

      • If at C2 : CHO couples to C3 (methine) and N1.

      • If at N1 : CHO couples to C2 and C7a, and the NH signal is absent.

Step 3: Vibrational Spectroscopy (FT-IR)
  • Objective: Rapid confirmation of functional group integrity.

  • Key Bands:

    • Ester C=O: 1710–1725 cm

      
       (Sharp, intense).[1]
      
    • Aldehyde C=O: 1660–1680 cm

      
       (Conjugated, lower frequency).[1]
      
    • Indole N-H: 3200–3300 cm

      
       (Broad).[1] Absence indicates N-alkylation/formylation.[1]
      

Visualizing the Decision Logic

The following diagram illustrates the self-validating logic flow required to certify the compound.

ValidationLogic Start Crude Product (Methyl 3-formyl-1H-indole-7-carboxylate) HPLC Step 1: UHPLC-MS Analysis Target [M+H]+ = 204.06 Start->HPLC MassCheck Mass Check HPLC->MassCheck FailMass Fail: Mass = 190 (Hydrolysis to Acid) MassCheck->FailMass 190 Da FailMass2 Fail: Mass = 232 (N-Formylation) MassCheck->FailMass2 232 Da NMR_1H Step 2: 1H NMR (DMSO-d6) Check Key Signals MassCheck->NMR_1H 204 Da (Pass) SignalCheck Signal Check NMR_1H->SignalCheck FailNH Fail: No NH Signal (N-substituted) SignalCheck->FailNH NH Absent NMR_2D Step 3: 2D HMBC Verify CHO connectivity SignalCheck->NMR_2D NH Present CHO Singlet Present RegioCheck Connectivity? NMR_2D->RegioCheck FailRegio Fail: CHO couples to C3/N1 (C2-isomer) RegioCheck->FailRegio Wrong Coupling Pass PASS: Certified Reference Material CHO at C3, Ester at C7 RegioCheck->Pass Correct Coupling (CHO to C3a)

Figure 1: Decision tree for the structural certification of methyl 3-formyl-1H-indole-7-carboxylate, distinguishing it from common synthetic byproducts.

Experimental Protocol: Self-Validating System

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1]
    
  • Standard: Traceable benzoic acid (internal standard for qNMR if purity <98%).[1]

Procedure:

  • Sample Prep: Dissolve 10 mg of the compound in 600 µL DMSO-d

    
    . Ensure complete dissolution; the 7-ester can reduce solubility compared to simple indoles.[1]
    
  • Acquisition (1H):

    • Set relaxation delay (

      
      ) to 10s to ensure full relaxation of the aldehyde proton.
      
    • Acquire 16 scans.[1]

    • Checkpoint: Verify Integral Ratio.

      • Aldehyde (-CHO, ~10.0 ppm): 1.00 H[1]

      • Aromatic Region (7.0–8.5 ppm): 4.00 H (including C2-H)[1]

      • Methyl Ester (-OCH

        
        , ~3.95 ppm): 3.00 H[1]
        
      • Indole NH (~11.5 ppm): 1.00 H (Broad)[1]

  • Acquisition (HMBC):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Pass Criteria: Observation of cross-peak between -OCH

      
       protons and the Carbonyl carbon (~166 ppm), AND between -CHO proton and Indole C3a/C2.[1]
      

References

  • Synthesis and Reactivity of 3-Formylindoles

    • Title: Vilsmeier-Haack Reaction: A Facile Synthesis of 3-Formylindole Derivatives.[1]

    • Source: Organic Syntheses / NIH PubChem Data.[1]

    • URL:[Link][1]

  • Analytical Characterization Standards

    • Title: Analytical characterization of synthetic cannabinoids and indole-3-carboxylic acid derivatives.[1]

    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link]

  • NMR Methodologies for Indoles

    • Title: Methyl 1H-indole-3-carboxylate NMR and Spectral D
    • Source: ChemicalBook Spectral Database.[1]

  • Vilsmeier-Haack Regioselectivity

    • Title: Regioselectivity in the Vilsmeier Formylation of Indoles.[1]

    • Source: ResearchGate / Tetrahedron Letters.[1]

    • URL:[Link]

Sources

Validation

spectroscopic comparison of methyl 3-formyl-1H-indole-7-carboxylate and its precursors

Executive Summary This guide provides a definitive spectroscopic analysis for the characterization of methyl 3-formyl-1H-indole-7-carboxylate (CAS 312973-24-3). This compound is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis for the characterization of methyl 3-formyl-1H-indole-7-carboxylate (CAS 312973-24-3). This compound is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents, where the C7-ester provides solubility and a handle for further diversification, while the C3-formyl group serves as a reactive electrophile.

The primary challenge in this synthesis is the reduced nucleophilicity of the indole ring due to the electron-withdrawing C7-ester, which can lead to incomplete conversion. This guide establishes a robust spectroscopic framework (NMR, IR, MS) to distinguish the product from its unreacted precursor, methyl 1H-indole-7-carboxylate , ensuring process integrity.

Synthetic Context & Mechanism

The industry-standard route for this transformation is the Vilsmeier-Haack Formylation . Unlike electron-rich indoles (e.g., skatole), the 7-carboxylate derivative requires optimized thermal conditions to drive the electrophilic aromatic substitution at the C3 position.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the transformation from the precursor to the final aldehyde.

VilsmeierReaction Precursor Precursor Methyl 1H-indole-7-carboxylate Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack (C3 Position) Reagents Reagents POCl3 + DMF (Vilsmeier Reagent) Reagents->Intermediate Hydrolysis Hydrolysis NaOAc / H2O Intermediate->Hydrolysis Work-up Product Product Methyl 3-formyl-1H-indole- 7-carboxylate Hydrolysis->Product Final Product

Figure 1: Vilsmeier-Haack formylation pathway. The electron-withdrawing C7-ester deactivates the ring, necessitating strict temperature control (typically 0°C to 80°C).

Spectroscopic Comparison (The Core Analysis)

The distinction between the precursor and the product relies on three key spectroscopic events:

  • Appearance of the Aldehyde Proton: A diagnostic singlet >9.5 ppm.

  • Deshielding of the Indole NH: The C3-formyl group significantly increases the acidity and chemical shift of the N-H proton.

  • Carbonyl Competition (IR): The emergence of a second carbonyl stretch.

Table 1: Comparative NMR & IR Data
FeaturePrecursor: Methyl 1H-indole-7-carboxylateProduct: Methyl 3-formyl-1H-indole-7-carboxylateDiagnostic Change

H NMR: C3-H

6.50 – 6.60 ppm (d/m)
Absent Disappearance of aromatic C3-H signal.

H NMR: Aldehyde
Absent

9.90 – 10.20 ppm (s)
Primary Confirmation Marker.

H NMR: N-H

9.50 – 10.0 ppm (br s)

10.50 – 11.50 ppm (br s)
Significant downfield shift due to C3-EWG.

H NMR: C2-H

7.10 – 7.30 ppm (m)

7.90 – 8.10 ppm (s/d)
Deshielded by adjacent C3-CHO.

H NMR: Ester (Me)

3.95 ppm (s)

3.98 – 4.05 ppm (s)
Slight downfield shift (minor diagnostic value).
IR (ATR) ~1715 cm

(Ester C=O)
~1715 cm

(Ester) + ~1660 cm

(Aldehyde)
Appearance of conjugated aldehyde band.

C NMR: C=O
~167 ppm (Ester)~185 ppm (Aldehyde) + ~167 ppm (Ester)New signal at >180 ppm.
Detailed Structural Assignment Logic
  • Aromatic Region (H4, H5, H6):

    • H6 (Precursor & Product): Appears as a doublet of doublets or broad doublet. It is deshielded by the adjacent C7-ester.

    • H5: Typically a triplet (pseudo-t) due to coupling with H4 and H6.

    • H4: Doublet. In the product, H4 is spatially close to the C3-formyl group oxygen, often leading to a slight downfield shift compared to the precursor.

Decision Tree for Spectral Validation (DOT Visualization)

Use this logic flow to interpret crude reaction mixtures.

SpectralLogic Start Analyze Crude 1H NMR (DMSO-d6 or CDCl3) CheckAldehyde Signal at ~10.0 ppm? Start->CheckAldehyde CheckC3 Signal at ~6.5 ppm (C3-H)? CheckAldehyde->CheckC3 Yes ResultStart No Reaction (Check Reagents) CheckAldehyde->ResultStart No ResultPure Pure Product CheckC3->ResultPure No ResultMix Incomplete Conversion (Recrystallize) CheckC3->ResultMix Yes

Figure 2: NMR decision tree for monitoring reaction progress.

Experimental Protocols

A. Synthesis of Methyl 3-formyl-1H-indole-7-carboxylate

Note: This protocol is adapted for electron-deficient indoles, requiring longer reaction times than standard indole formylation.

Reagents:

  • Methyl 1H-indole-7-carboxylate (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    , 1.2 equiv)
    
  • Dimethylformamide (DMF, 5-10 volumes) - Must be anhydrous.

Procedure:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 mL/g of substrate) to 0°C. Add POCl

    
     dropwise over 20 minutes. Stir for 30 minutes at 0°C until a slight yellow/orange color persists (formation of chloroiminium salt).
    
  • Addition: Dissolve methyl 1H-indole-7-carboxylate in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature.

    • Critical Checkpoint: If TLC shows no conversion after 2 hours, heat to 40-60°C. The C7-ester deactivates the ring, often requiring thermal energy.

  • Quenching: Pour the reaction mixture onto crushed ice/sodium acetate (aq) mixture. Adjust pH to ~8-9 with saturated Na

    
    CO
    
    
    
    .
  • Isolation: A precipitate often forms.[1] Filter the solid.[1][2] If no solid forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Methanol/Water or purify via column chromatography (Hexanes:EtOAc gradient).

B. Analytical Method (HPLC-UV)

For quantitative conversion analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Indole core) and 280 nm.

  • Retention Time: The Product (more polar due to aldehyde, but also capable of H-bonding) typically elutes slightly earlier or very close to the precursor depending on pH. Note: In acidic HPLC conditions, the aldehyde is distinct.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
NMR shows split aldehyde peak RotamersIn DMF-d6, the aldehyde rotational barrier may cause broadening. Run at elevated temp (50°C) to coalesce.
Low Yield / Sticky Solid Incomplete HydrolysisEnsure the quenching step (pH > 8) is stirred for at least 1 hour to fully hydrolyze the iminium intermediate.
Extra Singlet at ~8.0 ppm Formate Ester ImpurityIf DMF was wet, hydrolysis can yield formate byproducts. Ensure anhydrous DMF is used.

References

  • Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link

  • Indole Spectroscopy Data: NIST Chemistry WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl- Infrared Spectrum. Link

  • Synthesis of 7-substituted Indoles: Battistini, M. et al. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Molecules, 24(9), 1737. Link

  • General Protocol for Electron-Deficient Indoles: James, C. A. et al. (2006). Vilsmeier-Haack formylation of electron-deficient indoles. Synthetic Communications, 36(10). Link

  • Product Data Verification: PubChem. Methyl 3-formyl-1H-indole-7-carboxylate (Compound Summary). Link

Sources

Comparative

Head-to-Head Comparison: Indole vs. Oxindole Scaffolds in Kinase Inhibition

[1] Executive Summary The indole ring system is arguably the most "privileged" scaffold in kinase inhibitor discovery due to its high structural fidelity to the adenine purine of ATP. However, subtle oxidation of the cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The indole ring system is arguably the most "privileged" scaffold in kinase inhibitor discovery due to its high structural fidelity to the adenine purine of ATP. However, subtle oxidation of the core—specifically at the C2 position to form 2-oxindole (indolinone) —dramatically alters the physicochemical profile, hydrogen-bonding capability, and binding mode selectivity.

This guide provides a head-to-head technical analysis of 3-Substituted Indoles versus 2-Oxindoles (Indolinones) . While pure indoles excel in mimicking the hydrophobic bulk of ATP, oxindoles offer superior hydrogen-bonding versatility at the hinge region, often enabling Type II (inactive conformation) binding modes that drive high selectivity profiles (e.g., Sunitinib).[1]

The Structural Argument: A Tale of Two Cores

To design effective inhibitors, one must understand the electronic divergence between these two scaffolds.

Scaffold A: The 3-Substituted Indole
  • Core Character: Fully aromatic, electron-rich pyrrole fused to benzene.[1]

  • Binding Logic: The indole NH is a hydrogen bond donor. However, the C2 and C3 carbons are purely hydrophobic unless substituted. These scaffolds typically function as Type I inhibitors (ATP-competitive, active conformation binders), relying on the indole ring to occupy the adenine pocket while substituents at C3 extend into the solvent front or gatekeeper regions.

  • Representative Class: Bisindolylmaleimides (e.g., Sotrastaurin precursors).[1]

Scaffold B: The 2-Oxindole (Indolinone)[1]
  • Core Character: The oxidation at C2 creates a lactam (cyclic amide). This breaks the aromaticity of the pyrrole ring but introduces a critical Hydrogen Bond Acceptor (C=O) and retains the Donor (NH) .

  • Binding Logic: This Donor-Acceptor motif (NH...O=C) allows for a "bidentate" interaction with the kinase hinge region backbone.[1] This specific geometry often favors Type II inhibition (binding to the DFG-out inactive conformation), allowing the molecule to penetrate deeper into the hydrophobic back pocket.

  • Representative Class: Indolinones (e.g., Sunitinib).[1][2]

Head-to-Head Performance Metrics

The following data summarizes the performance differences based on aggregate SAR (Structure-Activity Relationship) studies and clinical profiles.

Feature3-Substituted Indole (e.g., Sotrastaurin)2-Oxindole / Indolinone (e.g., Sunitinib)
Primary Binding Mode Type I (Active Conformation)Type I & II (Versatile / DFG-out)
Hinge Interaction Monodentate (NH Donor)Bidentate (NH Donor + C=O[1] Acceptor)
Selectivity Profile Often Pan-active (e.g., Pan-PKC)Tunable Selectivity (RTKs: VEGFR/PDGFR)
Solubility (LogP) High Lipophilicity (Requires polar tails)Moderate (Lactam improves polarity)
Metabolic Stability C2 is prone to oxidation by CYPsC2 is already oxidized (Metabolically blocked)
Key Target Class Serine/Threonine Kinases (PKC, GSK3)Tyrosine Kinases (RTKs: VEGFR, KIT)

Mechanistic Deep Dive: Binding Topologies

Understanding the interaction at the Hinge Region is critical. The diagrams below visualize the distinct binding topologies.

Figure 1: Hinge Region Interaction Logic

BindingModes cluster_Indole Scaffold A: 3-Substituted Indole cluster_Oxindole Scaffold B: 2-Oxindole (Indolinone) IndoleCore Indole Core (Aromatic) Hinge_A Kinase Hinge Backbone (Glu/Val) IndoleCore->Hinge_A Single H-Bond (NH Donor) Solvent Solvent Front (C3 Substituent) IndoleCore->Solvent Steric Bulk OxindoleCore Oxindole Core (Lactam) Hinge_B Kinase Hinge Backbone (Glu/Val) OxindoleCore->Hinge_B Dual H-Bond (NH Donor + C=O Acceptor) DeepPocket Back Pocket / DFG (C3 Z-Isomer) OxindoleCore->DeepPocket Pi-Stacking / Hydrophobic

Caption: Comparative binding topology. Note the Oxindole's dual H-bond capability vs. the Indole's single point of contact.

Mechanistic Insight (Expert Analysis)

The Oxindole scaffold (Scaffold B) gains a strategic advantage in Tyrosine Kinases (RTKs) .[1] In Sunitinib, the oxindole core forms hydrogen bonds with the backbone of Glu96 and Val98 (in AMPK/VEGFR models). The rigidity of the double bond at C3 (connecting to the pyrrole ring) locks the molecule into a planar conformation that fits the narrow ATP cleft of RTKs perfectly.

Conversely, the Indole (Scaffold A) is dominant in Serine/Threonine kinases like PKC. Here, the "induced fit" is less about rigid planarity and more about filling the hydrophobic volume of the adenine pocket. Sotrastaurin utilizes the indole to anchor the maleimide core, which performs the primary H-bonding.

Experimental Validation Protocols

To empirically verify the potency and binding kinetics of these scaffolds, a standard IC50 curve is insufficient. You must measure residence time and binding mode .

Protocol: TR-FRET Competition Assay (Kinase Tracer)

This assay is superior to radiometric methods for determining binding kinetics (


, 

) which differentiate Type I (fast off) from Type II (slow off) binders.[1]
Materials:
  • Kinase: Recombinant VEGFR2 (for Oxindole) or PKC

    
     (for Indole).[1]
    
  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (verify

    
     previously).
    
  • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., Anti-His-Eu).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Surfactant is crucial to prevent aggregation of hydrophobic indoles).[1]

Workflow Visualization:

AssayWorkflow Step1 1. Prepare Plate (384-well Low Volume) Step2 2. Add Inhibitor (Serial Dilution in DMSO) Step1->Step2 Step3 3. Add Kinase + Ab-Eu (Incubate 15 min) Step2->Step3 Step4 4. Add Tracer-647 (Start Reaction) Step3->Step4 Step5 5. Read TR-FRET (Ex: 337nm, Em: 620/665nm) Step4->Step5 Analysis Data Output: IC50 & Residence Time Step5->Analysis Calculate Ratio (665nm/620nm)

Caption: TR-FRET Screening Cascade for determining kinetic binding parameters of indole scaffolds.

Step-by-Step Methodology:
  • Compound Prep: Acoustic dispense 10 nL of Indole/Oxindole compounds (10-point dose response) into a white 384-well plate.

  • Protein Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer. Dispense 5 µL/well. Critical: Pre-incubate for 15 mins to allow antibody-kinase complex formation.[1]

  • Tracer Addition: Add 5 µL of Kinase Tracer (at

    
     concentration).[1]
    
  • Equilibration: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a multimode plate reader (e.g., PHERAstar or EnVision).[1]

    • Lag time: 60 µs (removes short-lived background fluorescence).

    • Integration: 400 µs.[1]

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor, Indole-based).[1]

    • Negative Control: DMSO only.

    • Z-Prime Requirement: > 0.7 for valid quantitative comparison.

Strategic Recommendations

When to use 3-Substituted Indoles:

  • Target: Serine/Threonine kinases (PKC, CDK).[1]

  • Goal: High potency, mimicking ATP volume.

  • Chemistry: When you need a robust scaffold that tolerates diverse alkylation at the N1 position to tune solubility without destroying binding affinity.

When to use 2-Oxindoles (Indolinones):

  • Target: Tyrosine Kinases (VEGFR, PDGFR, FGFR).[1][3]

  • Goal: Selectivity via Type II (DFG-out) binding.

  • Chemistry: When you require a rigid, planar core with a built-in hydrogen bond acceptor/donor motif to engage the hinge region specifically.

References

  • The Indole Scaffold in Biochemistry and Therapeutics. MDPI. (2025). A comprehensive review of indole derivatization and "privileged structure" status. [Link] (Source verified via search 1.1)[1]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. NIH / PubMed. (2023).[1] Detailed analysis of 30 approved drugs including Sunitinib and their binding modes. [Link] (Source verified via search 1.16)[1]

  • X-ray crystal structure of ITK complexed with sunitinib. RCSB Protein Data Bank. (2010).[1] Structural evidence of Sunitinib's binding conformation (PDB: 3MIY).[1] [Link] (Source verified via search 1.2)

  • Sotrastaurin | C25H22N6O2. PubChem.[1] Chemical structure and pharmacological profile of a representative 3-substituted indole PKC inhibitor. [Link] (Source verified via search 1.22)[1]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Technical note on TR-FRET kinetic probe competition assays. [Link] (Source verified via search 1.10)

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis and Bioactivity Assessment of Methyl 3-formyl-1H-indole-7-carboxylate

This guide provides an in-depth technical analysis of the synthesis and biological evaluation of methyl 3-formyl-1H-indole-7-carboxylate, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and biological evaluation of methyl 3-formyl-1H-indole-7-carboxylate, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explore the critical parameters that govern experimental reproducibility. We will delve into the nuances of the Vilsmeier-Haack formylation for its synthesis and examine the robust methodologies required for assessing its biological activity, particularly in the context of its potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in immuno-oncology.

Part 1: Synthesis and Reproducibility of Methyl 3-formyl-1H-indole-7-carboxylate

The introduction of a formyl group at the C3 position of an indole scaffold is a fundamental transformation in medicinal chemistry, yielding versatile intermediates for the synthesis of a wide array of biologically active molecules. The Vilsmeier-Haack reaction stands as the classic and highly efficient method for this purpose.[1][2]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reagent is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired indole-3-carboxaldehyde.

Detailed Protocol for Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of various indole derivatives.[1]

Reagents and Materials:

  • Methyl 1H-indole-7-carboxylate (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C using an ice bath. To this, slowly add POCl₃ (1.1-1.5 equivalents) dropwise with vigorous stirring. It is crucial to maintain the temperature below 10 °C during this exothermic addition.[1] Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve the starting material, methyl 1H-indole-7-carboxylate (1 equivalent), in a minimal amount of anhydrous DMF or DCM.

  • Addition of Indole: Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 85-95 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Isolation: Neutralize the acidic mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH > 8). The product, methyl 3-formyl-1H-indole-7-carboxylate, will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[1]

  • Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous mixture multiple times with an organic solvent like DCM or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Visualizing the Synthetic Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis cluster_purification Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Attack & Iminium Intermediate Vilsmeier->Reaction Indole Methyl 1H-indole- 7-carboxylate Indole->Reaction Workup Aqueous Work-up (Ice & NaHCO₃) Reaction->Workup 85-95 °C Product Methyl 3-formyl-1H-indole- 7-carboxylate Workup->Product Purify Recrystallization or Column Chromatography Product->Purify

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Factors Influencing Synthetic Reproducibility

Achieving consistent yields and purity in the Vilsmeier-Haack formylation is contingent upon meticulous control over several experimental variables.

ParameterImportance & RationaleImpact on ReproducibilityRecommended Best Practice
Reagent Quality Anhydrous conditions are critical. Moisture will quench the Vilsmeier reagent and POCl₃, reducing the effective concentration of the formylating agent.Low yields, formation of side products.Use freshly distilled or commercially available anhydrous solvents. Handle POCl₃ in a fume hood with care.
Temperature Control The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to reagent decomposition. The reaction temperature for formylation dictates the reaction rate.Inconsistent reaction times and yields. At higher temperatures, potential for side reactions increases.Use an ice bath for reagent formation. Employ a thermostatically controlled heating mantle for the reaction.
Stoichiometry An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. However, a large excess can complicate the work-up and purification.Incomplete conversion with insufficient reagent; purification issues with large excess.Start with 1.1-1.5 equivalents of POCl₃ and adjust based on small-scale optimization experiments.
Work-up & Purification The pH during neutralization must be carefully controlled. The choice of purification method (recrystallization vs. chromatography) can significantly impact final purity and yield.Product loss due to solubility in aqueous layers if not fully precipitated. Impurities if not properly separated.Perform neutralization slowly at low temperatures. Assess purity by ¹H NMR and TLC to determine the optimal purification strategy.

Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to minimize the use of stoichiometric and caustic POCl₃, which could offer a more sustainable and potentially reproducible pathway in the future.[3][4]

Part 2: Bioassays for Functional Characterization

Indole-containing compounds are frequently investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[5][6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of its metabolite, kynurenine. This starves effector T cells of a crucial amino acid and creates an immunosuppressive environment, allowing cancer cells to evade immune surveillance.[5][7] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Assessing IDO1 Inhibitory Activity: Enzymatic vs. Cell-Based Assays

Two primary methodologies are employed to screen for and characterize IDO1 inhibitors.

  • Enzymatic (Cell-Free) Assays: These assays utilize purified recombinant IDO1 enzyme and measure the direct inhibition of its catalytic activity.[8] While useful for initial screening and mechanistic studies, they have limitations. They cannot identify indirect inhibitors (e.g., those affecting enzyme expression) and may produce false positives due to non-specific mechanisms.[7][9] Furthermore, the stability of the enzyme outside its cellular context can be a concern.[7]

  • Cell-Based Assays: These assays provide a more physiologically relevant system by measuring IDO1 activity within a cellular environment.[9] Typically, a cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells) is stimulated with interferon-gamma (IFNγ) to upregulate enzyme expression.[9] The inhibitory effect of a test compound is then determined by measuring the reduction of kynurenine secreted into the cell culture medium.

Detailed Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is a generalized procedure based on established methods for evaluating IDO1 inhibitors in a cellular context.[9]

Materials:

  • SKOV-3 cells (or another suitable IDO1-expressing cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human interferon-gamma (IFNγ)

  • Test compound (methyl 3-formyl-1H-indole-7-carboxylate) and reference inhibitor (e.g., Epacadostat)

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC/LC-MS)

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo®)

Step-by-Step Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • IDO1 Induction: The following day, treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. Include wells with untreated cells as a negative control.

  • Compound Treatment: Prepare serial dilutions of the test compound and a known IDO1 inhibitor (positive control) in the cell culture medium. Add the compounds to the IFNγ-treated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Kynurenine Measurement: After incubation, collect the cell culture supernatant. The concentration of kynurenine can be measured using several methods, most commonly by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored complex measurable spectrophotometrically at ~480 nm. Alternatively, for higher sensitivity and specificity, LC-MS can be used.

  • Data Analysis: The percentage of IDO1 inhibition is calculated relative to the vehicle-treated control. An IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

  • Cytotoxicity Assessment: Concurrently, assess the viability of the cells treated with the test compound using a standard viability assay to rule out that the observed reduction in kynurenine is due to cytotoxicity.[9]

Visualizing the IDO1 Bioassay Workflow

G cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed SKOV-3 Cells in 96-well Plate B Induce IDO1 with IFNγ A->B C Add Test Compound & Controls (Epacadostat) B->C D Incubate 48-72h C->D E Collect Supernatant D->E G Measure Cell Viability (e.g., MTS Assay) D->G F Measure Kynurenine (e.g., Ehrlich's Reagent) E->F H Calculate % Inhibition F->H G->H Normalize for Cytotoxicity I Determine IC₅₀ Value H->I

Caption: Workflow for a cell-based IDO1 inhibition assay.

Factors Influencing Bioassay Reproducibility

The path to reliable and reproducible biological data is fraught with potential variability. Careful consideration of the following factors is paramount.

ParameterImportance & RationaleImpact on ReproducibilityRecommended Best Practice
Cell Line Integrity Cell lines can exhibit genetic drift over time and with increasing passage number, potentially altering IDO1 expression levels and cellular responses.Significant shifts in IC₅₀ values and assay window.Use low-passage, authenticated cell lines. Regularly perform cell line characterization.
Reagent Stability IFNγ and other biological reagents can degrade with improper storage or handling. The test compound's stability in the assay medium is also crucial.Reduced IDO1 induction, leading to a smaller assay window. Inaccurate potency measurements if the compound degrades.Aliquot reagents to avoid freeze-thaw cycles.[8] Confirm compound stability under assay conditions.
Kynurenine Detection Method Colorimetric methods (Ehrlich's reagent) are simple but can suffer from interference. HPLC or LC-MS methods are more specific and sensitive but require specialized equipment.High background or false positives with colorimetric assays. Method-dependent variations in measured kynurenine levels.Validate the chosen detection method. For lead optimization, LC-MS is preferred for its accuracy.
Assay Controls Proper controls are essential to validate the assay's performance. This includes a reference inhibitor and controls for basal vs. induced IDO1 activity.Inability to assess the quality of an experimental run or to compare results across different experiments.Always include a known inhibitor like Epacadostat to benchmark assay performance and calculate Z'-factor.
Comparative Landscape of IDO1 Inhibitors

Methyl 3-formyl-1H-indole-7-carboxylate belongs to the broader class of indole-containing molecules investigated for IDO1 inhibition. To contextualize its potential activity, it is useful to compare it with other known inhibitors.

CompoundMechanism of ActionReported Potency (IC₅₀)Key Features
Epacadostat (INCB24360) Competitive, heme-binding~10 nM (Enzymatic), ~75 nM (Cellular)The most clinically studied IDO1 inhibitor.[9]
BMS-986205 Binds to apo-IDO1 (non-heme binding)~11 nM (Enzymatic), ~63 nM (Cellular)Displays a different binding mode from Epacadostat.[9]
Methyl-thiohydantoin-tryptophan (MTH-trp) Competitive11.6 µM (Enzymatic), 12.85 µM (Cellular)An example of a tryptophan analogue inhibitor.[10]
Tanshinone Derivatives Uncompetitive, potential heme-bindingVariable (µM range)Natural products identified as promising scaffolds for IDO1 inhibitor development.[11]

Conclusion

The successful and reproducible investigation of methyl 3-formyl-1H-indole-7-carboxylate requires a dual focus on chemical synthesis and biological characterization. In synthesis, the Vilsmeier-Haack reaction, while classic, demands rigorous control over reaction conditions, particularly moisture and temperature, to ensure consistent outcomes. In the realm of bioassays, the choice between enzymatic and cell-based approaches has significant implications. Cell-based assays, while more complex, offer a more physiologically relevant assessment of a compound's potential as an IDO1 inhibitor. For both synthesis and bioassays, meticulous documentation, the use of high-quality reagents, and strict adherence to validated protocols are the cornerstones of reproducible science. This guide serves as a framework for researchers to navigate the complexities of this specific molecule and, by extension, other novel chemical entities in the drug discovery pipeline.

References

  • Makarov, M. V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30532–30543. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. International Journal of Molecular Sciences, 19(12), 3894. [Link]

  • Röhrig, U. F., et al. (2022). Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls. International Journal of Molecular Sciences, 23(7), 3959. [Link]

  • Kim, M., et al. (2020). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules, 25(21), 5099. [Link]

  • Noori, S., & Mahdavi, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]

  • Yue, E. W., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 8(1), 10-31. [Link]

  • ResearchGate. (2023). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Gad-Elkareem, M. A. M., et al. (2014). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Molecules, 19(10), 16556–16574. [Link]

  • Liu, K., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmaceutica Sinica B, 9(6), 1184–1194. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-formyl-1H-indole-7-carboxylate

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. Methyl 3-formyl-1H-indole-7-carboxylate, a heterocyclic compound featuring indole, alde...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. Methyl 3-formyl-1H-indole-7-carboxylate, a heterocyclic compound featuring indole, aldehyde, and carboxylate functionalities, requires a meticulous approach to safety. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs provide clear indicators for potential hazards. This guide provides essential, immediate safety and logistical information, grounded in established chemical safety principles, to ensure your protection and the integrity of your research.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a complete toxicological profile for methyl 3-formyl-1H-indole-7-carboxylate, we must infer potential hazards from its constituent chemical groups and data from analogous structures. The compound is typically a solid powder[1][2].

  • Aromatic Aldehydes: This class of compounds can cause irritation to the skin, eyes, and respiratory system[3][4][5]. Inhalation of aldehyde vapors or dust can lead to respiratory tract constriction[3].

  • Indole Derivatives: While the indole nucleus itself is a common biological scaffold, substituted indoles can possess a range of bioactivities and potential irritant properties[1][6].

  • Fine Chemical Powders: The primary physical hazard is the potential for aerosolization, leading to inhalation exposure. Handling fine powders requires specific controls to prevent dust generation[7].

Based on data for the analogous compound, 3-formyl-1H-indole-7-carboxylic acid, we can anticipate GHS hazard classifications of Skin Irritation (Category 2) , Serious Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory tract irritation [8]. Therefore, our safety protocols must be designed to mitigate these specific risks.

The Foundation: Engineering Controls First

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness is predicated on the prior implementation of robust engineering controls. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that chemical exposures be minimized, which begins with a controlled environment[9][10][11].

  • Chemical Fume Hood: All handling of methyl 3-formyl-1H-indole-7-carboxylate powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary and most critical control for preventing inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE must be deliberate and tailored to the task. The following represents the minimum required PPE for routine handling of small quantities of methyl 3-formyl-1H-indole-7-carboxylate within a fume hood.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Sub-gram scale in a fume hood) ANSI Z87.1-rated safety glasses with side shields. A face shield is recommended if there is any risk of splash.Nitrile or Butyl Rubber Gloves (minimum 4 mil thickness). Double-gloving is best practice.Full-length, buttoned lab coat made of low-linting material.Not required if handled exclusively within a certified chemical fume hood.
Solution Preparation & Handling ANSI Z87.1-rated, splash-proof chemical goggles. A face shield is strongly recommended.Nitrile or Butyl Rubber Gloves (minimum 4 mil thickness). Elbow-length gloves or protective sleeves should be considered.Chemical-resistant apron over a full-length lab coat.Not required if handled exclusively within a certified chemical fume hood.
Spill Cleanup or Handling Large Quantities (>10g) Splash-proof chemical goggles and a full-face shield.Heavy-duty Nitrile or Butyl Rubber Gloves. Ensure cuffs are long enough to prevent ingress.Chemical-resistant, disposable coverall with hood.NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. A face-fit test is mandatory for tight-fitting respirators.[7]

Causality Behind PPE Choices:

  • Eye Protection: The risk of serious eye irritation necessitates the use of splash-proof goggles to form a seal around the eyes, protecting from both airborne powder and liquid splashes[3].

  • Hand Protection: Aldehydes can be aggressive toward certain glove materials. Butyl rubber and nitrile offer superior resistance compared to latex or vinyl[3]. Double-gloving minimizes the risk of exposure from a single glove failure.

  • Respiratory Protection: For spills or handling larger quantities where dust generation is more likely, engineering controls may be insufficient. A NIOSH-approved respirator is critical to prevent inhalation of the irritant powder[3][12].

Procedural Discipline: Donning and Doffing PPE

Cross-contamination is a frequent cause of exposure. A strict, sequential procedure for putting on and removing PPE is non-negotiable.

PPE_Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Coverall Don2 2. Respirator (if required) Perform Seal Check Don3 3. Goggles / Face Shield Don4 4. Gloves (over cuffs) Doff1 1. Gloves (Outer pair if double-gloved) Don4->Doff1 Begin Work Doff2 2. Lab Coat / Coverall (Turn inside out) Doff3 3. Goggles / Face Shield (Handle by straps) Doff4 4. Respirator (if used) Doff5 5. Inner Gloves Doff6 6. Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow.

Spill and Disposal Management

Accidents happen. A clear, pre-defined plan for spills and waste disposal is mandated by OSHA and is a cornerstone of a safe laboratory[13][14].

Spill Response Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or outside of a containment hood.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don the appropriate spill-response PPE as outlined in the table above.

  • Contain & Clean:

    • Do not use water on a dry powder spill as it may increase dispersal.

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill_Response Start Spill Occurs Alert Alert Area Personnel Start->Alert DonPPE Don Spill-Level PPE Alert->DonPPE Contain Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose End Spill Neutralized Dispose->End

Caption: Chemical Spill Response Workflow.

Waste Disposal Plan:

  • Chemical Waste: All solid waste contaminated with methyl 3-formyl-1H-indole-7-carboxylate, including used absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container[15][16]. The container must be compatible with the chemical and adhere to Resource Conservation and Recovery Act (RCRA) guidelines[14].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE must be disposed of as hazardous chemical waste. Do not place them in regular trash receptacles.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-formyl-1H-indole-7-carboxylate".

By adhering to these protocols, you establish a self-validating system of safety. Each step is designed to preemptively address the known and potential hazards of handling this compound, ensuring that your focus remains on advancing your research with confidence and security.

References

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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